Quinine Hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-DSXUQNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30860-23-2 | |
| Record name | Quinine, hydrochloride (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30860-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044213 | |
| Record name | Quinine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7549-43-1, 60-93-5, 130-89-2, 6119-47-7 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Quinine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quinine Hydrochloride: A Technical Guide to its Antiplasmodial Mechanism of Action in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a crucial tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antiplasmodial activity of quinine hydrochloride. It details the primary mode of action, secondary effects, and the complex landscape of parasite resistance. This document consolidates quantitative data on quinine's efficacy, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the intricate molecular interactions and pathways involved.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The intraerythrocytic stages of P. falciparum digest copious amounts of host cell hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by biocrystallizing it into an inert, insoluble polymer called hemozoin.
Quinine, a weak base, accumulates to high concentrations within the acidic environment of the parasite's DV.[1] The most widely accepted hypothesis for its primary mechanism of action is the disruption of this vital heme detoxification pathway.[1][2] Quinine is thought to interfere with hemozoin formation by binding to the growing faces of the hemozoin crystal, thereby capping it and preventing further polymerization.[3] This leads to the accumulation of toxic free heme within the DV, which in turn induces oxidative stress, damages cellular components, and ultimately leads to parasite death.[2]
dot
References
What is the historical significance of Quinine Hydrochloride in malaria treatment?
An In-Depth Technical Guide on the Historical Significance of Quinine Hydrochloride in Malaria Treatment
Abstract
For nearly four centuries, quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria.[1][2] Its isolation in 1820 marked the beginning of modern antimalarial chemotherapy, representing the first successful use of a chemical compound to treat an infectious disease.[3][4] This technical guide provides a comprehensive overview of the historical significance of this compound, detailing its discovery, mechanism of action, clinical application, and the eventual emergence of parasitic resistance. It summarizes key quantitative data from historical and modern studies, outlines experimental protocols for evaluating antimalarial efficacy, and presents visual diagrams of critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this seminal antimalarial agent.
Introduction: The Dawn of Antimalarial Chemotherapy
The history of malaria treatment is inextricably linked with quinine.[5] Before its discovery, malaria, a disease noted for over 4,000 years, was a significant cause of morbidity and mortality worldwide, shaping human history and population dynamics. The use of extracts from the Cinchona tree bark by indigenous populations in Peru to treat fevers was the first known effective remedy. Jesuit missionaries introduced this "sacred bark" to Europe around 1640, where it became an accepted treatment for malarial fevers. The isolation of the active alkaloid, quinine, by French chemists Pierre Joseph Pelletier and Joseph Caventou in 1820, was a landmark achievement that allowed for standardized dosing and paved the way for large-scale production. This compound remained the primary antimalarial drug of choice globally until the 1940s, playing a critical role in global exploration, military campaigns, and colonial expansion by mitigating the devastating impact of malaria.
The Genesis of Quinine: From Cinchona Bark to Pure Alkaloid
The journey of quinine from a traditional herbal remedy to a purified pharmaceutical compound marks a pivotal chapter in medicine.
-
17th Century : Jesuit missionaries learn of the antifebrile properties of "quina-quina" bark from indigenous people in Peru and introduce it to Europe. It becomes known as "Jesuit's bark."
-
1737 : French scientist Charles Marie de La Condamine identifies the most effective form of quinine.
-
1820 : Pierre Pelletier and Joseph Caventou isolate and name the active compound "quinine." They do not patent their discovery, viewing it as a gift to humanity.
-
1854 : Scottish physician William Balfour Baikie demonstrates that quinine can be used prophylactically to prevent malaria, a discovery with significant geopolitical implications.
-
Mid-19th Century : Large-scale cultivation of Cinchona trees begins in Java and India, securing a stable supply for colonial empires.
-
World War II : The Japanese capture of Java, the primary source of Cinchona, creates a "quinine crisis" for the Allies, spurring massive research efforts to develop synthetic antimalarials like chloroquine.
Mechanism of Action: Elucidating the Antimalarial Effect
While quinine has been used for centuries, its precise mechanism of action is not fully resolved. It is known to be a blood schizonticide, acting on the asexual intra-erythrocytic stages of the Plasmodium parasite.
The most widely accepted hypothesis centers on the parasite's detoxification of heme. Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment"). Quinine, a weak base, is thought to accumulate in the acidic food vacuole and interfere with this process by inhibiting the enzyme heme polymerase. This leads to a buildup of cytotoxic heme, which damages parasite membranes and causes cell death.
Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.
Clinical Application and Efficacy: A Historical Perspective
This compound was the standard of care for both treatment and prophylaxis of malaria for over a century. Its administration and efficacy have been the subject of numerous studies, with dosage regimens evolving over time.
Dosage Regimens
Historically, dosage was often imprecise, relying on powdered bark of varying quality. The isolation of pure quinine allowed for standardized dosing. Modern recommendations, particularly for severe malaria, often involve an initial loading dose to achieve therapeutic plasma concentrations rapidly.
| Condition | Patient Group | Dosage Regimen | Duration | Reference |
| Uncomplicated Malaria | Adults | 648 mg orally every 8 hours | 7 days | |
| Uncomplicated Malaria | Children | 30 mg/kg/day orally in 3 divided doses | 3-7 days | |
| Severe Malaria (WHO) | Adults & Children | Loading Dose: 20 mg salt/kg IV infusion | Followed by 10 mg/kg every 8 hours | |
| Severe Malaria (No Loading Dose) | Adults & Children | 10 mg/kg every 8 hours | 7 days | |
| Malaria in Pregnancy (1st Trimester) | Pregnant Women | 10 mg/kg orally every 8 hours | 7 days |
Table 1: Summary of Historical and Modern this compound Dosage Regimens.
Clinical Efficacy
Quinine's efficacy, while significant, has been challenged by issues of tolerability and the emergence of resistance. Key metrics for evaluating efficacy include fever clearance time (FCT) and parasite clearance time (PCT).
| Study Focus | Quinine Regimen | Fever Clearance Time (FCT) | Parasite Clearance Time (PCT) | Cure Rate / Outcome | Reference |
| Severe Malaria (Loading vs. No Loading Dose) | 20 mg/kg loading dose vs. 10 mg/kg uniform dose | -11.11 hours (shorter with loading dose) | -7.44 hours (shorter with loading dose) | No significant difference in mortality (small sample size) | |
| Uncomplicated Malaria (Thailand) | 10 mg/kg orally 3x/day for 7 days | Median: 58.5 hours | Mean: 73 ± 24 hours | 6/22 patients had recrudescence | |
| Complicated Malaria in Children | Various (IV/IM/IR) | 25.1 - 48.6 hours | 27.4 - 49.5 hours | Time to regain consciousness: 36-39 hours | |
| Malaria in Pregnancy (Gabon) | 10 mg/kg orally 3x/day for 7 days | Not Reported | Not Reported | Day 28 effectiveness: 60% |
Table 2: Selected Data on the Clinical Efficacy of Quinine in Malaria Treatment.
The Emergence of Resistance: A Multifactorial Challenge
The long-term and widespread use of quinine inevitably led to the selection of resistant P. falciparum strains. The first case of quinine resistance was reported as early as 1910 in Brazil. Unlike the rapid, high-level resistance seen with drugs like chloroquine, resistance to quinine has been slower to develop and is generally of a lower grade.
Research indicates that quinine resistance is a complex, multifactorial trait, not attributable to a single gene mutation. Several genetic loci have been implicated:
-
P. falciparum chloroquine resistance transporter (pfcrt) : Mutations in this gene, the primary determinant of chloroquine resistance, also contribute to altered quinine susceptibility.
-
P. falciparum multidrug resistance protein 1 (pfmdr1) : Changes in the copy number and single nucleotide polymorphisms (SNPs) in this gene are associated with resistance.
-
P. falciparum sodium/hydrogen exchanger (pfnhe-1) : Polymorphisms in this gene have been linked to resistance in some studies.
-
DMT1 (Drug/Metabolite Transporter) : A recently identified transporter on chromosome 7 has been shown to be a novel marker of quinine resistance.
Experimental Methodologies for Antimalarial Drug Evaluation
The evaluation of quinine and other antimalarials relies on standardized in vitro and in vivo experimental protocols.
In Vitro Efficacy Testing
The primary goal is to determine the drug concentration that inhibits parasite growth, typically the 50% inhibitory concentration (IC50).
-
Parasite Culture : P. falciparum is cultured continuously in vitro in human erythrocytes using methods first established by Trager and Jensen.
-
Drug Dilution : The test compound (e.g., this compound) is prepared in a series of dilutions and added to the parasite cultures.
-
Incubation : Cultures are incubated for a defined period (e.g., 48-72 hours) to allow for one or two full asexual cycles.
-
Growth Inhibition Assessment : Parasite growth is measured and compared to untreated controls. Common methods include:
-
Microscopy : Giemsa-stained thin blood smears are examined to determine parasitemia by manual counting.
-
Isotopic Assays : Measures the incorporation of a radiolabeled substrate, like [³H]-hypoxanthine, which is taken up by viable parasites.
-
Enzyme-based Assays : Quantifies parasite-specific enzymes like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).
-
Flow Cytometry : Uses fluorescent dyes that bind to parasite DNA to automate the counting of infected erythrocytes.
-
In Vivo Efficacy Testing
Animal models, historically and currently, are crucial for pre-clinical evaluation of antimalarial compounds.
-
Model Selection : Rodent malaria models (e.g., P. berghei or P. yoelii in mice) are commonly used. More advanced models include humanized mice engrafted with human liver cells and erythrocytes.
-
Infection : Mice are infected with a standardized number of parasites, typically via intraperitoneal injection.
-
Drug Administration : The test compound is administered to the infected mice at various doses and routes (e.g., oral, subcutaneous).
-
Monitoring : Parasitemia is monitored daily by examining blood smears. Survival of the mice is also recorded.
-
Endpoint Analysis : Efficacy is determined by the reduction in parasitemia compared to a control group. The 4-day suppressive test is a standard method where the drug is given daily for four days post-infection. The dose that suppresses parasitemia by 50% or 90% (ED50, ED90) is calculated.
Conclusion: The Enduring Legacy of Quinine
This compound holds a unique and pivotal place in the history of medicine. It was the first effective chemical treatment for an infectious disease, saving countless lives and enabling historical developments that would have otherwise been impossible in malaria-endemic regions. While the development of more effective and better-tolerated synthetic antimalarials, such as chloroquine and later artemisinin-based combination therapies (ACTs), displaced quinine from its first-line status, it has never become obsolete. Due to its long history of use and the relatively slow development of high-level resistance, quinine remains a critical second-line therapy for uncomplicated malaria and an important option for treating severe malaria, especially in regions where resistance to newer drugs is prevalent. It also continues to be the recommended treatment for malaria in the first trimester of pregnancy. The story of quinine, from its discovery in the Andes to its enduring role in the modern pharmacopeia, serves as a powerful testament to the value of natural products in drug discovery and a constant reminder of the evolutionary battle against infectious disease.
References
Physicochemical Properties of Quinine Hydrochloride: An In-depth Technical Guide for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of quinine hydrochloride, an essential active pharmaceutical ingredient (API) in the development of various drug formulations. Understanding these properties is paramount for ensuring the quality, stability, and bioavailability of the final medicinal product. This document details key parameters, presents experimental protocols for their determination, and explores their implications for formulation strategies.
Core Physicochemical Properties
This compound is the salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1] Its chemical structure, comprised of a quinoline and a quinuclidine ring system, dictates its physicochemical behavior.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | (8S,9R)-6'-Methoxycinchonan-9-ol hydrochloride | |
| Molecular Formula | C₂₀H₂₄N₂O₂·HCl (anhydrous) C₂₀H₂₄N₂O₂·HCl·2H₂O (dihydrate) | [2] |
| Molecular Weight | 360.88 g/mol (anhydrous) 396.91 g/mol (dihydrate) | |
| Appearance | White, silky, glittering needles or crystalline powder. | |
| Melting Point | 158-160 °C (anhydrous) |
This compound is known to effloresce in warm air and gradually darken upon exposure to light.
Solubility
The solubility of an API is a critical factor influencing its absorption and bioavailability. This compound, as a salt, exhibits significantly higher aqueous solubility compared to its free base, quinine. Its solubility is influenced by the solvent, temperature, and pH.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Quantitative Data | References |
| Water | Soluble | 1 g in 35 parts | |
| Water (25 °C) | Soluble | 549.7 mg/L* | |
| Ethanol (99.5%) | Very Soluble | 1 g in 1 mL | |
| Chloroform | Freely Soluble | 1 g in 1 mL | |
| Glycerol | Soluble | 1 g in 7 mL | |
| Ether | Practically Insoluble | - |
Note: The quantitative value for water solubility from one source appears low and may refer to the free base. The description "soluble" and the ratio of 1g in 35 parts water are more indicative of the hydrochloride salt's solubility.
The pH of the medium plays a crucial role in the solubility of this compound due to the presence of two basic nitrogen atoms. In acidic solutions, where the nitrogen atoms are protonated, this compound is highly soluble. As the pH increases towards the pKa of the basic centers, the un-ionized, less soluble free base begins to precipitate.
pKa (Acid Dissociation Constant)
Quinine is a diacidic base, with two primary basic centers: the quinuclidine nitrogen (more basic) and the quinoline nitrogen (less basic). The pKa values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, absorption, and interaction with other molecules.
For the protonated species of quinine, the approximate pKa values are:
-
pKa₁ ≈ 4-5: Corresponding to the quinoline nitrogen.
-
pKa₂ ≈ 8.5: Corresponding to the quinuclidine nitrogen.
This means that below a pH of about 4, both nitrogen atoms will be protonated. Between pH 5 and 8, the more basic quinuclidine nitrogen will be predominantly protonated. Above a pH of 9, the molecule will exist primarily as the neutral free base.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same API can exhibit different physicochemical properties, including solubility, melting point, and stability, which can have a significant impact on the drug's bioavailability and shelf-life.
While extensive studies have been conducted on the polymorphism of quinine sulphate, demonstrating the existence of multiple crystalline forms, specific research on the polymorphic forms of this compound is less prevalent in the literature. However, a single crystal structure of this compound dihydrate has been reported, indicating its crystalline nature. The potential for polymorphism in this compound should be considered during drug development, and screening for different crystalline forms is recommended.
Stability
The stability of this compound is a critical consideration for its formulation, storage, and handling. It is known to be sensitive to light and can degrade upon exposure. Forced degradation studies on the closely related quinine sulphate have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.
-
Acid and Base Hydrolysis: Degradation is observed under both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, particularly at elevated temperatures.
-
Oxidation: Quinine is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.
-
Photostability: As a light-sensitive compound, this compound should be protected from light to prevent photodegradation.
-
Thermal Stability: The melting point of the anhydrous form is in the range of 158-160 °C, indicating good thermal stability at typical storage conditions.
Experimental Protocols
This section outlines the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, pH buffer) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filtration apparatus does not adsorb the solute.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL, g/100 mL).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in water with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often by analyzing the first or second derivative of the curve).
Polymorphism Characterization
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for identifying and characterizing polymorphs.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will exhibit different melting points and heats of fusion.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The peak temperature of the endotherm corresponds to the melting point.
XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction pattern of X-rays by the crystal lattice.
Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine powder.
-
Sample Mounting: Mount the powdered sample in a sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer and expose it to a monochromatic X-ray beam.
-
Diffraction Pattern: Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: Compare the obtained diffraction pattern with known patterns or analyze it to identify the crystal lattice parameters.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the API and the formation of degradation products over time.
Protocol:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Chromatographic System:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
-
Method Development and Validation:
-
Develop a chromatographic method that separates the main peak of this compound from all degradation product peaks and any excipients.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Testing: Store the drug product under specified conditions (e.g., accelerated and long-term stability) and analyze samples at predetermined time points using the validated HPLC method.
Implications for Drug Formulation
The physicochemical properties of this compound have direct implications for the development of stable and effective drug formulations.
-
Dosage Form Selection: The good aqueous solubility of this compound makes it suitable for various dosage forms, including oral solutions, syrups, and parenteral formulations. For solid dosage forms like tablets and capsules, its solubility ensures good dissolution characteristics.
-
pH Control: Due to the pH-dependent solubility, the pH of liquid formulations must be carefully controlled to maintain the drug in its soluble, protonated form. Buffering agents are often necessary.
-
Excipient Compatibility: Preformulation studies are essential to ensure the compatibility of this compound with various excipients. The potential for interactions that could affect stability or bioavailability should be evaluated.
-
Polymorph Control: If different polymorphs of this compound are identified, the manufacturing process should be designed to consistently produce the desired, most stable form to ensure batch-to-batch consistency in product performance.
-
Packaging and Storage: The light sensitivity of this compound necessitates the use of light-resistant packaging for the final drug product. Storage conditions should also be controlled to minimize degradation.
Conclusion
A thorough understanding of the physicochemical properties of this compound is fundamental for the successful development of pharmaceutical formulations. Its solubility, pKa, potential for polymorphism, and stability profile are key parameters that guide formulation strategies, ensure product quality, and ultimately impact therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this important active pharmaceutical ingredient.
References
Solubility Profile of Quinine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of quinine hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this critical antimalarial compound. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Solubility Data
The solubility of this compound in organic solvents ranges from very soluble to slightly soluble. The following table summarizes the available quantitative and qualitative data. It is important to note that the temperature at which some of these measurements were taken was not specified in the source literature; however, it is generally understood that solubility increases with temperature[1].
| Organic Solvent | Quantitative Solubility | Qualitative Description |
| Ethanol | 1 g/mL[2] | Very Soluble[3] |
| Chloroform | 1 g/mL[2] | Freely Soluble[3] |
| Methanol | Not specified | Very Soluble |
| Glycerol | 1 g/7mL | Not specified |
| Dimethyl Sulfoxide (DMSO) | Not specified | Slightly Soluble |
| Diethyl Ether | Not specified | Very Slightly Soluble |
Note on Pharmacopeial Terms:
-
Very Soluble: Less than 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.
-
Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.
-
Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible means of establishing the saturation point of a solute in a given solvent at a controlled temperature.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., ethanol, chloroform, methanol)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Thermostatically controlled incubator
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent. These will be used to generate a calibration curve for accurate quantification.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed glass vial or flask. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation.
-
Filtration: The clear supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using HPLC or UV-Vis spectrophotometry.
-
HPLC Analysis: An aliquot of the filtrate is injected into the HPLC system. The peak area of this compound is measured and compared to the calibration curve generated from the standard solutions to determine the concentration.
-
UV-Vis Analysis: The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using the calibration curve.
-
-
Data Reporting: The solubility is reported in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
The Luminescent Signature of Quinine: An In-depth Technical Guide to the Fluorescence Spectrum of Quinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence spectrum of quinine hydrochloride, a compound widely recognized for its potent antimalarial properties and its distinctive blue fluorescence under ultraviolet light. This document delves into the core principles governing its fluorescence, details experimental protocols for its characterization, and presents quantitative data to support advanced research and drug development applications.
Core Principles of Quinine Fluorescence
Quinine's fluorescence is an intrinsic property of its molecular structure, specifically the quinoline ring system. Upon absorption of ultraviolet (UV) light, the molecule is elevated to an excited electronic state. It then rapidly returns to its ground state through the emission of a photon, a process perceived as fluorescence. The efficiency and spectral characteristics of this process are highly sensitive to the molecule's immediate chemical environment, most notably the solvent and pH.
In acidic solutions, quinine is protonated, and this cationic form exhibits strong fluorescence. While various salts of quinine exist, including sulfate and hydrochloride, the fluorescent properties are primarily attributed to the quinine cation. However, the choice of the counter-ion is critical, as certain ions can significantly influence the fluorescence intensity through a process known as quenching.
Spectral Characteristics of Quinine
Quinine exhibits distinct excitation and emission spectra that are crucial for its identification and quantification. In acidic environments, quinine typically displays two main excitation peaks and a single, broad emission peak.
Table 1: Excitation and Emission Maxima of Quinine in Acidic Solution
| Parameter | Wavelength (nm) | Reference(s) |
| Primary Excitation Maximum (S0 → S2) | ~250 | [1][2] |
| Secondary Excitation Maximum (S0 → S1) | ~350 | [1][2][3] |
| Emission Maximum | ~450-460 |
Note: The exact maxima can vary slightly depending on the specific solvent and instrument calibration.
Factors Influencing Fluorescence
The fluorescence of this compound is significantly affected by several environmental factors, which must be carefully controlled for accurate and reproducible measurements.
Solvent Effects
The choice of solvent plays a pivotal role in the fluorescence quantum yield of quinine. Acidic solutions are essential to ensure the protonation of the quinine molecule, which is the strongly fluorescent species. Dilute sulfuric acid (0.05 M or 0.1 M) or perchloric acid (0.1 M) are commonly used as solvents.
pH Dependence
The fluorescence intensity of quinine is highly dependent on the pH of the solution. In acidic conditions (pH < 4), quinine is fully protonated and exhibits maximum fluorescence. As the pH increases, deprotonation occurs, leading to a decrease in fluorescence intensity.
Quenching Effects: The Critical Role of the Chloride Ion
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For quinine, halide ions, particularly chloride (Cl⁻), are potent quenchers. This is of paramount importance when working with this compound, as the chloride counter-ion can itself quench the fluorescence, especially at higher concentrations. Therefore, when preparing solutions of this compound for fluorescence measurements, it is crucial to use a non-quenching acid, such as sulfuric acid or perchloric acid, to maintain a low pH and minimize the concentration of free chloride ions. Using hydrochloric acid to acidify a quinine solution would introduce additional chloride ions and lead to significant quenching.
The quenching effect of halide ions on quinine fluorescence follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.
Table 2: Fluorescence Quantum Yield of Quinine Under Different Conditions
| Solvent | Quantum Yield (Φf) | Reference(s) |
| 0.1 M H2SO4 | ~0.58 | |
| 0.5 M H2SO4 | 0.546 | |
| 0.1 M HClO4 | 0.60 |
Note: The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Experimental Protocols
Accurate measurement of the fluorescence spectrum of this compound requires meticulous experimental procedures. Below are detailed methodologies for sample preparation and spectral acquisition.
Preparation of a Standard Quinine Solution
-
Stock Solution (100 µg/mL): Accurately weigh 120.7 mg of quinine sulfate dihydrate (or an equivalent molar amount of this compound) and transfer it to a 1 L volumetric flask. Add approximately 50 mL of 1 M sulfuric acid to dissolve the compound. Dilute to the mark with deionized water. This stock solution should be prepared fresh daily and protected from light.
-
Working Standard (e.g., 2 µg/mL): Prepare a series of dilutions from the stock solution using 0.05 M sulfuric acid as the diluent to create working standards of desired concentrations.
Measurement of Excitation and Emission Spectra
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is required.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the 0.05 M sulfuric acid diluent as a blank to zero the instrument.
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the wavelength of maximum emission (approximately 450 nm).
-
Scan the excitation monochromator over a wavelength range of 200 nm to 400 nm.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the wavelength of maximum excitation (approximately 350 nm).
-
Scan the emission monochromator over a wavelength range of 370 nm to 600 nm.
-
-
Instrument Settings: Typical settings include monochromator slit widths of 5 nm for both excitation and emission. The PMT voltage may need to be adjusted to ensure the signal is within the linear range of the detector.
Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language provide a clear visual representation of the processes involved in studying the fluorescence of this compound.
Caption: Experimental workflow for determining the fluorescence spectrum of quinine.
References
Quinine Hydrochloride: The Gold Standard for Bitterness in Sensory Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has a long and storied history, from its pivotal role in treating malaria to its characteristic contribution to the flavor of tonic water.[1][2][3][4][5] Its intensely bitter taste led to its widespread adoption as a reference standard in sensory science and the pharmaceutical industry. This technical guide provides a comprehensive overview of quinine hydrochloride's role as a bitterness standard, detailing its chemical properties, the biological mechanisms of its perception, standardized experimental protocols for its use, and its critical application in drug development.
Physicochemical Properties and Historical Context
This compound, the salt of quinine, is a white crystalline powder known for its potent and persistent bitter taste. It is soluble in water, which makes it a convenient standard for preparing solutions for sensory evaluation. Historically, the bitterness of cinchona bark was a well-known characteristic, and its medicinal properties were discovered by the Quechua people of Peru, who would mix the ground bark with sweetened water to make it more palatable. The isolation of quinine in 1820 by French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou paved the way for its standardized use in medicine and, eventually, in sensory science.
The Physiology of Bitter Taste Perception
The sensation of bitterness is a crucial defense mechanism, alerting organisms to potentially toxic substances. This perception is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (T2Rs or TAS2Rs). Humans possess 25 different types of T2Rs, many of which can be activated by a wide array of bitter compounds.
Quinine is a broad-spectrum agonist for T2Rs, meaning it can activate multiple receptor subtypes, including T2R4, T2R7, T2R10, T2R14, T2R39, T2R40, T2R43, T2R44, and T2R46. This broad activation profile contributes to its consistent and strong bitter taste, making it an ideal reference. The binding of quinine to these receptors initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of bitterness.
Signaling Pathway of Quinine-Induced Bitterness
The following diagram illustrates the generally accepted signaling pathway for bitter taste transduction initiated by quinine.
Caption: Simplified signaling cascade of quinine-induced bitter taste perception.
Quantitative Data on this compound's Bitterness
This compound is frequently used to calibrate sensory panels and instruments, and its bitterness has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Bitterness Thresholds of this compound
The bitterness threshold is the lowest concentration at which a substance is detectable. This can vary among individuals due to genetic differences in taste receptors.
| Study Type | Population | Mean Detection Threshold (mM) | Reference |
| Solution Taste Test | General Adult | 0.008 - 0.03 | |
| Taste Strips | Adult Volunteers | 0.0004 g/ml (approx. 1 mM) |
Table 2: Bitterness Intensity Ratings of this compound Solutions
Sensory studies often use scales like the generalized Labeled Magnitude Scale (gLMS) to quantify the perceived intensity of a taste.
| Concentration (mM) | Mean gLMS Score | Perceived Intensity | Reference |
| 0.1 | 15.9 | "Weak" to "Moderate" | |
| 1.0 | 40.1 | "Strong" to "Very Strong" | |
| Saturated Solution | 46.8 | "Strong" to "Very Strong" |
Table 3: Comparison of this compound Bitterness with Other Compounds
Electronic tongues and human sensory panels are used to compare the bitterness intensity of different substances, with quinine often serving as the benchmark.
| Compound | Relative Bitterness (Compared to Caffeine) | Method | Reference |
| Quinine HCl | ~6.7 times more bitter | Electronic Tongue | **** |
| Prednisolone | ~6.8 times more bitter | Electronic Tongue | |
| Ranitidine HCl | > Prednisolone > Quinine HCl | Electronic Tongue | |
| Caffeine | 1 (Reference) | Electronic Tongue |
Experimental Protocols for Sensory Evaluation
Standardized protocols are essential for obtaining reliable and reproducible sensory data.
Protocol 1: Preparation of this compound Stock and Reference Solutions
This protocol is adapted from the European Pharmacopoeia method for determining bitterness value.
Materials:
-
This compound powder
-
Deionized or purified water
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh 0.100 g of this compound.
-
Dissolve it in deionized water and dilute to 100.0 mL in a volumetric flask. This creates a 1 g/L solution.
-
Dilute 1.0 mL of this solution to 100.0 mL with water to obtain a stock solution of 10 mg/L (0.025 mM).
-
-
Reference Solutions for Threshold Testing:
-
Prepare a series of dilutions from the stock solution. For example, to determine a correction factor for panelists, a series can be made by placing 3.6 mL of the stock solution in the first tube and increasing the volume by 0.2 mL in each subsequent tube up to 5.8 mL, then diluting each to 10.0 mL with water.
-
Protocol 2: Sensory Evaluation using the "Swirl and Spit" Method
This is a common method for evaluating the taste of solutions without ingestion.
Procedure:
-
Panelist Preparation: Panelists should rinse their mouths thoroughly with water before the test.
-
Sample Presentation: Provide panelists with a 10 mL sample of the test solution in a coded cup.
-
Evaluation:
-
The panelist takes the entire 10 mL sample into their mouth.
-
They swirl the solution around the mouth, ensuring it contacts all surfaces of the tongue, for a standardized time (e.g., 10-30 seconds).
-
The panelist then spits the solution into a receptacle.
-
-
Rating: The panelist rates the perceived bitterness intensity on a chosen scale (e.g., gLMS).
-
Rinsing: The panelist rinses their mouth with water and waits for a designated period (e.g., 1-10 minutes) before evaluating the next sample to prevent sensory fatigue.
Experimental Workflow for Sensory Panel Evaluation
The following diagram outlines a typical workflow for a sensory evaluation experiment using this compound as a standard.
Caption: Standard workflow for sensory panel evaluation of bitterness.
Applications in Drug Development and Taste Masking
A significant challenge in pharmaceutical formulation is the often intensely bitter taste of active pharmaceutical ingredients (APIs), which can lead to poor patient compliance, especially in pediatric and geriatric populations. This compound serves as an essential tool in this area.
-
Benchmarking Bitterness: The bitterness of a new API can be quantified by comparing it to a standard this compound solution. This allows formulators to understand the magnitude of the taste-masking challenge.
-
Evaluating Taste-Masking Strategies: Different taste-masking techniques, such as the use of sweeteners, flavors, or polymer coatings, can be evaluated for their effectiveness by measuring the reduction in bitterness of a model bitter substance like quinine. For example, studies have shown that sweeteners like aspartame and sucralose can significantly decrease the perceived bitterness of this compound.
Conclusion
This compound's consistent and potent bitterness, coupled with its well-understood mechanism of action and extensive history of use, solidifies its position as the gold standard for bitterness in sensory studies. For researchers in academia and the pharmaceutical industry, a thorough understanding of how to prepare, present, and evaluate this compound is fundamental to conducting robust and reliable taste assessments. The standardized protocols and quantitative data presented in this guide provide a foundation for its effective use in sensory evaluation and the development of more palatable pharmaceutical formulations.
References
The Discovery and Isolation of Quinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal discovery and subsequent isolation of quinine from the bark of the Cinchona tree. It offers a historical perspective on the initial, rudimentary methods of utilization and chronicles the groundbreaking work of Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou in 1820, which marked the dawn of alkaloid chemistry and provided a purified, potent antimalarial agent. This document details both the historical and contemporary experimental protocols for the extraction, purification, and analysis of quinine. Quantitative data on alkaloid content and physicochemical properties are systematically presented in tabular format for ease of reference. Furthermore, this guide employs Graphviz visualizations to elucidate the experimental workflows and the molecular mechanism of quinine's action against the malaria parasite, Plasmodium falciparum.
Historical Context: From "Fever Tree" Bark to a Purified Alkaloid
The therapeutic properties of the bark from the Cinchona tree, colloquially known as the "fever tree," were first recognized by the indigenous peoples of Peru. Jesuit missionaries introduced the bark to Europe in the 17th century as a remedy for fevers, particularly malaria.[1][2] Early use involved grinding the bark into a powder and mixing it with liquids like wine.[3] However, the potency of these preparations was inconsistent due to variations in the alkaloid content of the bark from different Cinchona species and geographical locations.
The seminal moment in the history of quinine came in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid.[1][4] Their work, which involved a systematic process of acid-base extraction, yielded a purified crystalline substance they named quinine. This breakthrough not only provided a standardized and more effective treatment for malaria but also laid the foundation for the field of alkaloid chemistry. Pelletier and Caventou chose not to patent their discovery, a decision that facilitated the widespread production and availability of this life-saving drug.
Experimental Protocols for the Isolation of Quinine
This section details both the historical method of isolation pioneered by Pelletier and Caventou and a representative modern laboratory-scale protocol.
Historical Isolation Method (Pelletier and Caventou, 1820)
Methodology:
-
Pulverization: The Cinchona bark was finely powdered to increase the surface area for extraction.
-
Acidic Extraction: The powdered bark was treated with a dilute acid solution (likely sulfuric or hydrochloric acid). This protonated the alkaloid amines, including quinine, converting them into their water-soluble salts.
-
Filtration: The mixture was filtered to separate the acidic aqueous solution containing the dissolved quinine salts from the solid bark residue.
-
Basification: A basic solution, such as calcium hydroxide or another alkali, was added to the filtrate. This neutralized the acid and deprotonated the quinine salts, causing the free base quinine to precipitate out of the solution as it is poorly soluble in water.
-
Solvent Extraction: The precipitated quinine was then dissolved in an organic solvent, such as alcohol or ether, in which the free base is soluble.
-
Crystallization: The solvent was carefully evaporated, leading to the crystallization of purified quinine.
Modern Laboratory-Scale Isolation and Purification
Contemporary methods for quinine isolation employ more advanced techniques to improve yield, purity, and efficiency. The following protocol describes a general procedure for laboratory-scale extraction and purification.
Methodology:
-
Preparation of Plant Material:
-
Obtain finely powdered Cinchona bark.
-
Dry the powder in an oven at 60°C to a constant weight to remove moisture.
-
-
Alkaline Maceration and Extraction:
-
Mix the dried bark powder with an alkaline substance, such as calcium hydroxide or sodium carbonate, and a small amount of water to form a paste. This converts the quinine salts present in the bark into the free base form.
-
The paste is then subjected to extraction with an organic solvent. Toluene is a commonly used solvent for this purpose. This can be performed using a Soxhlet apparatus for continuous extraction or through repeated maceration and filtration.
-
-
Acidic Extraction (Liquid-Liquid Extraction):
-
The organic extract containing the quinine free base is then extracted with a dilute solution of a strong acid, typically sulfuric acid (e.g., 5% H₂SO₄). This converts the quinine back into its water-soluble salt (quinine sulfate), which partitions into the aqueous phase.
-
The process is repeated several times to ensure complete extraction of the quinine from the organic solvent.
-
-
Purification and Crystallization:
-
The acidic aqueous solution is treated with activated charcoal to decolorize it and remove impurities.
-
The solution is then carefully neutralized with a base (e.g., ammonia or sodium carbonate) to a specific pH to precipitate the quinine sulfate, which has low solubility.
-
The precipitated quinine sulfate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol-water mixture) to obtain high-purity crystals.
-
-
Modern Analytical Techniques for Quantification:
-
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are now standard methods for the quantitative analysis of quinine in bark extracts and final products.
-
Quantitative Data
The following tables summarize key quantitative data related to the quinine content in various Cinchona species and the physicochemical properties of quinine.
Table 1: Quinine Content in Various Cinchona Species
| Cinchona Species | Quinine Content (% of bark dry weight) | Reference(s) |
| Cinchona ledgeriana | High | |
| Cinchona officinalis | High | |
| Cinchona tjinjiroena | High | |
| Cinchona calisaya | Variable | |
| Cinchona succirubra | Variable | |
| Cinchona hybrida | Variable | |
| Cinchona kartamanah | Variable | |
| General Range | up to 15% in cultivated crops |
Table 2: Yield of Quinine using Different Modern Extraction Methods
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield (mg/g of dry bark) | Reference(s) |
| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | |
| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | |
| Soxhlet Extraction | Methanol with 20% Diethylamine | Water bath | 10 h | 2.202% (22.02 mg/g) |
Table 3: Physicochemical Properties of Quinine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄N₂O₂ | |
| Molecular Weight | 324.42 g/mol | |
| Melting Point | 177 °C (with some decomposition) | |
| Solubility in Water | 500 mg/L at 15 °C | |
| Solubility in Ethanol | 1 g in 0.8 mL | |
| Solubility in Chloroform | 1 g in 1.2 mL | |
| Solubility in Ether | 1 g in 250 mL | |
| Appearance | White crystalline powder | |
| UV Absorption Peak | ~350 nm (in 0.1 M H₂SO₄) | |
| Fluorescent Emission Peak | ~460 nm (in 0.1 M H₂SO₄) |
Visualizations
Experimental Workflow for Modern Quinine Isolation
The following diagram illustrates the key stages in a modern laboratory-scale protocol for the isolation and purification of quinine from Cinchona bark.
Caption: Workflow for modern quinine isolation.
Mechanism of Action of Quinine in Plasmodium falciparum
This diagram depicts the proposed mechanism of action of quinine within the food vacuole of the malaria parasite, Plasmodium falciparum.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]
- 4. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
Preclinical Toxicological Profile of Quinine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicological profile of quinine hydrochloride, drawing from a range of in vivo and in vitro studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential adverse effects of this compound and to provide a basis for further investigation and risk assessment.
Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. For this compound, these studies have been conducted in various animal species to determine the median lethal dose (LD50), a key indicator of acute toxicity.
Data Presentation
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 620 | [1] |
| Mouse | Oral | 1160 | [2] |
| Rabbit | Oral | 800 | [2] |
| Rat | Subcutaneous | 790 | [2] |
| Mouse | Intraperitoneal | 189 | [2] |
| Human | Intravenous | 0.23 (LDLo) |
LDLo: Lowest published lethal dose.
Experimental Protocols
OECD 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is designed to identify a dose that produces evident toxicity without causing mortality.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept constant.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information to be a dose that is likely to produce some signs of toxicity.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used for safety and risk assessment.
Data Presentation
| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | 13 weeks | Oral (diet) | 0, 1, 10, 40, 100, 200 | 40 | Reduced body weight gain at ≥100 mg/kg/day and reduced food intake at 200 mg/kg/day. | |
| Rat | 13 weeks | Oral (diet) | 0, 60, 85, 120 | 60 | Reduced body weight gain and food intake at ≥85 mg/kg/day. | |
| Rat | 15 months | Oral (drinking water) | ~100 (quinine sulfate) | Not established | Mortality and adverse liver effects (periportal glycogen depletion, mild fibrosis, Kupffer cell lipid accumulation). |
Experimental Protocols
OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents
This guideline is designed to characterize the toxicity profile of a substance following 90 days of repeated oral administration.
-
Test Animals: Typically, young adult rats (at least 10 males and 10 females per group) are used.
-
Housing and Feeding: Animals are housed under standard laboratory conditions with free access to food and water.
-
Dose Administration: The test substance is administered orally, usually daily, via gavage, in the diet, or in drinking water.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.
-
Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at termination.
-
Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, with target organs also examined in the lower dose groups.
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage directly or indirectly. A standard battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a substance.
Data Presentation
| Test System | Genetic Endpoint | Metabolic Activation | Result | Reference |
| In Vitro Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | With and without | Negative in most strains; positive in S. typhimurium TA98 with metabolic activation. | |
| In Vitro Chromosomal Aberration Test | Chromosomal damage | With and without | Positive | |
| In Vitro Sister Chromatid Exchange Assay | Chromosomal damage | Not specified | Positive in mouse lymphoma cells. | |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Chromosomal damage | N/A | Positive in C3H mice at 110 mg/kg. | |
| In Vivo Sister Chromatid Exchange Assay | Chromosomal damage | N/A | Positive in various mouse strains; negative in Chinese hamsters. |
Experimental Protocols
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Test Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
OECD 474: Mammalian Erythrocyte Micronucleus Test
This in vivo assay assesses chromosomal damage in the bone marrow of rodents.
-
Test Animals: Typically, mice or rats are used.
-
Dose Administration: The test substance is administered to the animals, usually on one or two occasions.
-
Sample Collection: Bone marrow is collected at appropriate time points after the last administration.
-
Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential of a substance to interfere with normal reproductive function and development.
Data Presentation
| Species | Study Type | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | Teratology (GD 6-15) | 0, 50, 100, 200 | 50 (maternal toxicity); 200 (developmental toxicity) | Maternal toxicity (reduced body weight gain, salivation, fur loss) at ≥100 mg/kg/day. No treatment-related effects on pregnancy parameters, resorptions, litter size, or major malformations. | |
| Rat | Pup development | ~20 (quinine sulfate) | Not established | Impaired growth (lower birth weight and during lactation), delayed physical development (teeth eruption, eye opening). |
Experimental Protocols
OECD 414: Prenatal Developmental Toxicity Study
This study assesses the effects of a substance on the pregnant female and the developing embryo and fetus.
-
Test Animals: Typically, pregnant rats or rabbits are used.
-
Dose Administration: The test substance is administered daily from implantation to the day before cesarean section.
-
Observations (Maternal): Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Examinations at Term: Females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
OECD 421: Reproduction/Developmental Toxicity Screening Test
This screening test provides preliminary information on potential effects on fertility and development.
-
Test Animals: Male and female rats are used.
-
Dose Administration: Males are dosed for a minimum of two weeks before mating, during mating, and for two weeks post-mating. Females are dosed throughout the study (approximately 63 days).
-
Endpoints: Includes evaluation of mating performance, fertility, gestation length, parturition, and pup viability and growth.
-
Pathology: Gross necropsy is performed on all adults. Histopathology of reproductive organs is conducted.
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to assess the tumor-producing potential of a substance.
While no specific long-term carcinogenicity studies on this compound were identified in the reviewed literature, a study on quinine sulphate was found. In this study, female mice were treated with 0.3% quinine sulphate intravaginally twice weekly for 40 weeks. One mouse in the treated group developed a mammary tumor, which was not observed in the control group; however, the significance of this finding is unknown. There are no structural alerts for carcinogenicity for this compound based on QSAR analysis. It is important to note that quinoline, a related compound, has shown evidence of carcinogenicity in animal studies.
Mechanisms of Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of this compound is crucial for risk assessment and the development of potential mitigation strategies.
Cardiotoxicity
Quinine's cardiotoxic effects are primarily attributed to its ability to block cardiac ion channels, similar to Class IA antiarrhythmic drugs. This can lead to electrocardiogram (ECG) abnormalities, including prolongation of the QRS and QT intervals, and in severe cases, life-threatening arrhythmias.
Caption: this compound-induced cardiotoxicity pathway.
Ototoxicity
Quinine-induced ototoxicity is characterized by symptoms such as tinnitus, hearing loss, and vertigo. The underlying mechanisms are thought to involve direct effects on the cochlea, particularly the outer hair cells and spiral ganglion neurons.
Caption: Mechanisms of this compound-induced ototoxicity.
Reproductive Toxicity (Ovarian Oxidative Stress)
Studies in female rats have shown that quinine can inhibit ovulation and induce oxidative stress in the ovaries. This is characterized by an increase in lipid peroxidation and a decrease in the activity of antioxidant enzymes.
Caption: Quinine-induced oxidative stress and its effect on ovulation.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key preclinical toxicology studies.
OECD 408: Repeated Dose 90-Day Oral Toxicity Study
Caption: Workflow for a 90-day repeated dose oral toxicity study.
OECD 414: Prenatal Developmental Toxicity Study
Caption: Workflow for a prenatal developmental toxicity study.
OECD 471: Bacterial Reverse Mutation (Ames) Test
Caption: Workflow for the Ames test.
OECD 474: Mammalian Erythrocyte Micronucleus Test
Caption: Workflow for the in vivo micronucleus test.
References
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Quinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of quinine hydrochloride, a critical aspect for ensuring the stability, safety, and efficacy of pharmaceutical formulations. Quinine, a cinchona alkaloid, is susceptible to degradation under various environmental conditions, including exposure to light, heat, and oxidative agents, as well as hydrolysis in acidic and basic media. Understanding these degradation routes and the resulting byproducts is paramount for the development of robust stability-indicating analytical methods and for the formulation of stable dosage forms.
Core Degradation Pathways
This compound undergoes degradation through several primary pathways: photolysis, thermolysis, oxidation, and hydrolysis. These processes can lead to a variety of degradation products, some of which may have altered pharmacological activity or potential toxicity.
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce significant degradation of quinine. The quinoline ring system in the quinine molecule is the primary chromophore that absorbs UV light, leading to a series of photochemical reactions. One of the major photodegradation products is quinotoxine (also known as quinicine), which is a structural isomer of quinine formed through an acid-catalyzed isomerization.
Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Similar to photolytic degradation, thermal stress can also lead to the formation of quinotoxine . The rate of thermal degradation is dependent on the temperature and the presence of other excipients in the formulation.
Oxidative Degradation
This compound is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. The tertiary amine in the quinuclidine ring and the secondary alcohol group are common sites of oxidation. Key oxidative degradation products include quininone , where the secondary alcohol is oxidized to a ketone, and N-oxides. Further oxidation can lead to the cleavage of the quinuclidine ring, forming products like quininic acid and meroquinene .[1]
Hydrolytic Degradation
This compound can undergo hydrolysis under both acidic and basic conditions.
-
Acid-catalyzed hydrolysis: In acidic solutions, the ether linkage is generally stable, but rearrangement to quinotoxine can be catalyzed.[2] More extensive degradation under harsh acidic conditions can lead to the formation of meroquinene and 6-methoxyepidine .[3]
-
Base-catalyzed hydrolysis: Under basic conditions, quinine can also degrade. One of the identified degradation products is 6-methoxyquinoline .[3]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance under stress conditions. The following table summarizes the percentage of quinine remaining after exposure to various stress conditions, as reported in the literature for quinine sulfate, which is expected to have similar degradation behavior to this compound due to the identical active moiety.
| Stress Condition | Reagent/Source | Time | Temperature | % Drug Remaining | Reference |
| Acidic Hydrolysis | 1N HCl | 2 hours | - | 98.1% | [4] |
| 0.1 N HCl | 1 hour | 80°C | 80.06 ± 0.94% | ||
| Alkaline Hydrolysis | 1N NaOH | 2 hours | - | 100.4% | |
| 0.1 N NaOH | 1 hour | 80°C | 77.27 ± 0.82% | ||
| Oxidative Degradation | 30% H₂O₂ | 2 hours | - | 100.3% | |
| 0.1% H₂O₂ | 1 hour | Room Temp | 49.16 ± 0.61% | ||
| Thermal Degradation | - | - | 60°C | - | |
| Dry Heat | 1 week | 80°C | 58.19 ± 0.42% | ||
| Photolytic Degradation | UV Light | 2 hours | - | Significant degradation |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific formulation and analytical method being used.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
Acid and Base Hydrolysis
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.
-
Reflux the solutions at 80°C for 1-2 hours.
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acid-stressed sample with 0.1 N NaOH and the base-stressed sample with 0.1 N HCl.
-
Dilute the samples to a suitable concentration for analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration for analysis.
Thermal Degradation
-
For solid-state degradation, place a known amount of this compound powder in a hot air oven at 80°C for 24 hours.
-
For solution-state degradation, reflux a solution of this compound at 80°C for 24 hours.
-
After exposure, prepare a solution of the solid sample or dilute the solution sample to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of this compound in a transparent container to a UV light source (e.g., 254 nm or 365 nm) for a specified duration.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the samples to a suitable concentration for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its degradation products. A stability-indicating HPLC method should be able to resolve the parent drug from all significant degradation products.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: UV detection is commonly used, with the detection wavelength set at the absorption maximum of quinine (around 230-250 nm or 330-350 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.
Conclusion
The degradation of this compound is a complex process influenced by various environmental factors. A thorough understanding of its degradation pathways and the resulting byproducts is essential for the development of stable pharmaceutical formulations and robust analytical methods. This guide provides a foundational understanding for researchers and drug development professionals working with this important antimalarial drug. Further in-depth studies are recommended to fully characterize all degradation products and their potential impact on product quality and safety.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a quinoline alkaloid, has a storied history in the fight against malaria and remains a critical compound in the pharmacopeia.[1] Its complex molecular structure and potent biological activity have long captured the attention of scientists. This technical guide provides an in-depth exploration of the natural origins of quinine and its related alkaloids, primarily sourced from the bark of the Cinchona tree, and delves into the intricate biosynthetic pathways that lead to their formation.[2] Recent discoveries that have led to a revised understanding of these pathways are also detailed. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in the study of these vital natural products.
Natural Sources of Quinine and Related Alkaloids
The primary and most economically significant source of quinine and its diastereomer quinidine, as well as the related alkaloids cinchonine and cinchonidine, is the bark of trees belonging to the genus Cinchona (family Rubiaceae).[2][3] These trees are native to the Andean forests of South America.[2] While several species of Cinchona produce these alkaloids, the concentration and relative abundance of each alkaloid vary significantly between species and even among individual trees depending on genetic and environmental factors.
Cinchona Species and Alkaloid Distribution
Historically, several Cinchona species have been cultivated for their high alkaloid content. The most notable among these are Cinchona calisaya, Cinchona ledgeriana, Cinchona officinalis, and Cinchona pubescens (syn. C. succirubra). The bark is the primary site of alkaloid accumulation, although lower concentrations are also found in the roots and stems. Young leaves have been noted to have a higher alkaloid content than mature ones.
Table 1: Total Alkaloid Content in the Bark of Various Cinchona Species
| Cinchona Species | Total Alkaloid Content in Bark (%) |
| C. succirubra | 5 - 7 |
| C. calisaya | 4 - 7 |
| C. ledgeriana | 5 - 14 |
Table 2: Average Commercial Yield of Major Alkaloids from Dry Cinchona Bark
| Alkaloid | Average Yield (%) |
| Quinine | 5.7 |
| Quinidine | 0.1 - 0.3 |
| Cinchonine and Cinchonidine | 0.2 - 0.4 |
Other Natural Sources
While Cinchona remains the principal source, quinoline alkaloids are also found in other plant families, including the Rutaceae and Apocynaceae. However, the specific structures and concentrations of these alkaloids differ from those found in Cinchona. For instance, plants of the genus Ruta synthesize rutacridone, a quinoline alkaloid with different biological activities.
Biosynthesis of Quinine and Related Alkaloids
The biosynthesis of quinine is a complex process that falls under the broader category of monoterpenoid indole alkaloids (MIAs). The pathway begins with the convergence of two primary metabolic routes: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which produces the monoterpenoid precursor geranyl pyrophosphate (GPP).
Established Biosynthetic Pathway
The long-held hypothesis for quinine biosynthesis begins with the condensation of tryptamine (derived from tryptophan) and secologanin (derived from GPP) to form strictosidine, the universal precursor for all MIAs. This reaction is catalyzed by the enzyme strictosidine synthase (STR). Subsequent enzymatic steps, including deglycosylation, rearrangements, and cyclizations, lead to the formation of the quinoline ring system. The final steps were thought to involve hydroxylation and methylation of the cinchoninone scaffold to yield quinine and quinidine.
Revised Biosynthetic Pathway
Recent research has challenged the timing of the methoxy group addition. Evidence from feeding studies with Cinchona plantlets suggests that the methoxylation occurs much earlier in the pathway, specifically on the tryptamine precursor to form 5-methoxytryptamine. This revised pathway proposes that both tryptamine and 5-methoxytryptamine are utilized as substrates, leading to parallel pathways for the biosynthesis of both methoxylated (quinine, quinidine) and desmethoxylated (cinchonine, cinchonidine) alkaloids. The promiscuity of the downstream enzymes allows them to act on both methoxylated and non-methoxylated intermediates.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and study of the biosynthesis of quinine and related alkaloids.
Extraction of Alkaloids from Cinchona Bark
Objective: To extract crude alkaloids from dried Cinchona bark powder.
Materials:
-
Dried and powdered Cinchona bark
-
Ammonia water (10% NH₃ solution)
-
Toluene
-
Dilute sulfuric acid (e.g., 2% v/v)
-
Sodium hydroxide solution (e.g., 1 M)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
-
Filter paper
Procedure:
-
Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.
-
Add hot water to the mixture, and after cooling, add milk of lime (calcium hydroxide suspension) and evaporate the mixture to dryness at a temperature below 60°C.
-
Pack the dried material into a thimble and place it in a Soxhlet apparatus.
-
Extract the material with toluene for 6 hours.
-
Transfer the toluene extract to a separatory funnel and extract the alkaloids with dilute sulfuric acid by vigorous shaking.
-
Separate the acidic aqueous layer.
-
Carefully neutralize the acidic layer with sodium hydroxide solution until the alkaloids precipitate. The neutral sulfates of quinine, cinchonine, and cinchonidine will crystallize out.
-
Collect the crude alkaloid crystals by filtration.
-
For further purification, dissolve the crude quinine sulfate in hot water, decolorize with activated charcoal, and recrystallize.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the major alkaloids (quinine, quinidine, cinchonine, cinchonidine) in a Cinchona bark extract.
Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Ammonium hydroxide
-
Reference standards for quinine, quinidine, cinchonine, and cinchonidine
Mobile Phase Preparation (Isocratic):
-
Prepare a buffer of 20 mmol/L potassium dihydrogen phosphate.
-
The mobile phase consists of a mixture of methanol and the phosphate buffer (e.g., 30:70 v/v).
-
Adjust the pH of the final mobile phase as needed (e.g., to pH 3.0 with phosphoric acid).
Sample Preparation:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve the extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled (e.g., 25°C)
-
Detection: UV at 230 nm or fluorescence detection with excitation at 235 nm and emission at 405 nm for cinchonine/cinchonidine and 450 nm for quinine/quinidine.
Quantification:
-
Prepare a series of standard solutions of each alkaloid of known concentrations.
-
Generate a calibration curve for each alkaloid by plotting peak area against concentration.
-
Determine the concentration of each alkaloid in the sample by interpolating its peak area on the corresponding calibration curve.
Enzymatic Assay for Strictosidine Synthase (STR)
Objective: To determine the activity of strictosidine synthase in a plant protein extract.
Materials:
-
Crude protein extract from Cinchona cell cultures or other plant material
-
Tryptamine hydrochloride
-
Secologanin
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing:
-
Phosphate buffer
-
Tryptamine (e.g., final concentration 2.3 mM)
-
Secologanin (e.g., final concentration 3.4 mM)
-
-
Pre-incubate the reaction mixture at 30°C.
-
Initiate the reaction by adding a known amount of the crude protein extract.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., methanol or by boiling).
-
Analyze the reaction mixture by HPLC to quantify the amount of strictosidine formed and/or the amount of tryptamine consumed.
-
A control reaction without the enzyme or with a boiled enzyme extract should be run in parallel.
-
Enzyme activity can be expressed as pkat/mg of protein.
Enzymatic Assay for O-Methyltransferase (OMT)
Objective: To measure the activity of O-methyltransferases involved in the late stages of quinine biosynthesis.
Materials:
-
Purified or partially purified O-methyltransferase enzyme
-
Substrate (e.g., 6'-hydroxycinchoninone)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Tris-HCl buffer (e.g., 0.3 M, pH 7.5)
-
Sodium ascorbate
-
Methanol
-
LC-MS system for analysis
Procedure:
-
Prepare a standard reaction mixture containing:
-
Tris-HCl buffer
-
Sodium ascorbate (e.g., 25 mM)
-
Substrate (e.g., 1 mM)
-
SAM (e.g., 1 mM)
-
-
Pre-incubate the mixture at 30°C.
-
Start the reaction by adding the enzyme preparation.
-
Incubate at 30°C for 1 hour.
-
Terminate the reaction by adding methanol.
-
Analyze the reaction products by LC-MS to identify and quantify the methylated product.
-
A control reaction without the enzyme should be included.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of quinine and related alkaloids. The quantitative data presented in the tables highlights the variability in alkaloid content across different Cinchona species, underscoring the importance of species selection and analytical chemistry in the production of these medicinally important compounds. The elucidation of the biosynthetic pathway, including the recent revisions, opens up new avenues for metabolic engineering and synthetic biology approaches to produce these complex molecules in heterologous systems. The detailed experimental protocols offer a practical resource for researchers actively engaged in the isolation, characterization, and biosynthetic investigation of these fascinating natural products. The continued exploration of the chemistry and biology of quinine and its relatives holds promise for the development of new therapeutic agents and more sustainable production methods.
References
The Enduring Legacy of Quinine: A Technical Guide to its Role as a Chiral Catalyst Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a natural product isolated from the bark of the Cinchona tree, has a rich history in medicine as an antimalarial agent.[1] Beyond its therapeutic applications, quinine and its pseudoenantiomer, quinidine, have emerged as powerful and versatile chiral backbones in asymmetric catalysis. Their rigid, well-defined stereochemical architecture provides a unique "chiral pocket" that enables high levels of enantioselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the role of quinine hydrochloride and its derivatives as chiral catalysts, focusing on their application in key asymmetric reactions, the underlying mechanistic principles, and detailed experimental protocols.
The catalytic prowess of cinchona alkaloids stems from their bifunctional nature. The quinuclidine nitrogen atom acts as a Brønsted base or a nucleophile, while the C9-hydroxyl group can engage in hydrogen bonding interactions, activating electrophilic substrates.[2] This cooperative functionality, housed within a rigid chiral scaffold, is the key to their remarkable success in inducing stereoselectivity.
Core Principles of Catalysis
The quinine backbone imparts chirality through a combination of steric hindrance and specific electronic interactions. The rigid bicyclic quinuclidine core and the quinoline ring system create a defined three-dimensional space around the catalytically active sites. This steric environment forces approaching substrates into a specific orientation, favoring the formation of one enantiomer over the other.
Furthermore, modifications at the C9-hydroxyl group and the quinuclidine nitrogen have led to the development of a diverse library of catalysts with tailored properties. The introduction of thiourea, squaramide, or bulky aromatic groups can enhance the catalyst's activity and selectivity by providing additional hydrogen bonding sites or π-π stacking interactions.
Key Asymmetric Reactions Catalyzed by Quinine Derivatives
Quinine-based catalysts have been successfully employed in a multitude of asymmetric reactions, consistently delivering high yields and enantioselectivities. This section details their application in three major classes of transformations: Michael additions, aldol reactions, and the Sharpless asymmetric dihydroxylation.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Quinine-derived catalysts, particularly those incorporating thiourea and squaramide moieties, have proven to be exceptional promoters of this transformation.
Mechanism of Catalysis:
The bifunctional nature of these catalysts is central to their efficacy. The quinuclidine nitrogen deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea or squaramide moiety activates the Michael acceptor through double hydrogen bonding with the carbonyl oxygen. This dual activation brings the reactants into close proximity within the chiral environment of the catalyst, leading to a highly organized transition state and excellent stereocontrol. Computational studies have shown that the electrophile is activated by the catalyst's protonated amine, while the nucleophile binds to the thiourea moiety via hydrogen bonding.[3]
Quantitative Data:
The following table summarizes the performance of various quinine-derived catalysts in the asymmetric Michael addition.
| Catalyst Type | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | dr | Reference |
| Quinine-Thiourea | Nitromethane | Chalcone | 95 | 92 | - | [3] |
| Quinine-Squaramide | Diethyl Malonate | Nitrostyrene | 98 | 95 | - | [4] |
| 9-Amino(9-deoxy)epi-quinine | Thiophenol | Cyclohexenone | >99 | 98 | - |
Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Quinine-derived primary amines have been effectively utilized as organocatalysts for direct asymmetric aldol reactions.
Mechanism of Catalysis:
In this case, the primary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile. The stereochemical outcome is dictated by the facial selectivity of the enamine addition, which is controlled by the steric and electronic properties of the quinine backbone. The hydroxyl group at C9 can also play a role in organizing the transition state through hydrogen bonding.
Quantitative Data:
| Catalyst | Ketone/Aldehyde Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr | Reference |
| 9-Amino(9-deoxy)epi-quinine | Acetone | Benzaldehyde | 95 | 90 | 95:5 (syn/anti) | |
| Quinine-derived primary amine | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96 | 98:2 (anti/syn) | |
| 9-Amino-9-epi-Cinchona ditartrate | Hydroxyacetone | Aromatic aldehydes | up to 100 | up to 90 | syn-selective |
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD).
Mechanism of Catalysis:
The chiral ligand, typically a phthalazine (PHAL) ether of DHQ or DHQD, coordinates to the osmium tetroxide to form a chiral active catalyst. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. The rigid framework of the quinine derivative directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemistry of the diol product. Subsequent hydrolysis of the osmate ester releases the diol and regenerates the osmium catalyst. The commercially available "AD-mix" reagents contain the osmium source, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base.
Quantitative Data:
| Ligand | Olefin | Yield (%) | ee (%) | Reference |
| (DHQ)2PHAL (AD-mix-α) | Styrene | 98 | 97 | |
| (DHQD)2PHAL (AD-mix-β) | 1-Decene | 96 | 91 | |
| (DHQD)2PHAL (AD-mix-β) | trans-Stilbene | 99 | >99 |
Experimental Protocols
Synthesis of a Quinine-Derived Thiourea Catalyst
This protocol describes a general procedure for the synthesis of a quinine-derived thiourea catalyst.
Materials:
-
9-Amino(9-deoxy)epi-quinine
-
Aryl isothiocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware and stirring apparatus
Procedure:
-
Dissolve 9-amino(9-deoxy)epi-quinine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Slowly add a solution of the desired aryl isothiocyanate (1.0-1.1 eq) in anhydrous THF to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure thiourea catalyst.
General Procedure for Asymmetric Michael Addition
Materials:
-
Michael acceptor (e.g., chalcone)
-
Michael donor (e.g., nitromethane)
-
Quinine-derived thiourea or squaramide catalyst (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Standard glassware and stirring apparatus
Procedure:
-
To a stirred solution of the Michael acceptor and the quinine-derived catalyst in the chosen solvent at the specified temperature, add the Michael donor.
-
Stir the reaction mixture for the time indicated by TLC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Sharpless Asymmetric Dihydroxylation using AD-mix
Materials:
-
Alkene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Standard glassware and stirring apparatus
Procedure:
-
In a round-bottomed flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (commercially available) to the solvent mixture and stir until two clear phases are formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the alkene to the vigorously stirred mixture.
-
Continue stirring at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to a Mosher's ester derivative and subsequent NMR analysis.
Conclusion
This compound and its derivatives have established themselves as a privileged class of chiral catalysts. Their ready availability, modular nature, and ability to promote a wide range of asymmetric transformations with high efficiency and stereoselectivity ensure their continued importance in both academic and industrial settings. The bifunctional activation mechanism, coupled with the well-defined chiral environment of the quinine backbone, provides a powerful platform for the development of new and improved catalytic systems. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries continues to grow, the legacy of quinine as a cornerstone of asymmetric catalysis is set to endure.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinine-Derived Thiourea and Squaramide Catalyzed Conjugate Addition of α-Nitrophosphonates to Enones: Asymmetric Synthesis of Quaternary α-Aminophosphonates - Publications of the IAS Fellows [repository.ias.ac.in]
An In-Depth Technical Guide to In Vitro Phototoxicity Testing Using Quinine Hydrochloride as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drug-induced photosensitivity is a significant concern in pharmaceutical development, necessitating robust and reliable screening methods. The in vitro 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) is the most widely accepted and validated method for predicting the phototoxic potential of new chemical entities. This guide provides a comprehensive overview of the principles and methodologies of in vitro phototoxicity testing, with a specific focus on the application of Quinine Hydrochloride as a positive control. While Chlorpromazine is the positive control recommended by OECD Guideline 432, this compound is also a well-documented photosensitizing agent and can be used as a positive control in these assays. This document details the experimental protocols, data interpretation, and underlying molecular mechanisms of phototoxicity, providing researchers with the necessary information to conduct and interpret these critical safety assessments.
Introduction to Phototoxicity
Phototoxicity is a non-immunological, light-induced toxic response that occurs after the first exposure of the skin to certain chemicals and subsequent exposure to light.[1] It is a crucial safety endpoint in the development of drugs and other chemical products. A wide range of pharmaceutical agents are associated with phototoxicity, including certain antibiotics, anti-inflammatory drugs, and anti-malarial agents like quinine.[2][3]
The fundamental principle of phototoxicity is that a chemical absorbs light energy, leading to the formation of a higher energy state.[4] This excited molecule can then generate reactive oxygen species (ROS) or directly interact with cellular components, causing damage to cell membranes, proteins, and DNA.[5] Clinically, phototoxic reactions often manifest as an exaggerated sunburn.
The Role of a Positive Control
In any toxicological assay, the inclusion of a positive control is critical for validating the test system's performance. A positive control is a substance known to produce the effect being measured. In the context of the 3T3 NRU PT, a positive control demonstrates that the experimental conditions, including the cell line, reagents, and light source, are capable of detecting a phototoxic response. While OECD Test Guideline 432 recommends Chlorpromazine as the positive control, other known phototoxic compounds like this compound are also utilized in research settings.
The 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)
The 3T3 NRU PT is the current gold standard for in vitro phototoxicity testing and is recognized by regulatory bodies worldwide, as outlined in OECD Test Guideline 432. The assay is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Principle of the Assay
The assay utilizes the Balb/c 3T3 mouse fibroblast cell line. The endpoint is cell viability, which is determined by the uptake of the vital dye, Neutral Red. Neutral Red is a weak cationic dye that readily penetrates cell membranes and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased ability of the cells to take up the dye. By comparing the concentration of the test substance that causes a 50% reduction in cell viability (IC50) with and without light exposure, the phototoxic potential can be determined.
Experimental Protocol
The following is a detailed methodology for the 3T3 NRU PT, based on OECD Guideline 432.
3.2.1 Materials and Reagents
-
Balb/c 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well cell culture plates
-
Solar simulator with a filter to remove UVC and most UVB radiation
-
Radiometer to measure UVA irradiance
-
Test substance (e.g., this compound)
-
Positive Control (e.g., Chlorpromazine)
-
Vehicle control
3.2.2 Cell Culture and Seeding
-
Culture Balb/c 3T3 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest cells and seed them into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours (typically 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
3.2.3 Treatment with Test Substance
-
Prepare a series of dilutions of the test substance and the positive control in a suitable solvent. The final concentration of the solvent in the culture medium should be non-toxic to the cells.
-
Remove the culture medium from the plates and wash the cells with PBS.
-
Add the various concentrations of the test substance or control to the wells of both plates. One plate will be irradiated (+UVA), and the other will be kept in the dark (-UVA).
3.2.4 Irradiation
-
Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.
-
Expose the +UVA plate to a non-cytotoxic dose of UVA light from a solar simulator. A commonly used dose is 5 J/cm².
-
Simultaneously, keep the -UVA plate in a dark incubator for the same duration.
3.2.5 Neutral Red Uptake Assay
-
After irradiation, remove the treatment solutions from both plates and wash the cells with PBS.
-
Add fresh culture medium to all wells and incubate for 24 hours.
-
Remove the culture medium and add a solution of Neutral Red (e.g., 50 µg/mL in medium) to each well.
-
Incubate for approximately 3 hours to allow for dye uptake.
-
Remove the Neutral Red solution, wash the cells with PBS, and add the destain solution to extract the dye from the lysosomes.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
Data Presentation and Interpretation
Cytotoxicity Data
The absorbance values are converted to percentage cell viability relative to the vehicle control. This data is then used to determine the IC50 values.
Table 1: Example Cytotoxicity Data for Chlorpromazine
| Concentration (µg/mL) | % Viability (-UVA) | % Viability (+UVA) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 | 45 |
| 3 | 95 | 20 |
| 10 | 55 | 5 |
| 30 | 25 | 2 |
| 100 | 10 | 1 |
Calculation of Phototoxicity Endpoints
Two primary metrics are used to quantify phototoxicity: the Photo-Irritation Factor (PIF) and the Mean Photo Effect (MPE).
-
Photo-Irritation Factor (PIF): This is the ratio of the IC50 value in the absence of light to the IC50 value in the presence of light.
PIF = IC50 (-UVA) / IC50 (+UVA)
-
Mean Photo Effect (MPE): The MPE is a more complex calculation that compares the entire dose-response curves with and without irradiation. It is particularly useful when an IC50 value cannot be determined for one or both conditions.
Table 2: Interpretation of PIF and MPE Values
| PIF | MPE | Prediction |
| < 2 | < 0.1 | No Phototoxicity |
| 2 - < 5 | 0.1 - < 0.15 | Probable Phototoxicity |
| ≥ 5 | ≥ 0.15 | Phototoxic |
Table 3: Example Phototoxicity Data for Positive and Negative Controls
| Compound | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | PIF | MPE | Phototoxicity Prediction |
| Chlorpromazine | 25.0 | 0.5 | 50.0 | 0.6 | Phototoxic |
| Sodium Lauryl Sulfate | 50.0 | 45.0 | 1.1 | < 0.1 | No Phototoxicity |
| This compound | Data not readily available | Data not readily available | - | - | Known Photosensitizer |
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of Phototoxicity
Conclusion
The 3T3 NRU PT is an essential tool in the safety assessment of new drugs and chemicals. The use of appropriate controls, such as this compound, is fundamental to ensuring the validity of the assay results. This guide provides a detailed framework for conducting and interpreting in vitro phototoxicity studies. While standardized quantitative data for this compound in this specific assay is not as widely published as for Chlorpromazine, its known photosensitizing properties make it a relevant compound for inclusion in phototoxicity assessments. Researchers are encouraged to establish their own historical data for their chosen positive controls to ensure consistent and reliable assay performance. By adhering to standardized protocols and understanding the underlying mechanisms, scientists can effectively predict the phototoxic potential of novel compounds and contribute to the development of safer medicines and products.
References
- 1. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. aragen.com [aragen.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Quinine Hydrochloride in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of quinine hydrochloride in human plasma. The described protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with fluorescence detection, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of quinine levels in a biological matrix.
Introduction
Quinine, a primary alkaloid from the bark of the Cinchona tree, is a crucial antimalarial drug, particularly for treating severe and chloroquine-resistant malaria.[1] Its therapeutic window is narrow, and monitoring plasma concentrations is often necessary to ensure efficacy while avoiding toxicity. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of quinine in biological fluids due to its specificity, sensitivity, and reproducibility.[1][2] This document provides a detailed protocol for the quantification of quinine in human plasma using an HPLC system coupled with a fluorescence detector, a method noted for its high sensitivity.
Materials and Methods
Reagents and Chemicals
-
This compound (Reference Standard)
-
Cinchocaine Hydrochloride (Internal Standard - IS)[3]
-
HPLC Grade Methanol[3]
-
HPLC Grade Acetonitrile
-
Ammonium Acetate
-
Ortho-phosphoric Acid
-
Sodium Hydroxide
-
Chloroform
-
Human Plasma (Drug-free)
Instrumentation
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Fluorescence Detector
-
Reversed-phase C18 column (e.g., Kromasil, 5 µm, 250 x 4.6 mm)
-
Data acquisition and processing software
Experimental Protocols
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solution of Quinine (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cinchocaine Hydrochloride in 10 mL of methanol.
-
Internal Standard Working Solution (30 µg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
A simple protein precipitation technique is employed for the extraction of quinine from plasma samples.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (cinchocaine 30 µg/mL in methanol).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase C18 column with an isocratic mobile phase.
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium Formate (pH 2.0 with ortho-phosphoric acid) (6.5:93.5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | Fluorescence |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 425 nm |
| Run Time | Approximately 15 minutes |
Results and Method Validation
The described method demonstrates good separation of quinine and the internal standard from endogenous plasma components.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (n=6) | < 2% |
Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0 - 7,000 ng/mL (R² = 0.9994) |
| Limit of Quantification (LOQ) | 4 ng/mL |
| Retention Time - Quinine | ~11 minutes |
| Retention Time - Internal Standard (Quinidine) | ~9 minutes |
| Accuracy (Inter-assay) | 93.2% - 99.7% |
| Precision (Inter-assay %CV) | 0.3% - 6.8% |
| Recovery | 76% |
Note: Quinidine was used as an internal standard in the cited study for these performance characteristics. Cinchocaine is also a suitable internal standard.
Experimental Workflow and Diagrams
The overall workflow from sample receipt to final data analysis is depicted below.
Caption: Workflow for Quinine Quantification in Plasma.
Conclusion
The HPLC method detailed in this application note is a simple, rapid, and sensitive procedure for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and efficient, and the use of fluorescence detection provides high sensitivity and specificity. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of quinine.
References
Application Notes & Protocols: Quinine Hydrochloride in In Vitro Antiplasmodial Assays
Introduction
Quinine, an alkaloid derived from the bark of the Cinchona tree, was the first effective treatment for malaria and remains a crucial drug for treating severe and drug-resistant malaria, particularly that caused by Plasmodium falciparum.[1][2][3] In vitro antiplasmodial assays are fundamental tools in malaria research, enabling the screening of new antimalarial compounds, monitoring parasite drug sensitivity, and investigating mechanisms of resistance.[4][5] This document provides a detailed protocol for utilizing Quinine Hydrochloride in a common in vitro antiplasmodial assay, the SYBR Green I-based fluorescence assay, which is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.
Mechanism of Action
The precise mechanism of action for quinine is not fully resolved, but the most widely accepted hypothesis is that it interferes with the parasite's detoxification of heme. Within the host red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally neutralizes this heme by converting it into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this process by binding to heme, preventing its conversion into hemozoin. The resulting accumulation of toxic heme leads to oxidative damage and the death of the parasite. Additionally, in vitro studies suggest that quinine may also inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.
Caption: Proposed mechanism of action of Quinine against Plasmodium falciparum.
Quantitative Data: Antiplasmodial Activity of Quinine
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The IC50 values for quinine can vary depending on the P. falciparum strain, reflecting different levels of sensitivity and resistance.
| P. falciparum Strain | Quinine Salt | IC50 (nM) | Comments | Reference |
| 3D7 | This compound Dihydrate | - | Reference chloroquine-sensitive strain. | |
| K1 | This compound Dihydrate | - | Reference chloroquine-resistant strain. | |
| NF54 | Quinine | ~10 | Drug-sensitive strain. | |
| Cam3.II | Quinine | ~90 | Quinine-resistant strain. | |
| Dd2 | Quinine | - | Quinine-resistant strain. | |
| HB3 | Quinine | - | Quinine-sensitive strain. | |
| Field Isolates (India) | This compound Dihydrate | Higher than reference strains | Showed higher IC50 values compared to 3D7 and K1 strains. |
Note: Specific IC50 values can vary between laboratories due to differences in assay protocols and conditions. The threshold for in vitro resistance to quinine has been estimated to be >800 nmol/liter.
Experimental Protocols
This section details the protocol for determining the antiplasmodial activity of this compound using the SYBR Green I fluorescence-based assay.
Materials and Reagents
-
Parasite Culture: A culture-adapted strain of P. falciparum (e.g., 3D7, K1).
-
Red Blood Cells (RBCs): Human O+ erythrocytes.
-
This compound: (e.g., from Sigma Chemical Co.).
-
Solvent: Methanol for preparing the drug stock solution.
-
Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 10 ug/ml gentamycin, and 0.5% Albumax II.
-
Gas Mixture: 5% CO₂, 5% O₂, 90% N₂.
-
SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I Nucleic Acid Stain: 10,000X stock in DMSO (e.g., from Molecular Probes).
-
Equipment: 96-well black, sterile microtiter plates, 96-well clear sterile microtiter plates, CO₂ incubator, fluorescence plate reader (excitation/emission ~485/530 nm), biosafety cabinet, centrifuge.
Plasmodium falciparum Culture Maintenance
-
Maintain continuous cultures of P. falciparum in human O+ erythrocytes at a 3-5% hematocrit in complete culture medium.
-
Incubate cultures at 37°C in a humidified chamber with a low oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Change the medium daily and monitor parasitemia via Giemsa-stained thin blood smears to keep it below 6%.
-
For the assay, synchronize the parasite culture to the ring stage. This can be achieved by treating the culture with 5% D-sorbitol for 5-10 minutes, which lyses mature parasite stages, leaving the rings. Repeat synchronization to obtain a tight age window.
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of this compound in methanol. For example, dissolve a precisely weighed amount to achieve a 1 mM concentration. Store at -20°C.
-
Serial Dilutions: On the day of the assay, prepare twofold serial dilutions of the quinine stock solution in complete culture medium. The final concentration range should typically span from ~2.5 nM to ~3200 nM to generate a full dose-response curve.
In Vitro SYBR Green I Antiplasmodial Assay Protocol
This protocol is adapted from established SYBR Green I-based methods.
-
Plate Preparation: Add 100 µL of the serially diluted quinine solutions to the wells of a 96-well clear, sterile plate. Include drug-free wells (medium only) as negative controls and wells with a known antimalarial like chloroquine as a positive control. All conditions should be tested in duplicate or triplicate.
-
Parasite Inoculation: Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.2-0.5% parasitemia and 2-4% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well, resulting in a final volume of 200 µL and halving the drug concentrations. The final hematocrit will be 1-2%.
-
Incubation: Place the plate in a humidified, gassed chamber (5% CO₂, 5% O₂, 90% N₂) and incubate at 37°C for 72-96 hours. A 72-hour incubation is adequate for most drugs.
-
Assay Termination: After incubation, freeze the plate at -20°C or -80°C overnight to lyse the red blood cells.
-
Lysis and Staining:
-
Thaw the plate at room temperature or 37°C.
-
Prepare the SYBR Green I working solution by diluting the 10,000X stock 1:5000 (e.g., 0.2 µL of SYBR Green per 1 mL of lysis buffer) in the SYBR Green I Lysis Buffer. Protect this solution from light.
-
Transfer 100 µL from each well of the culture plate to a corresponding well in a 96-well black plate.
-
Add 100 µL of the SYBR Green I working solution to each well of the black plate. Mix gently by pipetting.
-
-
Final Incubation: Incubate the black plate at room temperature for 1 hour in the dark on a shaker.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only uninfected RBCs.
-
Express the fluorescence readings as a percentage of the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth against the log of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Alternative Protocol: Schizont Maturation Assay
An alternative, classical method is the schizont maturation assay, which relies on microscopic evaluation.
-
Set up the 96-well plate with drug dilutions and a synchronized ring-stage parasite culture as described above.
-
After a 24-48 hour incubation period (sufficient for rings to mature into schizonts), prepare a Giemsa-stained thin blood smear from each well.
-
Using a light microscope, count the number of schizonts per 200 asexual parasites for each drug concentration and the drug-free control.
-
Inhibition is determined by comparing the number of schizonts in drug-treated wells to the number in the control wells. This method is more laborious than fluorescence-based assays but provides a direct visual confirmation of parasite growth inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Organic Compounds Using Quinine Hydrochloride as a Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a well-known anti-malarial agent, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. Their rigid chiral scaffold, derived from the cinchona alkaloid family, provides a unique stereochemical environment for a variety of chemical transformations. Quinine hydrochloride, the salt form of quinine, offers advantages in terms of handling, stability, and solubility in certain solvent systems. This document provides detailed application notes and protocols for the use of this compound as a catalyst in asymmetric organic synthesis, with a focus on reactions that are crucial for the development of chiral molecules and pharmaceutical intermediates.
The catalytic activity of this compound stems from its ability to act as a bifunctional catalyst. The tertiary amine of the quinuclidine core can function as a Brønsted base, while the hydroxyl group can act as a hydrogen bond donor. This dual activation mechanism allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol.
Featured Asymmetric Reactions
This section details the application of this compound in key asymmetric reactions, providing both quantitative data for a range of substrates and detailed experimental protocols.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The use of this compound as a catalyst allows for the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds, yielding chiral products that are valuable building blocks in organic synthesis.
| Entry | Substrate (Electrophile) | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexenone | Thiophenol | 10 | Toluene | 24 | 95 | 75 |
| 2 | Cyclopentenone | Thiophenol | 10 | Toluene | 24 | 92 | 70 |
| 3 | Chalcone | Thiophenol | 10 | Toluene | 48 | 88 | 65 |
| 4 | Cyclohexenone | 4-Methoxythiophenol | 10 | Toluene | 24 | 96 | 78 |
| 5 | Cyclohexenone | 4-Chlorothiophenol | 10 | Toluene | 36 | 91 | 72 |
Materials:
-
This compound (10 mol%)
-
Cyclohexenone (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05 mmol, 18.2 mg).
-
Add dry toluene (5 mL) to the flask and stir the suspension.
-
Add cyclohexenone (1.0 mmol, 96.1 mg) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thiophenol (1.2 mmol, 132.2 mg) to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral 3-(phenylthio)cyclohexan-1-one.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond formation reaction between a nitroalkane and a carbonyl compound. This compound can catalyze this reaction to produce chiral β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups.
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | Toluene | 48 | 85 | 60 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 10 | Toluene | 36 | 90 | 65 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 10 | Toluene | 72 | 75 | 55 |
| 4 | 2-Naphthaldehyde | Nitromethane | 10 | Toluene | 60 | 82 | 62 |
| 5 | Benzaldehyde | Nitroethane | 10 | Toluene | 72 | 78 | 58 (syn) |
Materials:
-
This compound (10 mol%)
-
Benzaldehyde (1.0 mmol)
-
Nitromethane (5.0 mmol)
-
Toluene (2 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a dry reaction tube, dissolve this compound (0.1 mmol, 36.1 mg) in toluene (2 mL).
-
Add freshly distilled benzaldehyde (1.0 mmol, 106.1 mg) to the solution.
-
Add nitromethane (5.0 mmol, 305.2 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the chiral β-nitro alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Catalytic Pathway and Workflow Visualization
To illustrate the proposed mechanism and experimental workflow, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycle for this compound.
Conclusion
This compound serves as an effective and readily available organocatalyst for the asymmetric synthesis of valuable chiral building blocks. The protocols outlined in this document provide a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. The bifunctional nature of this compound allows for the activation of both reaction partners, leading to good yields and enantioselectivities in key transformations such as the Michael addition and the Henry reaction. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, may lead to even higher levels of stereocontrol. The use of this simple and inexpensive catalyst derived from a natural product aligns with the principles of green and sustainable chemistry.
Application Notes: Quinine Hydrochloride as a Fluorescent Tracer in Hydrological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a compound historically recognized for its antimalarial properties, possesses strong fluorescent characteristics that make it a valuable tool in hydrological tracing studies.[1][2] When dissolved in acidic solutions, quinine emits a bright blue fluorescence under ultraviolet A (UVA) light, allowing for the visualization and tracking of water movement.[3][4] This property, combined with its relatively low cost and minimal environmental impact at the concentrations used, makes quinine hydrochloride a viable alternative to more conventional fluorescent dyes like rhodamine or fluorescein.[4]
These application notes provide a comprehensive overview of the use of this compound as a fluorescent tracer, detailing its advantages, limitations, and protocols for both qualitative and quantitative hydrological studies.
Principle of Fluorescence Tracing with Quinine
Quinine's utility as a tracer stems from its molecular structure, which allows it to absorb light at a specific wavelength and re-emit it at a longer wavelength. In a dilute acidic solution, quinine exhibits excitation maxima at approximately 250 nm and 350 nm, with a strong fluorescence emission peak around 450 nm. This significant Stokes shift (the difference between excitation and emission wavelengths) minimizes self-absorption and enhances detection sensitivity. The fluorescence intensity is directly proportional to the concentration of quinine in dilute solutions, enabling quantitative analysis.
Advantages and Limitations
The selection of a tracer for hydrological studies depends on various factors, including the specific research objectives, environmental conditions, and available resources. This compound offers a unique set of advantages and limitations that should be considered.
| Advantages | Limitations |
| High Visibility in Low Light: Excellent fluorescence under UVA light makes it ideal for studies in low-light conditions, such as twilight, nighttime, or in shaded environments. | Requires Artificial UV Light: The tracer's fluorescence is dependent on an external UVA light source for visualization. |
| Low Cost: this compound is a relatively inexpensive compound, making it a cost-effective option for large-scale or budget-constrained studies. | Invisible in Bright Sunlight: The fluorescence is not visible under bright ambient light conditions, limiting its use during sunny days without specialized detection equipment. |
| Low Environmental Impact: At the low concentrations used for tracing, quinine is considered to have a negligible ecotoxicological effect. | pH Dependent Fluorescence: The intensity of quinine's fluorescence is highly dependent on the pH of the solution, requiring careful preparation for optimal brightness. |
| Ease of Detection: The bright blue fluorescence can be visually detected and recorded with standard cameras or unmanned aerial systems (UAS) equipped with a camera. | Potential for Sorption: Like many tracers, quinine may be subject to sorption onto sediments, which could affect quantitative analysis. |
| Versatile Application: Can be used in liquid, solid (ice), or soaked sponge forms to suit different flow conditions. | Limited Quantitative Data: While qualitative tracking is straightforward, quantitative analysis requires laboratory equipment and careful calibration. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound as a fluorescent tracer, based on published studies.
Table 1: Tracer Preparation and Detection Parameters
| Parameter | Value | Reference |
| Tracer Compound | Quinine Monohydrochloride Dihydrate | |
| Optimal Concentration | 80 mg/L | |
| Optimal pH | 3.7 | |
| Excitation Wavelength (for analysis) | ~350 nm | |
| Emission Wavelength (for analysis) | ~450 nm | |
| Visual Detection Method | UVA Lamp and Digital Camera/UAS |
Table 2: Application Volumes for Field Studies
| Application Method | Form | Volume | Study Type | Reference |
| Point Application | Liquid | 250 mL | Open-channel flow | |
| Linear Application | Liquid | 450 mL | Open-channel flow | |
| Syringe Injection | Liquid | 5, 7.5, 10 mL | Overland flow |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, application, and analysis of this compound as a fluorescent tracer in hydrological studies.
Protocol 1: Preparation of Quinine Tracer Stock Solution (80 mg/L, pH 3.7)
Materials:
-
Quinine monohydrochloride dihydrate (99%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 80 mg of quinine monohydrochloride dihydrate for every 1 liter of tracer solution required.
-
Add the weighed quinine to a volumetric flask.
-
Fill the flask to approximately 80% of its final volume with deionized water.
-
Place a magnetic stir bar in the flask and stir until the quinine is completely dissolved.
-
While stirring, slowly add the 1M HCl solution dropwise.
-
Continuously monitor the pH of the solution using a calibrated pH meter.
-
Continue adding HCl until the pH of the solution stabilizes at 3.7.
-
Once the target pH is reached, add deionized water to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a dark, cool place until use.
Protocol 2: Field Application of Quinine Tracer
A. Liquid Tracer Application:
-
Transport the prepared quinine tracer solution to the field site in a light-protected container.
-
For point application , pour the desired volume (e.g., 250 mL) of the tracer solution at a single point in the water body.
-
For linear application , distribute the desired volume (e.g., 450 mL) of the tracer solution in a line across the flow path to create a wider tracer front.
-
For shallow overland flow, a syringe can be used to inject smaller, more precise volumes (e.g., 5-10 mL) onto the surface.
B. Solid Tracer (Ice Cube) Application:
-
Prepare the 80 mg/L, pH 3.7 quinine solution as described in Protocol 1.
-
Pour the solution into ice cube trays and freeze.
-
Transport the quinine ice cubes to the field in a cooler.
-
Deploy the ice cubes at the desired location in the water body. The slow release of the tracer as the ice melts can provide a longer-lasting fluorescent signal.
C. Soaked Sponge Application:
-
Saturate a sponge with the prepared quinine tracer solution.
-
At the field site, place the soaked sponge in the flow. The sponge will partially float and release the tracer over time. This method is particularly useful in clear water with low to medium suspended sediment loads.
Protocol 3: Visual Data Collection and Analysis
-
Position a UVA lamp to illuminate the area where the tracer will be monitored. This is crucial for visualizing the fluorescence.
-
Set up a digital camera or a UAS with a camera to record the movement of the fluorescent plume.
-
Begin recording before introducing the tracer to capture the background conditions.
-
Introduce the quinine tracer using one of the methods described in Protocol 2.
-
Record the entire passage of the tracer plume through the study area.
-
The collected video footage can be analyzed to determine flow paths, velocities (by tracking the leading edge of the plume over a known distance), and dispersion characteristics.
Protocol 4: Water Sample Collection and Quantitative Analysis
-
At desired downstream locations and time intervals, collect water samples in amber glass or opaque plastic bottles to prevent photodegradation of the quinine.
-
Store the samples in a cool, dark place and transport them to the laboratory for analysis as soon as possible.
-
In the laboratory:
-
Allow samples to come to room temperature.
-
If samples contain suspended sediment, centrifuge or filter them to obtain a clear supernatant for analysis.
-
Prepare a series of calibration standards of known quinine concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L) using the same acidic water as the field samples to create a calibration curve.
-
Use a fluorescence spectrophotometer to measure the fluorescence intensity of the standards and the collected water samples.
-
Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm.
-
Use the calibration curve to determine the quinine concentration in the unknown samples.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in using this compound as a fluorescent tracer.
Caption: Experimental workflow for using this compound as a fluorescent tracer.
Caption: Workflow for quantitative analysis of quinine in water samples.
References
Application Notes and Protocols for Assessing Quinine Hydrochloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a natural alkaloid originally isolated from the bark of the cinchona tree, has a long history of use in the treatment of malaria.[1] Beyond its antimalarial properties, quinine has been investigated for other therapeutic applications, including its potential as an anticancer agent.[2][3] Understanding the cytotoxic effects of quinine hydrochloride, the more soluble salt form of quinine, is crucial for evaluating its therapeutic potential and safety profile.
These application notes provide a comprehensive set of protocols to assess the cytotoxicity of this compound in vitro. The described assays will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, apoptosis, and oxidative stress.
Mechanism of Action of Quinine Cytotoxicity
The cytotoxic effects of quinine are multifaceted and can be cell-type dependent. The primary mechanisms include:
-
Induction of Oxidative Stress: As a quinone-related compound, quinine can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[4][5] This increase in intracellular ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.
-
Apoptosis Induction: Quinine has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is often mediated through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), leading to mitochondrial dysfunction and the activation of caspases.
-
Inhibition of Key Signaling Pathways: Studies have indicated that quinine can inhibit the TRAF6-AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting AKT phosphorylation, quinine can promote apoptosis.
-
Disruption of Mitochondrial Function: Quinine can directly affect mitochondrial function by inhibiting the mitochondrial ATP-regulated potassium channel and the K+/H+ antiport. This disruption can lead to changes in the mitochondrial membrane potential and contribute to the apoptotic process.
Experimental Protocols
This section details the protocols for culturing cells and performing various cytotoxicity assays. It is recommended to use a human cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer), as literature suggests their sensitivity to quinine.
General Cell Culture Protocol for Adherent Mammalian Cells
This protocol provides a general procedure for the routine culture of adherent mammalian cells.
Materials:
-
Complete growth medium (e.g., Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Water bath (37°C)
-
Microscope
Procedure:
-
Aseptic Technique: All procedures should be performed in a sterile biosafety cabinet to prevent contamination.
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 150-300 xg for 3-5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
-
Maintaining Cell Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and confluence daily using a microscope.
-
Change the culture medium every 2-3 days.
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 80-90% confluence, they should be passaged.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add enough Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Add complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium. The split ratio will depend on the cell line's growth rate.
-
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Assessment of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare wells for controls as per the kit instructions (e.g., spontaneous LDH release, maximum LDH release).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 300 xg for 5 minutes.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls, as described in the kit's manual.
-
Assessment of Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells cultured in a 6-well plate or larger format
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader (for colorimetric) or fluorometer (for fluorometric)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and treat with different concentrations of this compound for the desired time.
-
-
Cell Lysis:
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Resuspend the cell pellet in the chilled cell lysis buffer provided in the kit and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 xg) for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and reaction buffer from the kit.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Signal Detection:
-
For colorimetric assays, measure the absorbance at 400-405 nm.
-
For fluorometric assays, measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
-
Assessment of Oxidative Stress using ROS Detection Assay
This assay measures the intracellular levels of reactive oxygen species (ROS).
Materials:
-
Cells cultured in a 96-well plate or on coverslips
-
This compound stock solution
-
ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA)
-
Positive control (e.g., H2O2)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the MTT protocol. Include a positive control (e.g., treated with H2O2) and an untreated control.
-
-
Staining with ROS Indicator:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add the ROS detection reagent (e.g., H2DCFDA) diluted in serum-free medium or PBS to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation/emission at 485/535 nm for DCF).
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Quantify the increase in ROS levels relative to the untreated control.
-
Data Presentation
Summarize all quantitative data from the assays in clearly structured tables.
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50/CC50 values in µM)
| Cell Line | Assay | 24h | 48h | 72h | Reference |
| Hep-2 | MTT | 147.58 | - | - | |
| Vero | - | ~3.7 - 50 | - | - | |
| Caco-2 | - | ~3.7 - 50 | - | - | |
| A549 | - | ~3.7 - 50 | - | - | |
| Calu-3 | - | ~25 | - | - | |
| WI-26VA4 | MTT | - | 399.87 | - | |
| BGMK | MTT | - | - | - | |
| HepG2 | MTT | - | - | - | |
| TOV-21G | MTT | - | 174.03 | - | |
| HeLa S3 | MTT | - | - | - |
Note: The IC50/CC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Apoptosis and Oxidative Stress
| Parameter | Cell Line | Treatment Concentration | Fold Change vs. Control |
| Caspase-3 Activity | Hep-2, KB | Varies | Increased |
| Bax/Bcl-2 Ratio | Hep-2, KB | Varies | Increased |
| ROS Levels | Hep-2 | IC50 | Increased |
Visualization of Pathways and Workflows
Signaling Pathway of Quinine-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Antiproliferative and apoptotic effects of quinine in human Hep-2 laryngeal cancer and KB oral cancer cell | Bangladesh Journal of Pharmacology [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Spectrofluorimetric Determination of Quinine Hydrochloride in Tonic Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, originally isolated from the bark of the Cinchona tree, is a well-known antimalarial drug also utilized as a flavoring agent in beverages like tonic water, imparting its characteristic bitter taste.[1] Due to potential toxic effects at high concentrations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have set limits for quinine content in commercial beverages, typically around 83 parts per million (ppm).[1][2] Fluorescence spectroscopy offers a highly sensitive and selective method for the quantification of quinine, which is a strongly fluorescent compound in acidic solutions.[1][3] This application note provides a detailed protocol for the spectrofluorimetric determination of quinine hydrochloride in tonic water, including sample preparation, instrument parameters, and data analysis.
Quinine exhibits strong fluorescence in a dilute sulfuric acid medium, with distinct excitation and emission spectra. The primary excitation maxima are observed at approximately 250 nm and 350 nm, with a broad emission maximum around 450 nm. The intensity of the fluorescence emission is directly proportional to the concentration of quinine, allowing for accurate quantification.
Experimental Protocols
This section outlines the necessary reagents, instrumentation, and procedures for the analysis.
Reagents and Materials
-
Quinine sulfate dihydrate (or anhydrous quinine) (≥ 98.0% purity)
-
Sulfuric acid (H₂SO₄), ACS reagent grade (95-98%)
-
Deionized or distilled water
-
Commercial tonic water samples
-
Volumetric flasks (various sizes: 25 mL, 50 mL, 100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Quartz fluorescence cuvettes (10 x 10 mm)
Instrumentation
A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector is required. Specific instrument parameters from various studies are summarized in Table 1.
Preparation of Solutions
2.3.1. 0.05 M Sulfuric Acid Solution: Carefully add the required volume of concentrated H₂SO₄ to a volume of deionized water, and then dilute to the final desired volume to achieve a 0.05 M concentration.
2.3.2. Quinine Stock Solution (e.g., 1000 ppm): Accurately weigh approximately 0.1207 g of quinine sulfate dihydrate (which corresponds to 0.1000 g of quinine) and dissolve it in a 100 mL volumetric flask with 0.05 M H₂SO₄.
2.3.3. Working Standard Solution (e.g., 10 ppm): Prepare a working standard solution by diluting the stock solution. For example, pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.
2.3.4. Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with 0.05 M H₂SO₄ to cover a linear concentration range (e.g., 0.05 - 1.5 ppm).
Sample Preparation
-
Degassing: Vigorously shake a small aliquot of the tonic water sample in an open container to remove dissolved carbon dioxide.
-
Dilution: Accurately pipette a known volume of the degassed tonic water (e.g., 0.5 mL) into a volumetric flask (e.g., 50 mL) and dilute to the mark with 0.05 M H₂SO₄. A dilution factor that brings the expected quinine concentration into the middle of the calibration range is recommended. A 100-fold dilution is common.
Spectrofluorimetric Measurement
-
Instrument Setup: Set the spectrofluorometer parameters as detailed in Table 1. Use 0.05 M H₂SO₄ as a blank to zero the instrument.
-
Measurement: Measure the fluorescence intensity of the calibration standards and the prepared tonic water samples.
Data Presentation
Instrument Parameters
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Excitation Wavelength (λex) | 350 nm | 330 nm | 365 nm |
| Emission Wavelength (λem) | 450 nm | 380 nm | ~450 nm |
| Excitation Slit Width | 5.0 nm | 20 nm | N/A |
| Emission Slit Width | 5.0 nm | 20 nm | N/A |
| PMT Voltage | 600 V | 550 V (medium) | N/A |
| Scan Speed | N/A | 240 nm/min | N/A |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 ppm |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 16.6 ng/mL |
| Limit of Quantification (LOQ) | 19.8 ng/mL |
| Spike Recovery | 97.7 - 102.3% |
| Intra-day Precision (%RSD) | 0.05 - 0.3% |
| Inter-day Precision (%RSD) | 0.50 - 1.58% |
Typical Quinine Concentrations in Tonic Water
| Sample | Reported Concentration (ppm) |
| Tonic Water Brand 1 | 61.0 |
| Tonic Water Brand 2 | 79.9 |
| Tonic Water Brand 3 | 57.0 |
| Tonic Water Brand 4 | 64.8 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the spectrofluorimetric determination of quinine in tonic water.
Caption: Experimental workflow for quinine determination.
The fluorescence of quinine is based on the excitation of its π electrons to a higher energy state by absorbing UV radiation, followed by the emission of a photon as the electrons return to the ground state.
Caption: Simplified Jablonski diagram for quinine fluorescence.
Conclusion
Spectrofluorimetry provides a simple, rapid, and reliable method for the determination of quinine in tonic water. The high sensitivity and selectivity of the technique allow for accurate quantification with minimal sample preparation. The presented protocol and validation data demonstrate the robustness of this method for quality control in the beverage industry and for research purposes. It is important to note that certain ions, such as chloride, can quench quinine fluorescence, which should be considered in method development if high concentrations of such interferents are expected.
References
Application Notes and Protocols: Use of Quinine Hydrochloride in Aptamer Engineering and Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinine hydrochloride in the engineering and selection of DNA aptamers. Detailed protocols for key experiments are provided, along with quantitative data to guide researchers in developing novel aptamer-based applications for quinine detection and beyond.
Introduction
Quinine, a natural alkaloid, is a crucial drug for treating malaria and has other pharmacological and toxicological effects.[1][2][3] Consequently, the ability to accurately measure quinine concentrations is vital for monitoring its dosage, detecting potential overdoses, and assessing environmental contamination.[1][2] DNA aptamers, single-stranded nucleic acid sequences that fold into unique three-dimensional structures, have emerged as powerful molecular recognition elements for various targets, including small molecules like quinine. Their high affinity and specificity, coupled with their ease of synthesis and modification, make them excellent candidates for the development of biosensors and targeted drug delivery systems.
This document outlines the methodologies for selecting and characterizing quinine-specific aptamers, with a focus on the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process and subsequent binding affinity analysis.
Quantitative Data Summary
The following tables summarize the binding affinities of various aptamers for this compound, as determined by different analytical techniques.
Table 1: Binding Affinity of Quinine-Specific Aptamer (Q1)
| Aptamer | Method | Dissociation Constant (Kd) | Limit of Detection (LOD) | Reference |
| Q1 | Isothermal Titration Calorimetry (ITC) | 10 nM | - | |
| Q1 | Fluorescence Binding Assay | 45 nM | 3.5 nM |
Table 2: Binding Affinity of Cocaine-Binding Aptamer (MN4 and variants) for Quinine
| Aptamer | Method | Dissociation Constant (Kd) for Quinine | Reference |
| MN4 | Isothermal Titration Calorimetry (ITC) | 0.7 ± 0.2 µM | |
| MN19 | Isothermal Titration Calorimetry (ITC) | 0.7 ± 0.2 µmol/L | |
| 38-GC | - | Lower than MN19 (binds more quinine) |
Note: The cocaine-binding aptamer (and its variants like MN4 and MN19) exhibits an unusual characteristic of binding quinine with a significantly higher affinity (30-40 times stronger) than its intended target, cocaine.
Experimental Protocols
Protocol 1: Aptamer Selection using Capture-SELEX
This protocol describes the selection of high-affinity DNA aptamers for quinine using the library immobilization capture-SELEX technique.
Materials:
-
Single-stranded DNA (ssDNA) library with a randomized region (e.g., N30) flanked by constant primer binding sites.
-
Biotinylated capture strand complementary to a portion of the ssDNA library.
-
Streptavidin-coated agarose beads.
-
This compound solution.
-
SELEX buffer (e.g., 10 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂).
-
PCR reagents (Taq polymerase, dNTPs, forward and reverse primers).
-
Nuclease-free water.
Procedure:
-
Library Immobilization:
-
Anneal the ssDNA library with the biotinylated capture strand.
-
Incubate the annealed library with streptavidin-coated agarose beads to immobilize the library.
-
Wash the beads to remove any unbound library strands.
-
-
Negative Selection (Optional but Recommended):
-
To enhance specificity, incubate the immobilized library with a solution containing molecules structurally similar to quinine (e.g., cocaine) to remove aptamers that bind to these non-target molecules.
-
Collect the supernatant containing the unbound library for the next step.
-
-
Positive Selection:
-
Incubate the immobilized library (or the library from the negative selection step) with a solution of this compound. The concentration of quinine can be decreased in subsequent rounds of selection to increase stringency.
-
Aptamers that bind to quinine will undergo a conformational change, leading to their release from the capture strand and into the solution.
-
Collect the supernatant containing the quinine-bound aptamers.
-
-
Elution and Amplification:
-
Precipitate the collected aptamers.
-
Amplify the selected aptamers using PCR with the appropriate forward and reverse primers.
-
-
Preparation for Next Round:
-
Generate ssDNA from the PCR product for the subsequent round of selection.
-
Repeat the selection process (steps 1-5) for multiple rounds (typically 8-12 rounds) to enrich for high-affinity quinine-binding aptamers.
-
-
Sequencing and Characterization:
-
After the final round of SELEX, clone and sequence the enriched aptamer pool to identify individual aptamer candidates.
-
Synthesize the individual aptamer sequences for further characterization.
-
Protocol 2: Determination of Binding Affinity by Fluorescence Titration
This protocol details how to determine the dissociation constant (Kd) of an aptamer for quinine by leveraging the intrinsic fluorescence of quinine.
Materials:
-
Synthesized aptamer of interest.
-
This compound stock solution.
-
Binding buffer (e.g., 10 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Aptamer Preparation:
-
Dissolve the synthesized aptamer in the binding buffer.
-
To ensure proper folding, heat the aptamer solution to 95°C for 5 minutes and then cool it down to room temperature slowly.
-
-
Fluorescence Measurement:
-
Prepare a solution of this compound in the binding buffer at a fixed concentration (e.g., 50 nM).
-
Measure the initial fluorescence intensity of the quinine solution (Excitation λ ≈ 315-350 nm, Emission λ ≈ 380-450 nm). Note that binding of aptamer Q1 to quinine causes a blue shift in the fluorescence spectrum.
-
Titrate the quinine solution with increasing concentrations of the folded aptamer.
-
After each addition of the aptamer, allow the solution to equilibrate and then measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the aptamer concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd).
-
Protocol 3: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Synthesized aptamer.
-
This compound solution.
-
ITC buffer (e.g., SELEX buffer).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze both the aptamer and this compound solutions against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the aptamer and quinine solutions.
-
-
ITC Experiment:
-
Load the aptamer solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 20°C or 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the quinine solution into the aptamer solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of quinine to aptamer.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Visualizations
Caption: Workflow of the Capture-SELEX process for quinine aptamer selection.
Caption: Logical relationship of aptamer-quinine binding and signal generation.
Conclusion
The engineering and selection of aptamers with high affinity and specificity for this compound have been successfully demonstrated. The provided protocols for Capture-SELEX, fluorescence titration, and isothermal titration calorimetry offer a robust framework for researchers to develop and characterize novel quinine-binding aptamers. These aptamers hold significant promise for the development of sensitive and selective biosensors for clinical diagnostics, therapeutic drug monitoring, and environmental analysis. Furthermore, the principles and methodologies described herein can be adapted for the selection of aptamers against other small molecule targets, thereby expanding the repertoire of aptamer-based technologies in various scientific and biomedical fields.
References
- 1. An Ultrahigh Affinity DNA Aptamer for Quinine and Its Intrinsic Fluorescence Based Label-Free Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanomolar binding affinity of quinine-based antimalarial compounds by the cocaine-binding aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of High-Purity Quinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for obtaining high-purity quinine hydrochloride through crystallization. The described methods focus on the conversion of quinine or its sulfate salt to the hydrochloride form, followed by a systematic recrystallization process designed to minimize impurities. The protocols are intended for researchers in academia and industry, offering a clear pathway to achieving a highly purified final product suitable for pharmaceutical and research applications.
Introduction
Quinine, a primary alkaloid from the bark of the Cinchona tree, is a crucial pharmaceutical compound, historically used for its antimalarial properties. For its use in pharmaceutical formulations, high purity of the active pharmaceutical ingredient (API) is paramount. This compound, a salt of quinine, is often preferred due to its solubility characteristics. However, crude quinine extracts and synthetically derived quinine often contain related cinchona alkaloids and other process-related impurities.[][2][3] Dihydroquinine is a common and often difficult-to-remove impurity.[4]
Crystallization is a powerful and widely used technique for the purification of APIs.[5] The principle of crystallization relies on the differential solubility of the target compound and its impurities in a given solvent system under varying conditions. By carefully selecting solvents and controlling parameters such as temperature, cooling rate, and agitation, it is possible to selectively crystallize the desired compound in a highly pure form, leaving impurities behind in the mother liquor.
These application notes describe a robust method for the preparation and subsequent crystallization of this compound to achieve high purity. The protocol is based on the conversion of quinine sulfate to quinine free base, followed by reaction with hydrochloric acid and a final recrystallization step.
Experimental Protocols
Materials and Equipment
-
Quinine Sulfate Dihydrate (or Quinine free base)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 36%
-
Ethanol (95% or absolute)
-
Ethyl Acetate
-
Acetone
-
Activated Carbon
-
Deionized Water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Drying oven
-
pH meter or pH indicator strips
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Protocol 1: Preparation of Quinine Free Base from Quinine Sulfate
This protocol outlines the conversion of commercially available quinine sulfate to quinine free base, a necessary starting material for the hydrochloride salt formation.
-
Dissolution: In a suitable beaker, prepare a suspension of quinine sulfate dihydrate in deionized water at a ratio of 1:40 to 1:50 (w/v).
-
Acidification: Adjust the pH of the suspension to approximately 4 with 1M hydrochloric acid to facilitate the dissolution of the quinine sulfate.
-
Heating: Gently heat the solution to 60 °C with continuous stirring.
-
Basification: Slowly add a 5% (w/v) sodium hydroxide solution to the heated solution while stirring. Continue adding the base until the pH of the solution reaches 10. This will precipitate the quinine free base.
-
Stirring and Cooling: Maintain stirring for at least one hour at 60 °C. After an hour, turn off the heat and allow the mixture to cool to room temperature.
-
Filtration and Washing: Filter the precipitated quinine free base using a Büchner funnel. Wash the filter cake with deionized water until the pH of the filtrate is neutral (pH ~7).
-
Drying: Dry the purified quinine free base in an oven at 60-70 °C for 3-4 hours.
Protocol 2: Formation and Crystallization of this compound
This protocol details the conversion of quinine free base to this compound and its subsequent purification by crystallization.
-
Dissolution of Quinine: Dissolve the dried quinine free base in 4 to 10 times its mass of ethanol (e.g., for 10 g of quinine, use 40-100 mL of ethanol) in an Erlenmeyer flask with stirring. Gentle warming can be applied to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add activated carbon (approximately 2% of the quinine mass), and stir the solution for 15-30 minutes. Filter the solution to remove the activated carbon.
-
Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid (36%) to the ethanolic solution of quinine. The reaction is exothermic.
-
Crystallization by Anti-Solvent Addition:
-
To the ethanolic solution of this compound, slowly add an anti-solvent such as ethyl acetate or acetone, in a volume equivalent to 6 to 10 times the initial mass of quinine.
-
The addition of the anti-solvent will cause the this compound to precipitate.
-
Continue stirring for an additional 30-60 minutes at room temperature.
-
-
Cooling and Crystal Maturation: Place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (ethyl acetate or acetone).
-
Dry the high-purity this compound crystals in a vacuum oven at a temperature not exceeding 60 °C.
-
Data Presentation
The following tables summarize the expected outcomes and key parameters of the crystallization process.
Table 1: Solvent Systems for this compound Crystallization
| Solvent | Anti-Solvent | Ratio (Solvent:Anti-Solvent, v/v) | Expected Crystal Morphology |
| Ethanol | Ethyl Acetate | 1:1.5 to 1:2.5 | Fine needles |
| Ethanol | Acetone | 1:1.5 to 1:2.5 | Prismatic crystals |
| Methanol | Ethyl Acetate | 1:1.5 to 1:2.5 | Needles |
Table 2: Purity and Yield Data (Hypothetical)
| Crystallization Method | Starting Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Overall Yield (%) |
| Ethanol/Ethyl Acetate | 95.0 | 99.5 | >99.9 | 75-85 |
| Ethanol/Acetone | 95.0 | 99.3 | >99.8 | 70-80 |
Note: Purity is determined by HPLC analysis. Yield is calculated based on the initial amount of quinine free base.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purification process.
Caption: Experimental workflow for the preparation and crystallization of high-purity this compound.
Logical Relationships in Purification
The following diagram illustrates the key relationships and decisions in the purification strategy.
Caption: Logical diagram illustrating the separation of impurities during the crystallization process.
Discussion
The described protocols provide a reliable method for achieving high-purity this compound. The conversion of quinine sulfate to the free base allows for the removal of inorganic sulfate ions and other water-soluble impurities. The subsequent crystallization from an ethanolic solution using an anti-solvent is effective in removing structurally related alkaloids and other organic impurities.
The choice of anti-solvent can influence the crystal habit and potentially the impurity profile. Ethyl acetate and acetone are both effective, and the optimal choice may depend on the specific impurity profile of the starting material. It is recommended to perform small-scale trials to determine the most effective solvent system for a given batch of quinine.
Purity analysis at each stage is critical. HPLC is the recommended method for quantifying quinine and its impurities. A successful crystallization should result in a significant reduction of all major impurities, leading to a final product with a purity exceeding 99.5%. For even higher purity, a second recrystallization step can be performed.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
Application of Quinine Derivatives in Sharpless Asymmetric Dihydroxylation: A Guide for Researchers
Abstract
The Sharpless asymmetric dihydroxylation stands as a cornerstone of modern organic synthesis, enabling the enantioselective preparation of vicinal diols from prochiral olefins. This powerful transformation relies on a catalytic system composed of osmium tetroxide and a chiral ligand derived from cinchona alkaloids. This application note provides detailed protocols and quantitative data for the use of quinine-derived ligands, specifically the dihydroquinine (DHQ) derivative found in the commercially available AD-mix-α, in the Sharpless asymmetric dihydroxylation of various classes of alkenes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless for which he was awarded the Nobel Prize in Chemistry in 2001, offers a reliable and highly selective method for introducing chirality into molecules.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to stereoselectively add two hydroxyl groups to the double bond of an alkene.[1][2]
The enantioselectivity of the reaction is controlled by the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids quinine or quinidine.[2][3] These ligands, in conjunction with the osmium catalyst, create a chiral environment that directs the hydroxylation to one of the two faces of the alkene, resulting in the formation of a specific enantiomer of the diol. For practical laboratory applications, premixed formulations known as AD-mix-α (containing the dihydroquinine derivative (DHQ)₂PHAL) and AD-mix-β (containing the dihydroquinidine derivative (DHQD)₂PHAL) are commercially available. This note will focus on the applications of AD-mix-α, which is derived from quinine.
Reaction Mechanism and Stereoselectivity
The catalytic cycle of the Sharpless asymmetric dihydroxylation begins with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), is used to regenerate the osmium tetroxide, thus completing the catalytic cycle.
The stereochemical outcome of the reaction is highly predictable. When using AD-mix-α, which contains the (DHQ)₂PHAL ligand, the dihydroxylation generally occurs on the α-face of the alkene when it is oriented according to a mnemonic developed by Sharpless. Conversely, AD-mix-β directs the dihydroxylation to the β-face.
Experimental Protocols
The following protocols are general guidelines for the asymmetric dihydroxylation of a 1 mmol scale reaction. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
AD-mix-α
-
tert-Butanol
-
Water
-
Alkene substrate
-
Methanesulfonamide (optional, for slow-reacting alkenes)
-
Sodium sulfite
-
Ethyl acetate or Dichloromethane (for extraction)
-
2N Potassium hydroxide (optional, for work-up when using methanesulfonamide)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
General Procedure for Asymmetric Dihydroxylation:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g for a 1 mmol reaction).
-
Add a 1:1 mixture of tert-butanol and water (5 mL each for a 1 mmol reaction).
-
Stir the mixture vigorously at room temperature until all solids have dissolved and two clear phases are observed. The lower aqueous phase should be a bright yellow color.
-
Cool the reaction mixture to 0 °C in an ice bath. Some inorganic salts may precipitate. For less reactive alkenes, the reaction can be run at room temperature.
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
If the alkene is a 1,2-disubstituted, trisubstituted, or tetrasubstituted olefin, methanesulfonamide (95 mg, 1 mmol) can be added to accelerate the reaction.
-
Stir the reaction vigorously at 0 °C (or room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 6 to 24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
If methanesulfonamide was used, wash the combined organic layers with 2N KOH.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which may contain the chiral ligand, can be purified by flash column chromatography on silica gel. The diol is typically eluted with a mixture of ethyl acetate and hexanes. The ligand is generally not eluted under these conditions.
Quantitative Data
The following tables summarize the typical yields and enantiomeric excesses (e.e.) obtained for the Sharpless asymmetric dihydroxylation of various classes of alkenes using AD-mix-α.
Table 1: Dihydroxylation of Terminal Alkenes
| Alkene | Product | Yield (%) | e.e. (%) | Reference |
| 1-Decene | (R)-1,2-Decanediol | 94 | 97 | |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 98 | 95 |
Table 2: Dihydroxylation of trans-Disubstituted Alkenes
| Alkene | Product | Yield (%) | e.e. (%) | Reference |
| (E)-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 | >99.5 | |
| (E)-β-Methylstyrene | (1R,2R)-1-Phenyl-1,2-propanediol | 97 | 93 |
Table 3: Dihydroxylation of Trisubstituted Alkenes
| Alkene | Product | Yield (%) | e.e. (%) | Reference |
| (E)-1-Phenyl-1-propene | (1R,2S)-1-Phenyl-1,2-propanediol | 90 | 90 | |
| α-Methylstyrene | (S)-1-Phenyl-1,2-ethanediol | 94 | 84 |
Table 4: Dihydroxylation of cis-Disubstituted Alkenes
| Alkene | Product | Yield (%) | e.e. (%) | Reference |
| (Z)-Stilbene | (1S,2S)-1,2-Diphenyl-1,2-ethanediol | 72 | 80 | |
| (Z)-1,2-Diphenyl-1-propene | (1S,2S)-1,2-Diphenyl-1,2-propanediol | - | 56 |
Note: Cis-disubstituted alkenes are generally poorer substrates for the Sharpless asymmetric dihydroxylation, often resulting in lower enantioselectivities.
Visualizations
The following diagrams illustrate the key aspects of the Sharpless asymmetric dihydroxylation.
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Conclusion
The Sharpless asymmetric dihydroxylation using quinine-derived ligands, readily available in the form of AD-mix-α, is a highly reliable and versatile method for the synthesis of chiral vicinal diols. The reaction exhibits high enantioselectivity for a broad range of olefin substrates and proceeds under mild and convenient reaction conditions. The detailed protocols and representative data provided in this application note serve as a practical guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
Application Note and Protocol: Determination of Fluorescence Quantum Yield of Quinine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3][4] This parameter is essential in various fields, including drug discovery, materials science, and bio-imaging, as it provides insights into the properties and behavior of fluorescent compounds.
This document provides a detailed protocol for determining the fluorescence quantum yield of Quinine Hydrochloride using the relative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.[5] Quinine sulfate in 0.1 M sulfuric acid (H₂SO₄), with a widely accepted quantum yield of 0.54, is a commonly used standard for this purpose.
Principle of Relative Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. By measuring the integrated fluorescence intensities of both solutions under identical experimental conditions, the quantum yield of the sample (Φₓ) can be calculated relative to the quantum yield of the standard (Φₛₜ).
The governing equation for this calculation is:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts x and st refer to the sample and the standard, respectively.
To enhance accuracy and mitigate inner filter effects, it is recommended to work with dilute solutions where the absorbance at the excitation wavelength is kept below 0.1, and ideally between 0.02 and 0.05. A more robust approach involves preparing a series of concentrations for both the sample and the standard, plotting the integrated fluorescence intensity versus absorbance, and using the slopes of the resulting linear fits in the calculation.
The modified equation using the gradient (slope) method is:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
Experimental Setup and Materials
2.1. Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
2.2. Reagents and Solvents
-
This compound (Sample): High purity.
-
Quinine Sulfate (Standard): High purity, fluorescence standard grade.
-
Sulfuric Acid (H₂SO₄): 0.1 M solution in deionized water.
-
Solvent for Sample: A suitable solvent in which the this compound is soluble and stable. For this protocol, we will assume the same solvent (0.1 M H₂SO₄) is used for both the standard and the sample to simplify the calculation (ηₓ = ηₛₜ). If different solvents are used, their respective refractive indices must be incorporated into the calculation.
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Standard Stock Solution (Quinine Sulfate, 10⁻⁴ M): Accurately weigh a precise amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of 10⁻⁴ M.
-
Sample Stock Solution (this compound, 10⁻⁴ M): Accurately weigh a precise amount of this compound and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of 10⁻⁴ M.
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample in 0.1 M H₂SO₄. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the selected excitation wavelength.
Table 1: Example of Working Solution Preparation
| Solution ID | Description | Stock Solution Volume (µL) | Final Volume (mL) in 0.1 M H₂SO₄ | Target Absorbance Range |
| QS_1 | Quinine Sulfate | 20 | 10 | 0.02 |
| QS_2 | Quinine Sulfate | 40 | 10 | 0.04 |
| QS_3 | Quinine Sulfate | 60 | 10 | 0.06 |
| QS_4 | Quinine Sulfate | 80 | 10 | 0.08 |
| QS_5 | Quinine Sulfate | 100 | 10 | 0.10 |
| QH_1 | Quinine HCl | 20 | 10 | 0.02 |
| QH_2 | Quinine HCl | 40 | 10 | 0.04 |
| QH_3 | Quinine HCl | 60 | 10 | 0.06 |
| QH_4 | Quinine HCl | 80 | 10 | 0.08 |
| QH_5 | Quinine HCl | 100 | 10 | 0.10 |
3.2. Absorbance Measurements
-
Set the UV-Vis spectrophotometer to measure absorbance.
-
Use a 1 cm quartz cuvette and fill it with the blank solution (0.1 M H₂SO₄) to perform a baseline correction.
-
Measure the absorbance spectra for all working solutions of both the quinine sulfate standard and the this compound sample.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 350 nm for quinine).
3.3. Fluorescence Measurements
-
Configure the spectrofluorometer with the appropriate excitation and emission parameters. Ensure the instrument is set to record corrected emission spectra.
-
Select an excitation wavelength where both the standard and sample have significant absorbance (e.g., 350 nm). The emission peak for quinine is expected around 450-460 nm.
-
Use a 1 cm quartz cuvette and fill it with the blank solution (0.1 M H₂SO₄) to measure any background fluorescence.
-
Measure the fluorescence emission spectra for all working solutions of the standard and the sample, ensuring that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements.
-
Integrate the area under the corrected emission spectrum for each measurement to obtain the integrated fluorescence intensity (I).
Data Presentation and Analysis
4.1. Absorbance and Fluorescence Data
Summarize the measured absorbance at the excitation wavelength and the corresponding integrated fluorescence intensity for each solution in a table.
Table 2: Absorbance and Integrated Fluorescence Intensity Data
| Solution ID | Absorbance at 350 nm (A) | Integrated Fluorescence Intensity (I) |
| QS_1 | Value | Value |
| QS_2 | Value | Value |
| QS_3 | Value | Value |
| QS_4 | Value | Value |
| QS_5 | Value | Value |
| QH_1 | Value | Value |
| QH_2 | Value | Value |
| QH_3 | Value | Value |
| QH_4 | Value | Value |
| QH_5 | Value | Value |
4.2. Graphical Analysis and Quantum Yield Calculation
-
For both the quinine sulfate standard and the this compound sample, plot the integrated fluorescence intensity (I) on the y-axis against the absorbance (A) on the x-axis.
-
Perform a linear regression for both datasets. The resulting plots should be linear with an intercept close to zero.
-
Determine the slope (gradient) of the best-fit line for both the standard (Gradₛₜ) and the sample (Gradₓ).
-
Calculate the fluorescence quantum yield of the this compound sample using the gradient method formula.
Table 3: Calculated Gradients and Quantum Yield
| Species | Gradient (Grad) | Refractive Index (η) of 0.1 M H₂SO₄ | Known Quantum Yield (Φₛₜ) | Calculated Quantum Yield (Φₓ) |
| Quinine Sulfate (Standard) | Value | ~1.33 | 0.54 | - |
| This compound (Sample) | Value | ~1.33 | - | Calculated Value |
Visualizations
Caption: Workflow for determining the fluorescence quantum yield.
Caption: Logical relationship of the quantum yield calculation formula.
References
Application Note: Determination of Quinine Hydrochloride Concentration by Non-Aqueous Titration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantitative determination of Quinine Hydrochloride concentration using non-aqueous acid-base titration. Quinine, a primary antimalarial drug, requires precise quantification for quality control and formulation development. The methods described herein are based on established pharmacopeial procedures and are suitable for achieving accurate and reproducible results. Both potentiometric and visual indicator endpoint detection methods are presented to accommodate different laboratory capabilities.
Introduction
This compound is the hydrochloride salt of quinine, an alkaloid derived from the bark of the Cinchona tree. Its primary use is in the treatment of malaria. Accurate assay of the active pharmaceutical ingredient (API) is critical to ensure product efficacy and safety.
Quinine is a weak base, making its direct titration in aqueous solutions challenging due to poor endpoint detection. Non-aqueous titration in a solvent such as glacial acetic acid enhances the basicity of quinine, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid. This document outlines two reliable non-aqueous titration methods for the assay of this compound.
Titration Principles
In a non-aqueous solvent like glacial acetic acid, which is acidic, the basic properties of quinine are enhanced. The titration is performed with perchloric acid, a very strong acid in this medium. For hydrochloride salts, the chloride ion can interfere with the titration. This interference is mitigated by the addition of mercuric acetate, which forms a poorly dissociated mercuric chloride complex, freeing the quinine base to react with the titrant.[1] The endpoint of the titration can be determined potentiometrically, by monitoring the change in potential as the titrant is added, or visually, using a suitable color indicator.[1][2]
Experimental Protocols
Two primary methods are detailed below: potentiometric titration, which offers higher precision, and visual indicator titration, which is a simpler alternative.
Protocol 1: Non-Aqueous Potentiometric Titration
This method is adapted from official pharmacopeial monographs and is the preferred method for its accuracy and objectivity.[2][3]
3.1.1. Apparatus and Reagents
-
Analytical balance (accurate to 0.1 mg)
-
Automatic titrator or a potentiometer with a pH/mV meter
-
Combined pH glass electrode or separate glass and reference electrodes
-
Burette (10 mL or 25 mL, Class A)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid (standardized)
-
Solvent: A mixture of acetic anhydride and glacial acetic acid (7:3 v/v)
-
Analyte: this compound, previously dried at 105°C for 5 hours
3.1.2. Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 0.4 g of previously dried this compound into a 250 mL beaker.
-
Dissolution: Add 100 mL of the acetic anhydride and glacial acetic acid (7:3) solvent mixture. Warm gently on a magnetic stirrer to facilitate dissolution, then allow the solution to cool to room temperature.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the electrodes into the solution. Ensure the electrode tips are well-covered but do not touch the bottom or sides of the beaker.
-
Titration: Titrate the sample solution with standardized 0.1 M perchloric acid. Record the titrant volume and the corresponding potential (mV) readings. Add the titrant in smaller increments as the potential begins to change more rapidly, indicating the approach of the equivalence point.
-
Endpoint Determination: The endpoint is the volume of titrant corresponding to the point of maximum inflection on the titration curve (or the peak of the first derivative curve).
-
Blank Determination: Perform a blank titration using 100 mL of the solvent mixture without the analyte. Subtract the volume of titrant consumed by the blank from the sample titration volume.
3.1.3. Calculation The concentration of this compound is calculated using the following formula:
Concentration (% w/w) = ( (VS - VB) * M * F ) / W * 100
Where:
-
VS = Volume of 0.1 M perchloric acid consumed by the sample (mL)
-
VB = Volume of 0.1 M perchloric acid consumed by the blank (mL)
-
M = Molarity of the perchloric acid solution (mol/L)
-
F = Equivalence factor (36.09 mg/mL, based on the molecular weight of anhydrous Quinine HCl being 360.88 g/mol )
-
W = Weight of the this compound sample (mg)
Protocol 2: Visual Indicator Titration
This method provides a rapid and convenient alternative when potentiometric equipment is unavailable.
3.2.1. Apparatus and Reagents
-
Analytical balance (accurate to 0.1 mg)
-
Burette (10 mL, Class A)
-
Conical flasks (250 mL)
-
Magnetic stirrer and stir bars
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Solvent: Acetic anhydride (20 mL per sample)
-
Reagent: Mercuric acetate solution (TS)
-
Indicator: Malachite green solution (TS)
-
Analyte: this compound
3.2.2. Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a 250 mL conical flask.
-
Dissolution: Add 20 mL of acetic anhydride to dissolve the sample.
-
Reagent Addition: Add 5.5 mL of mercuric acetate solution and 2 drops of malachite green indicator. The solution will appear green.
-
Titration: Titrate the solution with standardized 0.1 N perchloric acid from a microburette until the color changes to a distinct yellow endpoint.
-
Blank Determination: Perform a blank determination under the same conditions without the analyte and make any necessary corrections.
3.2.3. Calculation The concentration of this compound is calculated using the following formula:
Concentration (% w/w) = ( (VS - VB) * N * F ) / W * 100
Where:
-
VS = Volume of 0.1 N perchloric acid consumed by the sample (mL)
-
VB = Volume of 0.1 N perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution (eq/L)
-
F = Equivalence factor (18.04 mg/mL)
-
W = Weight of the this compound sample (mg)
Data Presentation
The following tables summarize the key parameters and provide example data for the described protocols.
Table 1: Summary of Titration Method Parameters
| Parameter | Protocol 1: Potentiometric Titration | Protocol 2: Visual Indicator Titration |
| Sample Weight | ~400 mg | ~150 mg |
| Titrant | 0.1 M Perchloric Acid | 0.1 N Perchloric Acid |
| Solvent | Acetic Anhydride / Acetic Acid (7:3) | Acetic Anhydride |
| Endpoint Detection | Potentiometric (inflection point) | Visual (Malachite Green indicator) |
| Key Reagent | None | Mercuric Acetate |
| Equivalence Factor | 36.09 mg/mL | 18.04 mg/mL |
Table 2: Example Titration Data (Potentiometric Method)
| Sample ID | Sample Weight (mg) | Blank Volume (mL) | Sample Titrant Volume (mL) | Calculated Purity (% w/w) |
| QH-001 | 401.5 | 0.05 | 11.15 | 99.85% |
| QH-002 | 405.2 | 0.05 | 11.26 | 99.91% |
| QH-003 | 398.9 | 0.05 | 11.06 | 99.75% |
| Average | 401.9 | 0.05 | 11.16 | 99.84% |
| RSD | - | - | - | 0.08% |
| Note: Data are hypothetical and for illustrative purposes. Assumes a standardized 0.1000 M Perchloric Acid titrant. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the potentiometric determination of this compound.
Caption: Workflow for Potentiometric Titration of Quinine HCl.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Quenching of Quinine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence experiments with Quinine Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: In acidic solutions (e.g., 0.05 M H₂SO₄), this compound typically exhibits two excitation peaks at approximately 250 nm and 350 nm, with a single emission peak around 450 nm.[1][2][3][4] For most applications, excitation at 350 nm is utilized.
Q2: Why is my this compound solution not fluorescing or showing very weak fluorescence?
A2: Several factors can lead to diminished or absent fluorescence. These include:
-
Incorrect pH: Quinine's fluorescence is highly pH-dependent. An acidic environment is crucial for protonation and subsequent fluorescence.[1]
-
Presence of Quenchers: Contaminants in your solvent or reagents, particularly halide ions (e.g., chloride from HCl), can significantly quench the fluorescence.
-
High Concentration: At high concentrations, self-quenching or the inner filter effect can occur, leading to a non-linear relationship between concentration and fluorescence intensity.
-
Inappropriate Solvent: The choice of solvent can influence the fluorescence quantum yield.
-
Instrument Settings: Incorrect excitation/emission wavelengths, slit widths, or detector voltage (PMT) will affect the measured intensity.
Q3: What are the common quenchers for this compound fluorescence?
A3: The most well-documented quenchers for quinine fluorescence are halide ions, with their quenching efficiency increasing with atomic mass: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻). Other substances that can act as quenchers include molecular oxygen and various anions.
Q4: How does pH affect the fluorescence of this compound?
A4: The fluorescence of quinine is highly dependent on pH. It fluoresces strongly in acidic solutions where the molecule is protonated. As the pH increases and the molecule becomes deprotonated, the fluorescence intensity decreases. Some studies indicate an optimal pH for maximum fluorescence intensity.
Troubleshooting Guides
Issue 1: Unexpectedly Low or No Fluorescence Signal
This guide helps you diagnose and resolve issues related to a weak or absent fluorescence signal from your this compound solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no fluorescence.
| Step | Action | Rationale |
| 1 | Verify Instrument Settings | Ensure the spectrofluorometer is set to the correct excitation (e.g., 350 nm) and emission (e.g., 450 nm) wavelengths. Check that slit widths and PMT voltage are appropriate. |
| 2 | Check Solution Preparation | Prepare a fresh standard solution of this compound in a recommended acidic solvent like 0.05 M H₂SO₄ or 0.1 M HClO₄ to rule out degradation or preparation errors. |
| 3 | Confirm pH | Use a pH meter to confirm that your solution is acidic. Quinine fluorescence is significantly reduced in neutral or basic conditions. |
| 4 | Investigate Quenchers | Review all reagents and solvents for potential sources of quenching ions, especially halides (Cl⁻, Br⁻, I⁻). Deionized water quality is also a critical factor. |
| 5 | Evaluate Concentration | If the concentration is too high, self-quenching can occur. Try diluting the sample to see if the fluorescence intensity per unit concentration increases. |
Issue 2: Poor Reproducibility or Drifting Signal
This guide addresses problems with inconsistent fluorescence readings between measurements or over time.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Temperature Fluctuations | Ensure the sample compartment is temperature-controlled or allow samples to equilibrate to room temperature before measurement. | The fluorescence quantum yield of quinine in sulfuric acid is temperature-dependent. |
| Photodegradation | Protect the quinine solution from light, especially prolonged exposure to the excitation source. Prepare fresh solutions daily if necessary. | Quinine can be susceptible to photodegradation, leading to a decrease in fluorescence over time. |
| Solvent Evaporation | Keep cuvettes capped during and between measurements. | Evaporation of the solvent will increase the concentration of quinine and any potential quenchers, leading to signal drift. |
| Instrument Instability | Allow the instrument's lamp to warm up sufficiently before starting measurements. Refer to the instrument manual for recommended warm-up times. | The light source intensity can fluctuate until it reaches thermal equilibrium, causing signal instability. |
Logical Diagram: Factors Affecting Signal Stability
Caption: Key factors contributing to signal instability.
Quantitative Data
Table 1: Stern-Volmer Quenching Constants (Ksv) for Various Anions with Quinine
The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher. A higher Ksv value indicates a more efficient quencher.
| Quencher Anion | Ksv (M⁻¹) | Reference |
| Iodide (as NaI) | 2385 | |
| Potassium Dichromate (K₂Cr₂O₇) | 1398 | |
| Potassium Permanganate (KMnO₄) | 853 | |
| Bromide (as NaBr) | 436 | |
| Chloride (as NaCl) | 354 | |
| Sodium Sulfate (Na₂SO₄) | 238 | |
| Sodium Perchlorate (NaClO₃) | 218 | |
| Fluoride (as NaF) | 0 |
Data from a study investigating the quenching of quinine fluorescence in aqueous solution at ambient temperature.
Table 2: Effect of Temperature on the Fluorescence Quantum Yield of Quinine
| Solvent | Temperature Range (°C) | Change in Quantum Yield per °C | Reference |
| 0.05 M Sulfuric Acid | 20 - 25 | -0.45% | |
| 0.1 M Perchloric Acid | 20 - 45 | No significant dependence |
Experimental Protocols
Protocol 1: Determining the Effect of a Potential Quencher (e.g., NaCl)
This protocol allows for the systematic evaluation of a substance as a potential quencher of quinine fluorescence.
Experimental Workflow
Caption: Workflow for quencher evaluation.
Methodology
-
Prepare a stock solution of this compound (e.g., 10 ppm) in 0.05 M H₂SO₄.
-
Prepare a stock solution of the potential quencher (e.g., 1 M NaCl) in 0.05 M H₂SO₄.
-
Create a series of volumetric flasks. In each, place a constant volume of the quinine stock solution.
-
Add varying volumes of the quencher stock solution to the flasks.
-
Dilute all flasks to the final volume with 0.05 M H₂SO₄. This ensures a constant quinine concentration and varying quencher concentrations.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths (e.g., 350 nm and 450 nm).
-
Plot the fluorescence intensity as a function of the quencher concentration. A decrease in intensity with increasing quencher concentration indicates quenching.
Protocol 2: Investigating the pH Dependence of Quinine Fluorescence
This protocol details the procedure to observe the effect of pH on the fluorescence intensity of quinine.
Methodology
-
Prepare a stock solution of this compound (e.g., 10 ppm) in deionized water.
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 9).
-
In a series of volumetric flasks, add a constant aliquot of the quinine stock solution.
-
Dilute each flask to the mark with a different pH buffer solution.
-
Measure the exact pH of each final solution using a calibrated pH meter.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity versus the measured pH. The resulting graph will illustrate the pH-dependent nature of quinine's fluorescence.
References
Technical Support Center: Optimizing HPLC Separation of Quinine and its Metabolites
Welcome to the technical support center for the HPLC analysis of quinine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic separations.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of quinine and its metabolites.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Silanol Interactions: Basic analytes like quinine can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[1][2][3] - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of quinine or its metabolites, it can result in peak shape issues due to the presence of both ionized and non-ionized forms. - Column Overload: Injecting too much sample can lead to peak fronting.[1] - Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause poor peak shapes. | - Use a High-Purity, End-Capped Column: Columns like Symmetry C18, Discovery C18, Luna C18(2), or Inertsil ODS-3 are recommended for good peak symmetry. - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. A low pH (e.g., 2.5-3.0) using a phosphate buffer is often effective. - Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. - Implement a Column Wash Routine: Regularly wash the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention times. - Temperature Variations: Changes in ambient or column temperature can affect retention. - Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. | - Prepare Fresh Mobile Phase Daily: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Perform Pump Maintenance: Regularly check pump seals and ensure the pump is delivering a consistent flow rate. |
| Poor Resolution Between Quinine and Metabolites | - Suboptimal Mobile Phase Composition: The organic solvent ratio and buffer concentration may not be ideal for separating structurally similar compounds. - Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity for the analytes. | - Adjust Mobile Phase Strength: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to improve separation. - Experiment with Different Column Chemistries: Consider a phenyl- or naphthylpropyl-based column, which can offer different selectivity for aromatic compounds like quinine and its metabolites. |
| Baseline Noise or Drift | - Contaminated Mobile Phase: Impurities in the solvents or buffer can lead to a noisy baseline. - Detector Lamp Issues: An aging or unstable detector lamp can cause baseline drift. - Air Bubbles in the System: Air trapped in the pump or detector cell will cause baseline disturbances. | - Use High-Purity Solvents: Filter all mobile phases through a 0.45 µm filter. - Check Detector Lamp Performance: Monitor the lamp's energy output and replace it if it's low or unstable. - Degas Mobile Phase Thoroughly: Use an online degasser or sparge the mobile phase with helium to remove dissolved air. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for quinine and its major metabolite, 3-hydroxyquinine?
A1: A robust starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a low pH (e.g., 2.1-3.0). A common mobile phase composition is acetonitrile and aqueous phosphate buffer in a 40:60 (v/v) ratio. Fluorescence detection is often preferred for its sensitivity and selectivity, with excitation and emission wavelengths around 325-350 nm and 375-450 nm, respectively.
Q2: How can I improve the sensitivity of my assay for quinine and its metabolites?
A2: To enhance sensitivity, consider the following:
-
Use Fluorescence Detection: Quinine and its metabolites are naturally fluorescent, and a fluorescence detector offers higher sensitivity compared to UV detection.
-
Optimize Sample Preparation: A clean sample is crucial. Protein precipitation is a simple and effective method for biological samples. Solid-phase extraction (SPE) can also be used for cleaner samples and to concentrate the analytes.
-
Increase Injection Volume: If your current method allows, a larger injection volume can increase the signal, but be mindful of potential peak broadening.
Q3: What are the key metabolites of quinine I should be looking for?
A3: The principal and major metabolite of quinine is 3-hydroxyquinine, formed primarily by the CYP3A4 enzyme. Other metabolites that have been identified include 2'-oxoquininone and O-desmethylquinine. Dihydroquinine is often present as a major impurity in quinine raw material.
Experimental Protocols
Protocol 1: Simultaneous Determination of Quinine and 3-Hydroxyquinine in Biological Fluids
This method is adapted from a validated HPLC procedure for the quantification of quinine and its major metabolite in human plasma, urine, and hepatic microsomal samples.
-
Column: C18 reversed-phase column (e.g., 5 µm ODS Hypersil, 100 mm x 2.0 mm I.D.).
-
Mobile Phase: Acetonitrile and aqueous phosphate buffer (40:60, v/v) containing 10 mM sodium dodecyl sulphate and 0.1 mM tetrabutylammonium bromide, adjusted to pH 2.1.
-
Flow Rate: 0.5 mL/min.
-
Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.
-
Sample Preparation (Protein Precipitation):
-
To 100-500 µL of the biological sample, add two volumes of cold methanol.
-
Vortex the mixture.
-
Centrifuge at 1500 g for 10 minutes.
-
Inject 30 µL of the supernatant onto the HPLC column.
-
Protocol 2: Analysis of Quinine and Dihydroquinine Impurity
This method is suitable for the analysis of quinine and its common impurity, dihydroquinine, in pharmaceutical dosage forms.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector at 316 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following tables summarize key quantitative data from various published HPLC methods for quinine and its metabolites.
Table 1: Retention Times of Quinine and Related Compounds
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Quinine | 4.6 | Zorbax C18 | Acetonitrile/Buffer | 1.2 | UV (316 nm) | |
| Dihydroquinine | 6.9 | Zorbax C18 | Acetonitrile/Buffer | 1.2 | UV (316 nm) | |
| Quinine | ~11.0 | C18 | 6.5% Acetonitrile, 93.5% Water with 0.05M NH4COOH, pH 2.0 | 4.0 | Fluorescence (Ex: 340 nm, Em: 425 nm) | |
| Quinidine | ~9.0 | C18 | 6.5% Acetonitrile, 93.5% Water with 0.05M NH4COOH, pH 2.0 | 4.0 | Fluorescence (Ex: 340 nm, Em: 425 nm) | |
| Quinine | 6.8 | Synergi™ Max-RP C12 | Methanol/Acetonitrile/0.5M Ammonium Acetate (50:10:40), pH 7.4 | 0.7 | Fluorescence (Ex: 325 nm, Em: 380 nm) |
Table 2: Method Validation Parameters
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Quinine | 0.5 - 20 µg/mL | 0.16 µg/mL (0.5 µM) | - | |
| 3-Hydroxyquinine | 0.1 - 10 µg/mL | 0.034 µg/mL (0.1 µM) | - | |
| Quinine Sulphate | 10 - 50 µg/mL | - | - | |
| Quinine | - | - | 0.1 µg/mL | |
| Hydroxychloroquine | 50 - 4000 ng/mL | - | 50 ng/mL | |
| Desethylhydroxychloroquine | 25 - 2000 ng/mL | - | 25 ng/mL | |
| Desethylchloroquine | 25 - 1000 ng/mL | - | 25 ng/mL |
Visualizations
Metabolic Pathway of Quinine
Caption: Major metabolic pathways of quinine.
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
How to avoid degradation of Quinine Hydrochloride during storage
This guide provides researchers, scientists, and drug development professionals with essential information on how to avoid the degradation of Quinine Hydrochloride during storage. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on stability under various stress conditions.
Troubleshooting Guide
Problem: I observe a yellowing or browning of my this compound powder.
-
Possible Cause: Exposure to light. This compound is known to darken on exposure to light.[1]
-
Solution: Store the compound in a light-resistant container, such as an amber vial or a container wrapped in aluminum foil. Keep the container in a dark place, like a cabinet or drawer.
Problem: My this compound solution has become cloudy or has formed a precipitate.
-
Possible Cause 1: Temperature fluctuations. Low temperatures can cause the precipitation of dissolved this compound, especially in less soluble solvents.[2]
-
Solution 1: Store solutions at a controlled room temperature, avoiding refrigeration unless specified for a particular formulation. If precipitation occurs, gently warm the solution to see if the precipitate redissolves, ensuring this does not promote thermal degradation.
-
Possible Cause 2: pH changes in the solution. The solubility of this compound is pH-dependent.
-
Solution 2: Ensure the pH of your solvent is appropriate and stable. Use buffered solutions where necessary to maintain a consistent pH.
Problem: I am seeing unexpected peaks in my HPLC analysis of a stored sample.
-
Possible Cause: Chemical degradation. Exposure to heat, light, humidity, or incompatible materials (like strong oxidizing agents) can cause the breakdown of this compound into various degradation products.
-
Solution: Review your storage conditions. Ensure the container is tightly sealed to protect from moisture and is stored in a cool, dry, and dark place. Avoid contact with strong oxidizing agents. To identify the degradation products, a forced degradation study can be performed.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[3][4] Room temperature is generally recommended.[3]
Q2: What factors can cause the degradation of this compound?
A2: The primary factors that can cause degradation are:
-
Light: It is sensitive to light and can darken upon exposure.
-
Temperature: High temperatures can accelerate degradation. The rate of degradation due to light exposure also increases with temperature.
-
Humidity: Being a hydrochloride salt, it can be susceptible to moisture. Storage in a dry environment is crucial.
-
pH: Degradation through hydrolysis is possible under acidic or alkaline conditions.
-
Oxidation: Contact with strong oxidizing agents can lead to oxidative degradation.
Q3: What are the common degradation products of Quinine?
A3: Common degradation products include quinicine (also known as quinotoxine), which is a thermal isomer. Under oxidative conditions, products like quininone, quitenine (a carboxylic acid), meroquinene, and 6-methoxyquinoline can be formed. Acid-catalyzed degradation can also yield meroquinene and 6-methoxyepidine.
Q4: How long is this compound stable in a solution?
A4: The stability in solution depends on the solvent, concentration, pH, and storage conditions (light and temperature). For instance, a study on quinine dihydrochloride in common intravenous solutions showed that more than 90% of the initial concentration remained after 24 hours at room temperature under fluorescent light. However, it is always recommended to use freshly prepared solutions or to conduct a stability study for your specific formulation and storage conditions.
Q5: How can I test the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves subjecting the sample to forced degradation conditions (stress testing) to produce degradation products and then developing an HPLC method that can separate the intact drug from all the degradation products.
Quantitative Data on Degradation
The following table summarizes the results of a forced degradation study on Quinine Sulfate, a closely related salt, which provides insights into the stability of the quinine molecule under various stress conditions.
| Stress Condition | Reagent/Source | Time | Temperature | % Drug Remained | Reference |
| Acid Hydrolysis | 0.1 N HCl | 1 hr | 80°C | 80.06 ± 0.94% | |
| Base Hydrolysis | 0.1 N NaOH | 1 hr | 80°C | 77.27 ± 0.82% | |
| Neutral Hydrolysis | Water | 1 hr | 80°C | 98.08 ± 0.93% | |
| Oxidation | 0.1% H₂O₂ | 1 hr | 80°C | 49.16 ± 0.61% | |
| Thermal Degradation | Dry Heat | 1 week | 80°C | 58.19 ± 0.42% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Quinine Analysis
This protocol is a general guideline based on published methods for the analysis of quinine and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate, pH adjusted to 7.0) and organic solvents (e.g., acetonitrile and methanol) in a ratio of approximately 40:25:35 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of about 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a known theoretical concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation (Stress Testing) Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and reflux for 1 hour at 80°C. Cool and neutralize with 0.1 N NaOH before diluting with the mobile phase.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and reflux for 1 hour at 80°C. Cool and neutralize with 0.1 N HCl before diluting with the mobile phase.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 24 hours. Then, dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours. Then, dissolve in the mobile phase for analysis.
-
-
Analysis and Validation:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the unstressed and stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Logical Flow for Troubleshooting Degradation
A flowchart for troubleshooting observed degradation of this compound.
Experimental Workflow for Stability Testing
Workflow for conducting a forced degradation study of this compound.
Simplified Oxidative Degradation Pathway of Cinchona Alkaloids
A simplified pathway of oxidative degradation for Cinchona alkaloids like quinine.
References
Technical Support Center: Synthesis of Quinine Hydrochloride from Quinine Sulfate
Welcome to the technical support center for the synthesis of Quinine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the conversion of quinine sulfate to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound from quinine sulfate?
The synthesis is typically a two-step process. First, quinine sulfate, a salt, is treated with a base to precipitate the free base form of quinine. The isolated and purified quinine base is then reacted with hydrochloric acid to form the desired this compound salt, which can be isolated by crystallization.
Q2: What are the critical parameters to control in the first step (precipitation of quinine base) to ensure a high yield?
The critical parameters for the precipitation of quinine base include:
-
pH: The pH of the solution must be carefully adjusted to a basic range (typically pH 9-10) to ensure complete precipitation of the quinine free base.[1][2]
-
Temperature: The reaction is often carried out at an elevated temperature (e.g., 60-70°C) to initially dissolve the quinine sulfate.[2] Subsequent cooling is necessary for complete precipitation.
-
Stirring: Adequate stirring is crucial to ensure uniform mixing and complete reaction.[1][2]
Q3: What can cause a low yield of quinine base during the precipitation step?
A low yield of quinine base can result from several factors:
-
Incomplete precipitation: If the pH is not sufficiently basic, a portion of the quinine will remain dissolved in the solution.
-
Loss during filtration: Using a filter paper with too large a pore size can lead to the loss of fine particles of the precipitate.
-
Washing with an inappropriate solvent: Washing the precipitate with a solvent in which it has some solubility will lead to product loss. Water is the recommended washing solvent.
Q4: What are the common impurities found in the final this compound product?
Common impurities can include:
-
Other Cinchona alkaloids: Quinine sulfate is often derived from natural sources and may contain other related alkaloids like dihydroquinine.
-
Unreacted quinine sulfate: If the initial precipitation of the free base is incomplete, some sulfate salt may carry over.
-
Inorganic salts: If the washing of the quinine base or the final hydrochloride salt is not thorough, inorganic salts from the reagents used (e.g., sodium sulfate) may be present.
Q5: How can the purity of the synthesized this compound be assessed?
Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and its related impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for a rapid and qualitative assessment of purity by comparing the sample to a standard.
-
Titration: A potentiometric titration with perchloric acid can be used to determine the assay of the final product.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for quantitative analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Quinine Base | 1. Incomplete precipitation due to incorrect pH. 2. Quinine base redissolving during washing. 3. Mechanical loss during filtration. | 1. Ensure the pH is accurately measured and maintained between 9 and 10. Use a calibrated pH meter. 2. Use cold water to wash the precipitate to minimize solubility. 3. Use a fine-pore filter paper (e.g., Whatman No. 42) and ensure all precipitate is transferred to the filter. |
| Low Yield of this compound | 1. Incomplete reaction of quinine base with HCl. 2. Loss of product during crystallization. 3. Use of an inappropriate solvent for crystallization. | 1. Ensure a stoichiometric amount of hydrochloric acid is added. Monitor the pH to ensure it becomes acidic. 2. Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. Avoid disturbing the solution during initial crystal growth. 3. Use a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol). An anti-solvent like ethyl acetate or acetone can be added to induce precipitation. |
| Product is colored | 1. Presence of colored impurities from the starting material. 2. Degradation of quinine at high temperatures. | 1. Treat the solution of quinine base in the organic solvent with activated charcoal before adding hydrochloric acid. 2. Avoid prolonged heating at high temperatures. |
| Product fails purity tests (e.g., presence of sulfate) | 1. Inadequate washing of the intermediate quinine base. 2. Incomplete conversion of quinine sulfate to the free base. | 1. Wash the precipitated quinine base thoroughly with water until the washings are neutral. 2. Ensure the pH is maintained in the optimal range (9-10) for a sufficient time during the precipitation of the quinine base. |
Experimental Protocols
Protocol 1: Conversion of Quinine Sulfate to Quinine Base
This protocol is based on methodologies described in patent literature.
Materials:
-
Quinine Sulfate Dihydrate
-
1M Hydrochloric Acid
-
5% (w/v) Sodium Hydroxide Solution
-
Deionized Water
Procedure:
-
In a suitable flask, prepare a suspension of quinine sulfate dihydrate in deionized water (e.g., a 1:30 to 1:50 mass ratio of quinine sulfate to water).
-
With stirring, slowly add 1M hydrochloric acid to adjust the pH of the suspension to 4-5, at which point the quinine sulfate should completely dissolve.
-
Heat the solution to 60-70°C with continuous stirring.
-
Slowly add 5% sodium hydroxide solution to the hot, stirred solution until the pH reaches 9-10. A white precipitate of quinine base will form.
-
Continue stirring the suspension at this temperature for at least 1 hour.
-
Cool the mixture to room temperature, and then further cool in an ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and a fine-pore filter paper.
-
Wash the precipitate thoroughly with cold deionized water until the pH of the filtrate is neutral (pH 7-7.5).
-
Dry the purified quinine base in a vacuum oven at 60-70°C for 3-4 hours.
Protocol 2: Synthesis of this compound from Quinine Base
This protocol is a continuation from Protocol 1 and is based on methodologies described in patent literature.
Materials:
-
Purified Quinine Base (from Protocol 1)
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (36%)
-
Ethyl Acetate or Acetone (as anti-solvent)
-
Activated Charcoal (optional)
Procedure:
-
Dissolve the dried quinine base in 4 to 10 times its mass of a suitable alcohol (e.g., ethanol or methanol).
-
(Optional) If the solution is colored, add activated charcoal (approximately 2% of the mass of the quinine base), stir for 15-20 minutes, and then filter to remove the charcoal.
-
With stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid to the alcoholic solution of quinine. Alternatively, hydrogen chloride gas can be bubbled through the solution.
-
Concentrate the solution by evaporation until a solid begins to precipitate.
-
Add an anti-solvent, such as ethyl acetate or acetone (6 to 10 times the initial mass of quinine base), to the concentrated mixture.
-
Heat the mixture to reflux until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature to form crystals of this compound. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified this compound crystals in a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Reaction Parameters for the Conversion of Quinine Sulfate to Quinine Base
| Parameter | Range/Value | Source(s) |
| Quinine Sulfate to Water Ratio (w/w) | 1:30 to 1:50 | |
| Initial pH for Dissolution | 4 - 5 | |
| Reaction Temperature | 60 - 70 °C | |
| Final pH for Precipitation | 9 - 10 | |
| Stirring Time after Precipitation | ≥ 1 hour | |
| Final Washing pH | 7 - 7.5 | |
| Drying Temperature | 60 - 70 °C | |
| Drying Time | 3 - 4 hours |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Range/Value | Source(s) |
| Quinine Base to Alcohol Ratio (w/v) | 1:4 to 1:10 | |
| Reaction Temperature | -10 to 40 °C | |
| Molar Ratio of Quinine Base to HCl | 1:1 | |
| Anti-solvent to Quinine Base Ratio (v/w) | 6:1 to 10:1 | |
| Common Anti-solvents | Ethyl Acetate, Acetone |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
Caption: Chemical conversion pathway from Quinine Sulfate to this compound.
References
Technical Support Center: Overcoming Poor Solubility of Quinine Hydrochloride in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Quinine Hydrochloride. The information is designed to assist in the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
A1: this compound is generally described as soluble in water.[1][2] However, its aqueous solubility is limited and can be a significant factor in experimental variability. One source indicates a water solubility of 549.7 mg/L at 25°C.[3][4] Another older source states that it dissolves in 35 parts of water.[5] For practical laboratory purposes, it is crucial to determine the solubility under specific experimental conditions (e.g., temperature, pH) as variations can occur.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound, a salt of a weak base, is highly dependent on pH. It is significantly more soluble in acidic conditions. As the pH of the solution becomes more alkaline, the this compound can precipitate out of the solution. One study noted the precipitation of this compound at a pH of 7.19. Therefore, maintaining an acidic pH is a primary strategy to enhance and maintain its solubility in aqueous media. A solution of 1.0 g of this compound in 100 mL of freshly boiled and cooled water is expected to have a pH between 6.0 and 7.0.
Q3: What are co-solvents and how can they improve the solubility of this compound?
A3: Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of poorly water-soluble compounds. For this compound, common co-solvents include ethanol and propylene glycol. This compound is very soluble in ethanol. The use of co-solvent systems, such as ethanol-water or propylene glycol-water mixtures, can significantly enhance its solubility.
Q4: Can cyclodextrins be used to improve the solubility of this compound?
A4: Yes, cyclodextrins are effective in increasing the aqueous solubility of poorly soluble drugs, including quinine and its salts, by forming inclusion complexes. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. These molecules have a hydrophilic exterior and a hydrophobic inner cavity where the drug molecule can be encapsulated, thereby increasing its apparent water solubility.
Q5: What are the common methods for preparing this compound-cyclodextrin inclusion complexes?
A5: Several methods can be used to prepare these complexes, including:
-
Kneading Method: This involves mixing the drug and cyclodextrin with a small amount of solvent to form a paste, which is then dried and sieved.
-
Co-precipitation: The drug and cyclodextrin are dissolved in suitable solvents, mixed, and then the complex is precipitated.
-
Solvent Evaporation: The drug and cyclodextrin are dissolved in a common solvent, which is then evaporated to leave the solid inclusion complex.
-
Lyophilization (Freeze-Drying): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum.
Troubleshooting Guides
Issue: Precipitation observed when preparing an aqueous solution of this compound.
| Possible Cause | Troubleshooting Step |
| pH of the medium is too high (neutral or alkaline). | Lower the pH of the aqueous medium to an acidic range (e.g., pH < 6) using a suitable buffer or by adding a small amount of acid (e.g., hydrochloric acid). Verify the final pH. |
| Concentration exceeds the solubility limit at the given temperature. | Gently warm the solution while stirring to facilitate dissolution. Be aware that the compound may precipitate upon cooling if the solution is supersaturated. Prepare a more dilute solution if warming is not desirable or effective. |
| Common ion effect. | If the aqueous medium contains a high concentration of chloride ions from other sources, it may decrease the solubility of this compound. Consider using a different acid for pH adjustment if possible, or a different salt of quinine if the formulation allows. |
Issue: Inconsistent results in experiments involving this compound solutions.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved before use. Use sonication or vortexing in addition to stirring. Visually inspect for any undissolved particles. |
| pH of the solution is not controlled or is shifting over time. | Use a buffered aqueous system to maintain a constant pH throughout the experiment. |
| Degradation of the compound. | Protect solutions from light, as quinine salts can be light-sensitive. Prepare fresh solutions for each experiment, especially for long-duration studies. |
Data Presentation
Table 1: Solubility of Quinine and its Salts in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | ~28.6 g/L (1 in 35 parts) | Not Specified |
| This compound | Water | 549.7 mg/L | 25 |
| This compound | Ethanol | Very soluble (e.g., 1 g/mL) | Not Specified |
| This compound | Chloroform | Freely soluble | Not Specified |
| This compound | Diethyl ether | Practically insoluble | Not Specified |
| Quinine (free base) | Water | 500 mg/L | 15 |
| Quinine (free base) | Ethanol | 1.25 g/mL (1 in 0.8 mL) | Not Specified |
| Quinine Sulfate | Water | ~1.2 mg/mL (1 in 810 parts) | 25 |
| Quinine Sulfate | Ethanol | ~8.3 mg/mL | 25 |
Note: Solubility data can vary between sources and experimental conditions.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination of this compound
This protocol is a general guideline for determining the equilibrium solubility of this compound in an aqueous medium using the shake-flask method.
1. Materials:
-
This compound powder
-
Aqueous medium of choice (e.g., purified water, buffer solution of a specific pH)
-
Vials with screw caps
-
Orbital shaker or similar agitation device
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence) for quantification
2. Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Phase Solubility Study of this compound with Cyclodextrins
This protocol outlines the steps for conducting a phase solubility study to evaluate the effect of a cyclodextrin on the solubility of this compound.
1. Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Aqueous buffer solution (at a pH where this compound has low but measurable solubility)
-
Vials with screw caps
-
Analytical balance
-
Orbital shaker
-
HPLC system for quantification
2. Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 48-72 hours).
-
After reaching equilibrium, visually inspect the vials to ensure that an excess of solid this compound is still present.
-
Filter the samples and analyze the concentration of dissolved this compound in the supernatant using a validated HPLC method.
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.
-
Analyze the diagram to determine the type of complex formed (e.g., AL type for a linear increase in solubility) and to calculate the stability constant (Kc) of the inclusion complex.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
1. Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in a 1:1 molar ratio to the drug
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 50:50 v/v)
-
Oven or desiccator for drying
2. Procedure:
-
Place the accurately weighed cyclodextrin in the mortar.
-
Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate to obtain a homogeneous paste.
-
Gradually add the accurately weighed this compound to the paste while continuing to knead for a specified period (e.g., 30-60 minutes).
-
If the mixture becomes too dry, add a few more drops of the solvent. The final consistency should be a thick paste.
-
Spread the paste in a thin layer on a glass plate and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry it in a desiccator.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the resulting inclusion complex powder in a well-closed container, protected from light and moisture.
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Strategies to Overcome Poor Solubility.
Caption: Workflow for Cyclodextrin Inclusion Complexation.
References
- 1. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. humapub.com [humapub.com]
- 4. This compound CAS#: 130-89-2 [m.chemicalbook.com]
- 5. scispace.com [scispace.com]
Minimizing cinchonism side effects in Quinine Hydrochloride animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinine Hydrochloride in animal studies. The focus is on minimizing the side effects of cinchonism.
Frequently Asked Questions (FAQs)
Q1: What is cinchonism and what are its common signs in laboratory animals?
A1: Cinchonism is a collection of symptoms that arise from an overdose of quinine or its derivatives.[1][2] In animal models, particularly rodents, these symptoms can manifest as a range of behavioral and physiological changes. Mild signs may include restlessness, while more severe symptoms can involve tinnitus (ringing in the ears), hearing loss, dizziness (ataxia), and visual disturbances.[1][3] In severe cases, cardiotoxicity can occur.[4]
Q2: What are the primary mechanisms behind quinine-induced ototoxicity?
A2: The ototoxicity of quinine is primarily linked to its effects on the inner ear. The main mechanisms include:
-
Outer Hair Cell (OHC) Dysfunction: Quinine can directly affect OHCs in the cochlea, leading to changes in their length and motility. This impairs the cochlear amplifier, which is crucial for the sensitivity and frequency selectivity of hearing.
-
Ion Channel Blockade: Quinine is known to block voltage-gated potassium (K+) channels in both outer hair cells and spiral ganglion neurons. It can also affect sodium (Na+) channels at higher concentrations. This disruption of ion flow alters the electrical properties of these cells, leading to hearing impairment and potentially tinnitus.
-
Effects on Spiral Ganglion Neurons (SGNs): Quinine can broaden the action potentials of SGNs, which may contribute to the perception of tinnitus. At higher concentrations, it can also inhibit sodium currents, which may contribute to hearing loss.
Q3: Which animal models are most commonly used for studying cinchonism, and are there species-specific differences?
A3: Rodents, particularly rats and guinea pigs, are the most common animal models for studying quinine-induced cinchonism and ototoxicity. Chinchillas have also been used, especially for studies investigating the cochlear effects of ototoxic drugs. There can be species-specific differences in susceptibility and the manifestation of symptoms. For instance, different strains of mice have shown varying sensitivity to quinine.
Q4: How can I assess hearing loss and tinnitus in my animal models?
A4: The primary methods for assessing ototoxicity in animal models are:
-
Auditory Brainstem Response (ABR): This is an electrophysiological test that measures the brain's response to sound. It is a reliable method for determining hearing thresholds at different frequencies.
-
Behavioral Tests for Tinnitus: Since animals cannot report tinnitus, behavioral paradigms are used to infer its presence. Common methods include:
-
Gap-Prepulse Inhibition of Acoustic Startle (GPIAS): This method assesses whether the animal can detect a silent gap in a continuous background noise.
-
Conditioned Suppression/Avoidance: Animals are trained to perform a task (e.g., licking a water spout) in the presence of sound and to stop during silence to avoid a mild punishment. A failure to stop during silence is interpreted as the perception of tinnitus.
-
Troubleshooting Guides
Problem 1: I am observing a higher-than-expected incidence or severity of cinchonism in my study animals.
-
Possible Cause 1: Dosing Error.
-
Solution: Double-check all dose calculations, stock solution concentrations, and the calibration of administration equipment. Ensure that the correct salt form of quinine was used in calculations.
-
-
Possible Cause 2: Route of Administration.
-
Solution: Oral administration of quinine can be associated with a higher frequency of adverse reactions compared to intravenous infusion. If using oral gavage, ensure proper technique to avoid stress and potential aspiration. For intravenous administration, a slow infusion rate is critical to avoid hypotension and cardiotoxicity.
-
-
Possible Cause 3: Animal Strain/Species Sensitivity.
-
Solution: Be aware of potential strain-specific sensitivities to quinine. If possible, consult literature for data on the specific strain you are using. If you are pioneering the use of a new strain, consider a pilot dose-escalation study to determine the maximum tolerated dose.
-
-
Possible Cause 4: Dehydration or Electrolyte Imbalance.
-
Solution: Cinchonism can cause gastrointestinal upset, leading to dehydration and electrolyte imbalances, which can exacerbate toxicity. Ensure animals have free access to water. In cases of severe diarrhea or vomiting, consider providing supplemental hydration and electrolytes.
-
Problem 2: My results for ABR or behavioral testing are highly variable.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure that the timing and method of quinine administration are consistent across all animals. For oral gavage, ensure the dose is delivered directly to the stomach. For intravenous administration, use a calibrated infusion pump for a consistent rate.
-
-
Possible Cause 2: Stress during Testing.
-
Solution: Stress can significantly impact behavioral tests and physiological measurements. Acclimatize animals to the testing environment and handling procedures before starting the experiment.
-
-
Possible Cause 3: Improper ABR Electrode Placement or Anesthesia.
-
Solution: Follow a standardized protocol for ABR electrode placement to ensure consistent and reliable recordings. The depth of anesthesia can also affect ABR results; maintain a consistent level of anesthesia throughout the recording period.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Auditory Function in Rodents (Compiled from multiple sources)
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Auditory Effects | Citation(s) |
| 100 | Intramuscular | Cat | 10-40 dB threshold shift | |
| 200 | Intramuscular | Cat | 10-40 dB threshold shift | |
| 200 | Oral | Rat | Minor reduction in GPIAS at 20kHz (not statistically significant) | |
| 300 | Oral | Rat | Significant reduction in response rate at 30 minutes |
Note: This table is a synthesis of data from different studies and direct comparisons should be made with caution due to variations in experimental protocols.
Table 2: Potential Mitigating Agents for Quinine-Induced Side Effects
| Agent | Proposed Mechanism | Evidence in Animal Models (for Ototoxicity) | Citation(s) |
| N-acetylcysteine (NAC) | Antioxidant, replenishes glutathione stores | Shown to be effective in ameliorating gentamicin- and amikacin-induced ototoxicity. | |
| Vitamin C (Ascorbic Acid) | Antioxidant | Synergistic effect with quinine in reducing blood vessel growth in rat aorta rings and CAM assays. | |
| Magnesium | May play a role in neuromuscular transmission and muscle contraction | No direct evidence for preventing cinchonism, but low magnesium can increase the risk of quinine-induced cardiac arrhythmias. | |
| Lidocaine | Sodium channel blocker | Reversed quinine-induced alterations in spontaneous firing activity in the auditory cortex of guinea pigs. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (flexible tip recommended)
-
Appropriately sized syringes
-
-
Procedure:
-
Calculate the required dose of this compound based on the animal's body weight.
-
Prepare the dosing solution by dissolving the this compound powder in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Gently restrain the rat.
-
Measure the correct length for the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it to the predetermined length.
-
Administer the solution slowly and steadily.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
-
Protocol 2: Assessment of Auditory Function using Auditory Brainstem Response (ABR)
-
Materials:
-
ABR recording system
-
Subdermal needle electrodes
-
Sound-attenuating chamber
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Heating pad to maintain body temperature
-
-
Procedure:
-
Anesthetize the animal and place it on a heating pad inside the sound-attenuating chamber.
-
Place the subdermal electrodes: active electrode at the vertex, reference electrode over the mastoid of the stimulated ear, and ground electrode on the back or contralateral mastoid.
-
Insert the sound delivery tube into the ear canal.
-
Present a series of auditory stimuli (clicks or tone bursts at different frequencies, e.g., 8, 16, 32 kHz).
-
Record the electrical responses from the electrodes.
-
Average the responses to multiple stimuli to improve the signal-to-noise ratio.
-
Determine the hearing threshold, defined as the lowest stimulus intensity that elicits a discernible ABR waveform.
-
Allow the animal to recover from anesthesia on a heating pad.
-
Mandatory Visualizations
References
Technical Support Center: Analysis of Quinine Hydrochloride by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Quinine Hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of quinine, with a focus on mitigating matrix effects.
Problem: Poor sensitivity and inconsistent results for quinine in plasma samples.
Possible Cause: Ion suppression due to co-eluting matrix components is a common cause of poor sensitivity and irreproducible results in LC-MS/MS analysis.[1][2] Biological matrices like plasma are complex and contain numerous endogenous substances that can interfere with the ionization of the target analyte.[3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process.[4] Implementing a robust sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can significantly reduce matrix effects compared to a simple "dilute-and-shoot" or protein precipitation (PPT) approach.[5]
-
Chromatographic Separation: Adjusting the chromatographic conditions can help separate quinine from interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl column), or adjusting the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for compensating for matrix effects. Since it has nearly identical physicochemical properties to quinine, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Sample Dilution: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components and alleviate ion suppression. However, this is only feasible if the concentration of quinine is high enough to be detected after dilution.
Problem: Difficulty in identifying the source of ion suppression.
Possible Cause: The complex nature of biological samples makes it challenging to pinpoint the exact components causing ion suppression without a systematic approach.
Solution:
-
Post-Column Infusion Experiment: This technique is a valuable tool for identifying regions in the chromatogram where ion suppression occurs. A constant flow of a standard solution of quinine is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal for quinine indicates the retention time of co-eluting matrix components that cause ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: Which sample preparation technique is best for reducing matrix effects in quinine analysis from plasma?
A2: While Protein Precipitation (PPT) is a simple and fast technique, Solid-Phase Extraction (SPE) generally provides a cleaner extract and is more effective at reducing matrix effects for complex biological samples like plasma. SPE methods, particularly those using mixed-mode cation exchange or reversed-phase sorbents, can effectively remove phospholipids and other interfering substances.
Q3: How do I choose an appropriate internal standard (IS) for quinine analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of quinine (e.g., Quinine-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, ensuring that it is affected by matrix effects in the same way as quinine. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, although it may not compensate for matrix effects as effectively. Cyproheptadine has been used as an internal standard for quinine in some studies.
Q4: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI) to reduce matrix effects?
A4: APCI can be less susceptible to matrix effects than ESI, particularly for less polar compounds. Switching from ESI to APCI is a potential strategy to mitigate ion suppression. However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique. ESI is generally more suitable for polar and thermolabile molecules like quinine.
Quantitative Data Summary
The following tables summarize typical recoveries for different sample preparation methods and example LC-MS/MS parameters for quinine analysis.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery from Plasma
| Sample Preparation Method | Analyte | Internal Standard | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Quinine | Cimetidine | 89.4 | Fast, simple, and cost-effective | Less effective at removing matrix interferences, potential for ion suppression |
| Solid-Phase Extraction (SPE) | Basic Drugs (General) | Quetiapine | >90 | Provides cleaner extracts, significantly reduces matrix effects | More time-consuming and costly than PPT |
| Liquid-Liquid Extraction (LLE) | Olanzapine | Quinine | High | Good for removing non-polar interferences | Can be labor-intensive, may use large volumes of organic solvents |
Table 2: Example LC-MS/MS Parameters for Quinine Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.45 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 45 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Quinine) | 325.0 > 307.0 |
| Capillary Voltage | 3.1 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Plasma Samples
This protocol is a general guideline for protein precipitation using acetonitrile.
-
Reagents:
-
Acetonitrile (HPLC grade), acidified with 0.1% formic acid.
-
Internal Standard (IS) working solution.
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 800 µL of cold acetonitrile (precipitating solvent) to the plasma sample. The ratio of solvent to sample should be at least 3:1 (v/v).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex briefly and centrifuge again to remove any particulate matter before transferring to autosampler vials for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) Protocol for Basic Drugs (like Quinine) from Plasma
This is a general protocol for SPE of basic drugs from plasma using a polymeric reversed-phase or mixed-mode cation exchange cartridge.
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized Water
-
2% Ammonium Hydroxide in water (for sample pretreatment and wash)
-
5% Methanol in water (for washing)
-
Elution Solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid)
-
Internal Standard (IS) working solution.
-
-
Procedure:
-
Sample Pretreatment: To 100 µL of plasma, add the internal standard. Dilute the sample with 300 µL of 2% ammonium hydroxide to adjust the pH and ensure quinine is in its neutral, basic form for better retention on a reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove more interferences without eluting the analyte.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solvent.
-
-
Elution: Place collection tubes in the SPE manifold. Elute quinine and the internal standard from the cartridge with 1-2 mL of the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Quinine.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
Optimizing reaction conditions for Quinine-catalyzed asymmetric reactions
Welcome to the technical support center for optimizing Quinine-catalyzed asymmetric reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and refine reaction conditions for improved yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can arise from several factors related to the catalyst, reaction conditions, and substrates. A systematic approach to troubleshooting is recommended.
-
Catalyst Purity and Integrity: Impurities in the quinine catalyst or its degradation can significantly reduce enantioselectivity. Ensure the catalyst is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).[1]
-
Catalyst Loading: Both inadequate and excessive catalyst loading can be detrimental. While higher loading might increase the reaction rate, it can sometimes lead to the formation of non-selective catalyst aggregates. It is crucial to optimize the catalyst loading for your specific reaction.[1]
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess due to a larger difference in the activation energies for the formation of the two enantiomers.[2] Consider running the reaction at a lower temperature if you are observing low ee.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[2] Non-polar solvents often promote a more rigid transition state, which can lead to higher ee values. A thorough solvent screen is advisable.[2]
-
Substrate Purity: Impurities in the starting materials can act as inhibitors or competing substrates for the catalyst, leading to a decrease in stereochemical control. Ensure all substrates are purified before use.
-
Racemization: The product itself might be susceptible to racemization under the reaction or workup conditions, particularly in the presence of base. To mitigate this, consider using a neutral or mildly acidic workup. When using column chromatography, ensure the silica gel is neutral.
Issue 2: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield can be attributed to several factors, from the quality of your reagents to the reaction conditions.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and dry. Trace amounts of water or other impurities can deactivate the catalyst and quench reactive intermediates. It is recommended to use freshly distilled solvents and purified starting materials.
-
Catalyst Activity: The quinine catalyst may be inactive or have degraded. Verify the age and storage conditions of your catalyst. If possible, test the catalyst in a known, reliable reaction to confirm its activity.
-
Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.
-
Temperature: Some reactions are highly sensitive to temperature fluctuations. Ensure the reaction is maintained at the optimal temperature.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Concentration: The concentration of reactants can affect the reaction kinetics. Optimization of substrate concentration is a necessary step.
-
-
Incomplete Reaction: If the reaction is sluggish, a catalytic amount of a weak acid co-catalyst, such as TFA, can sometimes be beneficial, depending on the specific reaction.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of key reaction parameters on the yield and enantioselectivity of common Quinine-catalyzed reactions. This data is compiled from various literature sources and should be used as a guideline for optimization.
Table 1: Effect of Solvent on a Quinine-Catalyzed Michael Addition
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 95 | 85 |
| Dichloromethane | 92 | 80 |
| Tetrahydrofuran | 88 | 75 |
| Diethyl Ether | 85 | 78 |
| Acetonitrile | 75 | 60 |
Data is generalized from typical outcomes in quinine-catalyzed Michael additions. Actual results may vary based on specific substrates and conditions.
Table 2: Effect of Temperature on a Quinine-Catalyzed Henry (Nitroaldol) Reaction
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| -78 | 70 | 95 |
| -40 | 85 | 90 |
| 0 | 90 | 82 |
| 25 (Room Temp.) | 95 | 70 |
Data is generalized from typical outcomes in quinine-catalyzed Henry reactions. Lowering the temperature generally increases enantioselectivity but may decrease the reaction rate.
Table 3: Effect of Catalyst Loading on a Quinine-Catalyzed Aza-Henry Reaction
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 60 | 92 |
| 5 | 95 | 90 |
| 10 | 98 | 88 |
| 20 | 99 | 85 |
Data is generalized from typical outcomes. Higher catalyst loading can increase the reaction rate but may lead to the formation of less selective catalyst aggregates, thereby reducing enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for a Quinine-Catalyzed Michael Addition
-
Preparation: To a dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the Michael acceptor (1.0 equiv), the Michael donor (1.2 equiv), and the Quinine catalyst (0.1 equiv).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 2.0 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Quinine-Catalyzed Henry (Nitroaldol) Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and the nitroalkane (2.0 equiv).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., THF, 5 mL) and the Quinine catalyst (0.1 equiv).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reaction: Stir the reaction vigorously at this temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizations
References
Technical Support Center: Enhancing the Stability of Quinine Hydrochloride Nanosuspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Quinine Hydrochloride (QHCl) nanosuspensions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| 1. Particle Aggregation & Sedimentation | - Insufficient stabilizer concentration.- Inappropriate stabilizer type (inadequate steric or electrostatic repulsion).- High particle loading.- Changes in temperature during storage. | - Increase stabilizer concentration incrementally (e.g., in 0.1% w/v steps).- Use a combination of stabilizers for electrosteric stabilization (e.g., a non-ionic polymer and an ionic surfactant).- Reduce the concentration of this compound in the suspension.- Store the nanosuspension at a consistent, controlled temperature, typically 4°C.[1] |
| 2. Crystal Growth (Ostwald Ripening) | - Broad particle size distribution.- High solubility of the drug in the dispersion medium.- Inappropriate stabilizer that does not sufficiently cover the particle surface. | - Optimize the preparation method to achieve a narrow particle size distribution (Polydispersity Index < 0.3).- Select a stabilizer with strong affinity for the drug surface, such as HPMC.[2][3]- Consider converting the nanosuspension to a solid dosage form (e.g., through freeze-drying) for long-term storage. |
| 3. Inconsistent Particle Size | - Inconsistent energy input during preparation (e.g., variable homogenization pressure or milling time).- Inadequate pre-mixing of the drug and stabilizer solution. | - Maintain consistent parameters during preparation (e.g., same pressure, number of cycles, milling speed, and time).- Ensure the drug is thoroughly wetted and dispersed in the stabilizer solution before particle size reduction. |
| 4. Change in Crystalline State | - High energy input during preparation may induce a transition to an amorphous state, which can be less stable. | - Monitor the crystalline state of the drug particles using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).- Optimize preparation parameters to minimize excessive energy input. |
| 5. pH Instability | - this compound is a salt of a weak base and its solubility and surface charge can be pH-dependent. Changes in pH can affect particle stability. | - Buffer the nanosuspension to a pH where the zeta potential is maximized, indicating strong electrostatic repulsion.- Conduct a pH stability study to identify the optimal pH range for your formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with this compound nanosuspensions?
A1: The most frequently encountered stability problems are particle aggregation, sedimentation, and crystal growth (Ostwald ripening).[4][5] These issues arise from the high surface energy of the nanoparticles, which makes them thermodynamically unstable.
Q2: How do I select the right stabilizer for my this compound nanosuspension?
A2: Stabilizer selection is critical and often requires empirical testing. Stabilizers provide either steric hindrance (using polymers like HPMC, PVP), electrostatic repulsion (using ionic surfactants like sodium lauryl sulfate), or a combination of both (electrosteric stabilization). For this compound, a combination of a non-ionic polymer and an ionic surfactant may offer robust stabilization. The choice may also depend on the intended route of administration.
Q3: What is the ideal particle size and Polydispersity Index (PDI) for a stable nanosuspension?
A3: Generally, a particle size in the range of 200-500 nm is targeted for oral drug delivery. A Polydispersity Index (PDI) below 0.3 is desirable, as it indicates a narrow particle size distribution, which is crucial for preventing Ostwald ripening.
Q4: How does temperature affect the stability of the nanosuspension?
A4: Higher temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and potential aggregation. It can also increase the solubility of the drug, which can accelerate crystal growth. For many nanosuspensions, storage at refrigerated temperatures (4°C) is recommended to enhance stability.
Q5: Can I improve long-term stability by converting the nanosuspension to a solid form?
A5: Yes, converting the liquid nanosuspension into a solid dosage form, such as a powder for reconstitution, through techniques like freeze-drying (lyophilization) or spray drying can significantly improve long-term stability by immobilizing the nanoparticles and preventing aggregation and crystal growth. Cryoprotectants are often added before freeze-drying to protect the nanoparticles during the process.
Quantitative Data Summary
The following tables provide representative data for the formulation and characterization of nanosuspensions. Note that optimal values for this compound nanosuspensions should be determined experimentally.
Table 1: Example Formulations of Nanosuspensions
| Formulation Code | Drug Concentration (% w/v) | Stabilizer(s) | Stabilizer Concentration (% w/v) |
| QHCl-NS-1 | 1.0 | Poloxamer 188 | 0.5 |
| QHCl-NS-2 | 1.0 | HPMC | 0.5 |
| QHCl-NS-3 | 1.0 | Poloxamer 188 + SLS | 0.4 + 0.1 |
| QHCl-NS-4 | 2.0 | Tween 80 | 1.0 |
Table 2: Characterization Parameters of Nanosuspensions
| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| QHCl-NS-1 | 250 | 0.21 | -15.2 |
| QHCl-NS-2 | 280 | 0.18 | -12.8 |
| QHCl-NS-3 | 230 | 0.15 | -28.5 |
| QHCl-NS-4 | 310 | 0.25 | -18.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Stabilizer Solution: Dissolve the selected stabilizer(s) in purified water with gentle stirring.
-
Preparation of Pre-suspension: Disperse the this compound powder in the stabilizer solution. Stir the mixture with a high-speed stirrer for 30 minutes to ensure complete wetting of the drug particles.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer. A typical procedure would involve homogenization at 500 bar for 5 cycles, followed by homogenization at 1500 bar for 20 cycles. The process should be carried out in a temperature-controlled manner to dissipate heat.
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: Stability Assessment of Nanosuspensions
-
Storage: Store the nanosuspension samples in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, and 12 weeks), withdraw samples from each storage condition.
-
Analysis: Analyze the samples for changes in mean particle size, PDI, and zeta potential. Visual inspection for sedimentation or aggregation should also be performed.
-
Data Evaluation: Plot the characterization parameters against time to determine the stability of the nanosuspension under different storage conditions.
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound nanosuspensions.
Caption: A logical workflow for troubleshooting common stability issues in nanosuspensions.
References
- 1. informativejournals.com [informativejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Traditional Natural Stabilizers in Drug Nanosuspensions [mdpi.com]
Validation & Comparative
The Ascendancy of Artesunate: A Comparative Analysis with Quinine for Severe Malaria Treatment
A comprehensive review of clinical data underscores the superior efficacy and safety of artesunate over the long-standing standard of care, quinine, in the management of severe malaria. This guide synthesizes findings from pivotal clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a detailed comparison of these two critical antimalarial agents.
Severe malaria remains a significant global health challenge, demanding rapid and effective therapeutic intervention to prevent mortality and long-term neurological sequelae. For decades, quinine hydrochloride was the cornerstone of treatment. However, the emergence of artesunate, a semi-synthetic derivative of artemisinin, has revolutionized the clinical management of this life-threatening disease. A substantial body of evidence now firmly establishes artesunate as the preferred treatment for severe malaria in both adults and children worldwide.[1][2]
Efficacy Endpoints: A Head-to-Head Comparison
Clinical trials have consistently demonstrated the superiority of artesunate across key efficacy measures, most notably in reducing patient mortality.
| Efficacy Outcome | Artesunate | Quinine | Key Findings | Citations |
| Mortality Rate (Adults) | 15% | 22% | Artesunate was associated with a 34.7% relative risk reduction in mortality in a large trial in Asia. A meta-analysis showed a significant reduction in the risk of death with artesunate (RR 0.61). | [2][3][4] |
| Mortality Rate (Children) | 8.5% | 10.9% | A major trial in African children (AQUAMAT) showed a 22.5% relative reduction in mortality with artesunate. Another meta-analysis confirmed a significant reduction in the risk of death (RR 0.76). | |
| Parasite Clearance Time (PCT) | Significantly Shorter | Slower | Multiple studies report that artesunate clears malaria parasites from the blood more rapidly than quinine. Mean PCT with artesunate has been reported as low as 16.5 hours compared to 21.7 hours for quinine in one study. | |
| Fever Clearance Time (FCT) | Significantly Shorter | Slower | Studies have shown a shorter time to fever resolution with artesunate treatment. For instance, one trial reported a mean FCT of 10.8 hours for artesunate versus 14.0 hours for quinine. | |
| Coma Resolution Time | No Significant Difference | No Significant Difference | In patients with cerebral malaria, most studies have not found a significant difference in the time to regain consciousness between the two treatment groups. |
Safety and Tolerability Profile
Beyond its superior efficacy, artesunate exhibits a more favorable safety profile compared to quinine, which is associated with a range of adverse effects known as cinchonism.
| Adverse Event | Artesunate | Quinine | Key Findings | Citations |
| Hypoglycemia | Less Frequent | More Frequent | Quinine is known to cause hyperinsulinaemic hypoglycaemia. Studies consistently show a lower incidence of hypoglycemia in patients treated with artesunate. | |
| Tinnitus | Not Detected | Frequent | Tinnitus is a common symptom of cinchonism associated with quinine therapy. This adverse effect is not reported with artesunate. | |
| Neurological Sequelae | No Significant Difference (long-term) | No Significant Difference (long-term) | While one review noted a higher incidence of neurological sequelae at discharge in children treated with artesunate, these were largely transient, with no significant difference at later follow-up. | |
| Cardiovascular Effects | Minimal | QTc Prolongation | Quinine can cause cardiac rhythm disturbances, particularly if infused too rapidly. |
Experimental Protocols: A Glimpse into Key Clinical Trials
The robust clinical data supporting the use of artesunate stems from well-designed randomized controlled trials. The methodologies of two landmark trials are outlined below.
SEAQUAMAT (South East Asian Quinine Artesunate Malaria Trial)
This multicenter, open-label, randomized trial compared the efficacy of intravenous artesunate with intravenous quinine in 1,461 adults with severe falciparum malaria in Southeast Asia.
-
Patient Population: Adults with severe falciparum malaria.
-
Intervention Arm (Artesunate): Intravenous artesunate at a dose of 2.4 mg/kg of body weight on admission, then at 12 and 24 hours, and then daily.
-
Control Arm (Quinine): Intravenous quinine with a loading dose of 20 mg/kg of quinine dihydrochloride infused over 4 hours, followed by 10 mg/kg infused over 4 hours every 8 hours.
-
Primary Outcome: In-hospital mortality.
AQUAMAT (Artesunate versus Quinine in the Treatment of Severe Falciparum Malaria in African Children)
This large-scale, open-label, randomized trial was conducted in 11 centers across nine African countries and involved 5,425 children with severe falciparum malaria.
-
Patient Population: Children under 15 years of age with severe falciparum malaria.
-
Intervention Arm (Artesunate): Parenteral artesunate at a dose of 2.4 mg/kg at 0, 12, and 24 hours, then once daily.
-
Control Arm (Quinine): Parenteral quinine with a loading dose of 20 mg/kg, followed by 10 mg/kg three times a day.
-
Primary Outcome: In-hospital mortality.
Mechanism of Action and Pharmacokinetics: The Artesunate Advantage
The superior efficacy of artesunate can be partly attributed to its pharmacokinetic properties and mechanism of action. Artesunate is a water-soluble hemisuccinate derivative of dihydroartemisinin (DHA), the active metabolite.
-
Rapid Action: Artesunate is rapidly hydrolyzed to DHA, which has potent schizonticidal activity against all asexual stages of Plasmodium falciparum. This leads to a faster reduction in parasite biomass.
-
Broad Spectrum of Activity: Artemisinin derivatives are effective against young ring-stage parasites, which can sequester in the microvasculature and contribute to the severe pathology of the disease.
-
Favorable Pharmacokinetics: Intravenous administration of artesunate leads to rapid achievement of peak plasma concentrations, ensuring a swift onset of action. In contrast, intramuscular artemether, another artemisinin derivative, has shown more erratic absorption.
Conclusion
The evidence overwhelmingly supports the use of parenteral artesunate over quinine for the treatment of severe falciparum malaria in both adults and children. Its significant survival benefit, faster parasite clearance, and superior safety profile have led to its recommendation by the World Health Organization as the treatment of choice. While quinine was a vital tool in the fight against malaria for many years, the data clearly indicates that artesunate represents a more effective and safer therapeutic option, contributing to improved patient outcomes and a reduction in the global burden of malaria mortality.
References
A Comparative Guide to the Validation of a New Analytical Method for Quinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of Quinine Hydrochloride against a reference standard method. The validation of this new method adheres to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This document presents supporting experimental data, detailed methodologies, and logical workflows to aid researchers and drug development professionals in the evaluation and implementation of new analytical techniques for this compound.
Introduction to Analytical Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended use. The core parameters for validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4] This guide will compare a newly developed High-Performance Liquid Chromatography (HPLC) method against a reference UV-Visible (UV-Vis) Spectrophotometric method for the analysis of this compound.
Comparison of Analytical Methods
The following tables summarize the performance data of the new HPLC method and the reference UV-Vis Spectrophotometric method for the analysis of this compound.
Table 1: Performance Characteristics of the New HPLC Method
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference from placebo or degradants | No interfering peaks observed at the retention time of Quinine. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9999 over a concentration range of 10-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.35% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 2.0% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.3092 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.9371 µg/mL |
| Robustness | % RSD ≤ 2.0% for deliberate variations | Method remains unaffected by minor changes in flow rate and mobile phase composition. |
Table 2: Performance Characteristics of the Reference UV-Vis Spectrophotometric Method
| Validation Parameter | Acceptance Criteria | Experimental Results |
| Specificity | No interference from excipients | Method is selective for Quinine in the presence of common excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.999 over a concentration range of 8-24 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 2.0% |
| - Intermediate Precision | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 5.0 µg/mL |
| Robustness | % RSD ≤ 2.0% for deliberate variations | Method is robust against slight changes in pH and wavelength. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of the placebo (all formulation components except this compound).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution of the this compound drug product.
-
Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze all solutions using the specified method (HPLC or UV-Vis).
-
For HPLC: Compare the chromatograms to ensure that there are no interfering peaks from the placebo or degradation products at the retention time of the Quinine peak.
-
For UV-Vis: Compare the spectra to ensure that the absorbance of the placebo is negligible at the analytical wavelength and that the spectral characteristics of the stressed samples do not interfere with the quantification of Quinine.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the desired concentration range (e.g., 50% to 150% of the expected test concentration).
-
Analyze each dilution in triplicate.
-
Plot a graph of the mean response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Protocol:
-
Prepare a homogenous placebo powder.
-
Spike the placebo with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the analytical method.
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Calculate the mean percentage recovery and the relative standard deviation.
-
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
-
Protocol for Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the this compound drug product at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Protocol for Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the variability of the method.
-
Calculate the overall mean, standard deviation, and %RSD for all measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on Signal-to-Noise ratio):
-
Prepare a series of solutions with decreasing concentrations of this compound.
-
Analyze the solutions and determine the signal-to-noise (S/N) ratio for each.
-
The concentration at which the S/N ratio is approximately 3:1 is considered the LOD.
-
The concentration at which the S/N ratio is approximately 10:1 is considered the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the validation of a new analytical method.
Caption: Logical comparison of the new and reference analytical methods.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Quinine Hydrochloride vs. Quinidine: A Comparative Guide for Stereoselective Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides an objective comparison of two widely used Cinchona alkaloids, Quinine Hydrochloride and Quinidine, as catalysts in stereoselective reactions. By examining their performance through experimental data and detailing the underlying protocols, this document aims to inform catalyst selection for enhanced efficiency and enantioselectivity.
Quinine and Quinidine, diastereomers of each other, have long been cornerstones in the field of asymmetric catalysis. Their rigid chiral scaffold allows for effective transfer of stereochemical information, making them valuable tools in the synthesis of enantiomerically enriched molecules. While structurally similar, the pseudoenantiomeric relationship between Quinine and Quinidine often leads to the formation of opposite enantiomers of the product, a critical consideration in chiral drug development. This guide delves into their comparative performance in key organic transformations.
Performance in Stereoselective Reactions: A Data-Driven Comparison
The efficacy of Quinine and Quinidine as organocatalysts is best illustrated through their application in various stereoselective reactions. Below, we present a comparative analysis of their performance in the enantioselective nitroaldol (Henry) reaction and an aldol reaction, highlighting key metrics such as yield and enantiomeric excess (e.e.).
Enantioselective Nitroaldol (Henry) Reaction of α-Ketoesters
The nitroaldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. The use of Cinchona alkaloids as catalysts can induce high levels of stereoselectivity. In a study involving the reaction of various α-ketoesters with nitromethane, derivatives of Quinine and Quinidine were compared. While the study focused on C6'-OH derivatives, it provides valuable insight into the comparative behavior of the two scaffolds.
| Catalyst | Substrate (α-Ketoester) | Yield (%) | e.e. (%) | Product Enantiomer |
| 6'-OH-Quinidine Derivative | Ethyl 2-oxo-2-phenylacetate | 95 | 90 | (R) |
| 6'-OH-Quinine Derivative | Ethyl 2-oxo-2-phenylacetate | 92 | 85 | (S) |
| 6'-OH-Quinidine Derivative | Ethyl 2-oxo-4-phenylbut-3-enoate | 98 | 94 | (R) |
| 6'-OH-Quinine Derivative | Ethyl 2-oxo-4-phenylbut-3-enoate | 96 | 91 | (S) |
Data sourced from a study on enantioselective nitroaldol reactions catalyzed by Cinchona alkaloids.[1][2]
As the data indicates, both Quinine and Quinidine derivatives are highly effective catalysts, affording excellent yields and high enantioselectivities. Notably, the Quinidine derivative consistently provides the (R)-enantiomer, while the Quinine derivative yields the (S)-enantiomer, underscoring their pseudoenantiomeric relationship.
Enantioselective Aldol Reaction
In an enantioselective aldol reaction between isatin and acetone, the performance of unmodified Quinidine was compared with thiourea derivatives of both Quinine and Quinidine. While not a direct comparison of the hydrochloride salts, the data offers a glimpse into the inherent catalytic properties of the parent alkaloids.
| Catalyst | Yield (%) | e.e. (%) | Product Enantiomer |
| Quinidine | Good | Poor | Not specified |
| Quinidine-thiourea | High | 64 | (R) |
| Quinine-thiourea | High | 57 | (S) |
Data from a study on Quinidine thiourea-catalyzed aldol reactions.[3]
In its unmodified form, Quinidine was found to be reactive but offered poor enantioselectivity. However, upon derivatization to the corresponding thiourea, a significant improvement in enantiomeric excess was observed, again with the Quinine and Quinidine derivatives affording opposite enantiomers. This suggests that while the core alkaloid structure provides the chiral environment, modifications can significantly enhance catalytic performance.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the types of reactions discussed.
General Procedure for the Enantioselective Nitroaldol (Henry) Reaction
To a solution of the α-ketoester (0.1 mmol) in toluene (0.5 mL) at -78 °C is added nitromethane (0.3 mmol). A solution of the Cinchona alkaloid catalyst (0.02 mmol) in toluene (0.5 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for the time specified in the literature, monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
General Procedure for the Enantioselective Aldol Reaction
To a solution of isatin (0.2 mmol) and the Quinidine-thiourea catalyst (20 mol %) in the specified solvent (e.g., THF), acetone (20-30 equivalents) is added. The reaction mixture is stirred at the indicated temperature (e.g., 5 °C) for the time required to achieve high conversion. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 3-alkyl-3-hydroxyindolin-2-one. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanisms and Stereochemical Models
The stereochemical outcome of reactions catalyzed by Quinine and Quinidine is dictated by the formation of a transient complex between the catalyst and the substrates. The quinuclidine nitrogen of the alkaloid typically acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid, activating the electrophile through hydrogen bonding.
The pseudoenantiomeric nature of Quinine and Quinidine arises from the opposite absolute configurations at the C8 and C9 stereocenters. This leads to distinct spatial arrangements in the transition state, favoring the approach of the nucleophile from opposite faces of the electrophile, thus resulting in the formation of enantiomeric products.
Below is a generalized workflow for an organocatalytic stereoselective reaction using a Cinchona alkaloid.
Caption: General experimental workflow for a stereoselective reaction catalyzed by a Cinchona alkaloid.
The following diagram illustrates the proposed catalytic cycle for a Cinchona alkaloid-catalyzed reaction, such as the Henry reaction.
Caption: Proposed catalytic cycle for a Cinchona alkaloid-catalyzed carbon-carbon bond-forming reaction.
Conclusion
Both this compound and Quinidine, along with their derivatives, are powerful and versatile catalysts for stereoselective synthesis. Their pseudoenantiomeric relationship provides a convenient and predictable route to access either enantiomer of a desired product, which is a significant advantage in the synthesis of chiral molecules for the pharmaceutical and other industries. While unmodified alkaloids can be effective, derivatization, for instance into thioureas, can dramatically enhance their catalytic activity and enantioselectivity. The choice between Quinine and Quinidine will ultimately depend on the desired enantiomer of the final product. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in making an informed decision for their specific synthetic challenges.
References
- 1. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]
- 3. Quinidine Thiourea-Catalyzed Aldol Reaction of Unactivated Ketones: Highly Enantioselective Synthesis of 3-Alkyl-3-hydroxyindolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Spectrofluorimetry for the Quantification of Quinine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Spectrofluorimetry for the accurate quantification of Quinine Hydrochloride. The following sections detail the experimental protocols, present a comparative analysis of their performance, and offer visual representations of the workflow and method characteristics to aid in selecting the most suitable technique for your analytical needs.
Comparative Performance Data
The quantification of this compound by HPLC and Spectrofluorimetry was evaluated based on several key analytical performance parameters. The data, summarized from multiple studies, is presented in the table below to facilitate a direct comparison of the two methods.
| Performance Parameter | HPLC | Spectrofluorimetry | Reference(s) |
| Linearity Range | 0 - 7,000 ng/mL | 50 - 500 ng/mL | [1][2] |
| Correlation Coefficient (r²) | 0.9994 | 0.999 | [1][2] |
| Limit of Detection (LOD) | 4 ng/mL | 16.6 ng/mL | [1] |
| Limit of Quantification (LOQ) | 4 ng/mL | 19.8 ng/mL | |
| Precision (% RSD) | < 6.8% (Inter-assay) | Not explicitly stated, but good reproducibility reported | |
| Recovery (%) | 76% | 97.5 - 103% | |
| Analysis Time | < 10 minutes | Rapid |
Note: The performance parameters can vary based on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC and Spectrofluorimetry are provided below. These protocols are based on established methods for quinine quantification.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the separation and quantification of quinine in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as 0.05 M ammonium formate, with the pH adjusted to 2.0 with ortho-phosphoric acid. The ratio of the organic to aqueous phase can be optimized, for example, 93.5:6.5 (v/v).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelengths of 250 nm and 275 nm can be used.
-
Fluorescence Detection: Excitation at 325 nm and emission at 375 nm, or excitation at 340 nm and emission at 425 nm.
-
-
Sample Preparation:
-
Standard solutions of this compound are prepared in Milli-Q water or the mobile phase.
-
For biological fluids, a liquid-liquid extraction may be necessary. For instance, plasma samples can be made basic, and quinine extracted with a solvent like chloroform.
-
Beverage samples like tonic water may require degassing and dilution with a suitable solvent like 0.05 M sulfuric acid.
-
2. Spectrofluorimetry Protocol
This protocol outlines a method for the direct quantification of quinine based on its native fluorescence.
-
Instrumentation: A spectrofluorometer.
-
Excitation and Emission Wavelengths:
-
Conventional method: Excitation at 250 nm or 350 nm, with emission scanned from 360 nm to 600 nm. The maximum emission is typically observed around 450 nm.
-
Synchronous spectrofluorimetry: A constant wavelength difference (Δλ) of 100 nm is maintained between the excitation and emission monochromators while scanning. Quantification is performed using the fluorescence intensity at 350 nm.
-
-
Solvent: Quinine fluorescence is pH-dependent. A common solvent is 0.05 M sulfuric acid.
-
Sample Preparation:
-
A stock solution of quinine is prepared in the chosen solvent (e.g., 0.05 M sulfuric acid).
-
Calibration standards are prepared by diluting the stock solution to the desired concentrations.
-
Unknown samples are diluted with the same solvent to fall within the linear range of the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the cross-validation of the two methods and a logical comparison of their key attributes.
Caption: Experimental workflow for cross-validation.
Caption: Comparison of HPLC and Spectrofluorimetry.
Discussion and Conclusion
Both HPLC and spectrofluorimetry are suitable methods for the quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
HPLC offers superior specificity due to its chromatographic separation capabilities, which is crucial when analyzing complex matrices where interfering substances may be present. When coupled with a fluorescence detector, HPLC also provides excellent sensitivity. However, it is a more complex and expensive technique, requiring skilled operators and the use of organic solvents.
Spectrofluorimetry , on the other hand, is a rapid, simple, and cost-effective method that offers high sensitivity. Constant-wavelength synchronous spectrofluorimetry can enhance selectivity. Its main drawback is the potential for interference from other fluorescent compounds in the sample matrix, which can affect accuracy.
References
A Comparative Analysis of the Antimalarial Activity of Quinine and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial performance of Quinine, a natural alkaloid long used to treat malaria, and its synthetic analogs. The development of these analogs has been driven by the need to overcome the challenges of Quinine's modest activity, adverse effects, and the emergence of drug-resistant Plasmodium falciparum strains. This report summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo antimalarial activities of Quinine and a selection of its synthetic analogs against various strains of malaria parasites.
Table 1: Comparative In Vitro Antimalarial Activity of Quinine and Synthetic Analogs against Plasmodium falciparum
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Quinine | 3D7 (CQ-sensitive) | 89.8 | [1] |
| W2 (CQ-resistant) | 207 | [2] | |
| D6 (CQ-sensitive) | ~200 | [2] | |
| K1 (CQ-resistant) | ~400 | [3] | |
| Chloroquine | 3D7 (CQ-sensitive) | < 12 | [1] |
| W2 (CQ-resistant) | > 200 | ||
| D6 (CQ-sensitive) | ~25 | ||
| Mefloquine | W2 (CQ-resistant) | 2.5 - 3.0 | |
| Quinoline-Pyrimidine Hybrid (8m) | D6 (CQ-sensitive) | 3.1 | |
| W2 (CQ-resistant) | 7.9 | ||
| Quinolinyl Chalcone (P5) | - | See in vivo data | |
| 4-Aminoquinoline-Chalcone Amide (15) | 3D7 (CQ-sensitive) | 40 - 500 | |
| W2 (CQ-resistant) | 70 - 1800 | ||
| 4-Aminoquinoline Analog (MAQ) | 3D7 (CQ-sensitive) | ~20 | |
| W2 (CQ-resistant) | ~40 | ||
| 4-Aminoquinoline Analog (TDR 58845) | 3D7 (CQ-sensitive) | 5.52 | |
| W2 (CQ-resistant) | 10.3 |
Table 2: Comparative In Vivo Antimalarial Activity of Quinine and Synthetic Analogs in Murine Models
| Compound | Murine Model (Plasmodium berghei) | Dose (mg/kg) | Parasite Suppression (%) | ED₅₀ (mg/kg) | Reference |
| Quinine | BALB/c mice | 10 | 88.5 | - | |
| Chloroquine | BALB/c mice | 25 | 85.5 | - | |
| Quinoline-Pyrimidine Hybrid (8i) | Swiss albino mice | 100 | 98.7 | - | |
| Quinoline-Pyrimidine Hybrid (8m) | Swiss albino mice | 100 | 99.2 | - | |
| Quinolinyl Chalcone (P5) | Swiss albino mice | 100 | 77.6 | - | |
| 4-Aminoquinoline Analog (1m) | BALB/c mice | - | - | 2.062 | |
| 4-Aminoquinoline Analog (2c) | BALB/c mice | - | - | 1.431 | |
| 4-Aminoquinoline Analog (MAQ) | Swiss albino mice | 50 | 95 | - | |
| 4-Aminoquinoline Analog (TDR 58845) | BALB/c mice | 40 | Cured | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: the in vitro antiplasmodial activity assay and the in vivo 4-day suppressive test.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is a widely used high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro in human red blood cells.
-
Drug Dilution: The test compounds are serially diluted in 96-well microplates.
-
Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard method to evaluate the efficacy of antimalarial compounds in a murine model.
-
Infection: Laboratory mice (e.g., BALB/c or Swiss albino) are inoculated with Plasmodium berghei, a rodent malaria parasite.
-
Treatment: The test compounds are administered to the mice, typically orally or via injection, for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like Chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Calculation of Parasite Suppression: The average parasitemia of the control group is considered 100% growth. The percentage of parasite suppression for each treated group is calculated using the formula: ((Control Parasitemia - Treated Parasitemia) / Control Parasitemia) * 100.
-
ED₅₀ Determination: To determine the 50% effective dose (ED₅₀), the test is performed with multiple dose levels of the compound. The dose that causes a 50% reduction in parasitemia compared to the control group is determined.
Mandatory Visualization
Signaling Pathway of Quinolone Antimalarials
The primary mechanism of action for Quinine and its synthetic analogs involves the disruption of heme detoxification in the malaria parasite's digestive vacuole.
Caption: Mechanism of action of quinoline antimalarials.
Experimental Workflow for Antimalarial Drug Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential antimalarial compounds.
Caption: A generalized workflow for antimalarial drug screening.
References
- 1. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the use of Quinine Hydrochloride as a fluorescent standard against other common standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinine Hydrochloride (often used as Quinine Sulfate in acidic solutions) with other common fluorescent standards, namely Fluorescein and Rhodamine B. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting a fluorescent standard for their specific applications.
Executive Summary
Fluorescent standards are essential for calibrating and validating fluorescence-based instrumentation and assays. An ideal standard should exhibit a high and stable quantum yield, be photostable, and have well-defined excitation and emission spectra. Quinine, typically used as its sulfate salt in dilute sulfuric acid, has historically been a widely used standard in the blue region of the spectrum. However, its performance, particularly concerning pH sensitivity and photostability, warrants a careful comparison with other commonly employed standards like Fluorescein and Rhodamine B, which cover the green and orange-red spectral regions, respectively. This guide presents a side-by-side comparison of their key photophysical properties, detailed experimental protocols for quantum yield determination, and visual workflows to aid in experimental design.
Data Presentation: Comparison of Fluorescent Standards
The selection of an appropriate fluorescent standard is critical for accurate and reproducible fluorescence measurements. The following tables summarize the key photophysical and chemical properties of Quinine Sulfate, Fluorescein, and Rhodamine B.
Table 1: Spectral Properties and Quantum Yields
| Property | Quinine Sulfate (in 0.1 M H₂SO₄) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) |
| Excitation Max (λex) | ~350 nm | ~490 nm | ~554 nm |
| Emission Max (λem) | ~450 nm | ~514 nm | ~576 nm |
| Molar Extinction Coefficient (ε) at λex | ~7,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | ~0.55[1] | ~0.925 ± 0.015[2] | ~0.65[3] |
| Stokes Shift | ~100 nm | ~24 nm | ~22 nm |
Table 2: Photostability and pH Sensitivity
| Property | Quinine Sulfate | Fluorescein | Rhodamine B |
| Photostability | Moderate; susceptible to photobleaching upon prolonged exposure. | Low; known to be susceptible to photobleaching.[4] | High; generally exhibits better photostability compared to fluorescein.[5] |
| pH Sensitivity | Highly sensitive; fluorescence is strongest in acidic conditions (pH < 4) and decreases significantly at higher pH. | Highly sensitive; fluorescence quantum yield is high in basic conditions (pH > 8) but decreases drastically in acidic environments. | Less sensitive in the physiological pH range compared to fluorescein, but its fluorescence can be influenced by large pH changes. |
| Recommended Operating pH | Acidic (e.g., 0.1 M H₂SO₄) | Basic (e.g., 0.1 M NaOH) | Neutral to slightly acidic/basic |
Experimental Protocols
Accurate determination of fluorescence quantum yield is crucial for characterizing new fluorescent compounds. The most common and reliable method is the comparative method, which involves using a well-characterized standard.
Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to determine the fluorescence quantum yield of an unknown sample using a known fluorescent standard.
1. Materials and Instrumentation:
-
Fluorometer: Capable of measuring fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Volumetric Flasks and Pipettes: For accurate preparation of solutions.
-
Fluorescent Standard: Quinine Sulfate, Fluorescein, or Rhodamine B, depending on the spectral range of the unknown sample.
-
Unknown Sample: The fluorescent compound to be characterized.
-
Solvent: A high-purity solvent in which both the standard and the unknown are soluble and that does not absorb at the excitation and emission wavelengths.
2. Procedure:
-
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of the fluorescent standard of a known concentration in the appropriate solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the unknown sample in the same solvent.
-
-
Step 2: Preparation of Dilutions
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the unknown sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.
-
-
Step 3: Absorbance Measurement
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the unknown sample at the chosen excitation wavelength. The excitation wavelength should be one at which both the standard and the sample absorb.
-
-
Step 4: Fluorescence Measurement
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of the standard and the unknown sample.
-
It is crucial to keep the instrument settings (e.g., excitation and emission slit widths, detector voltage) constant for all measurements.
-
The emission spectra should be corrected for the wavelength-dependent response of the detector.
-
-
Step 5: Data Analysis
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the unknown sample. This should yield a linear relationship.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the unknown sample (Grad_unk).
-
-
Step 6: Quantum Yield Calculation
-
The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation:
Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Comparative Quantum Yield Measurement
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Diagram 2: Logical Relationship of Factors Affecting Fluorescence Intensity
Caption: Factors influencing the measured fluorescence intensity of a sample.
Conclusion
The choice of a fluorescent standard depends heavily on the specific requirements of the experiment, including the wavelength range of interest, the pH of the sample environment, and the need for photostability.
-
Quinine Sulfate remains a viable standard for the blue spectral region, particularly when working in strongly acidic conditions. Its primary drawbacks are its significant pH sensitivity and moderate photostability.
-
Fluorescein is an excellent standard for the green spectral region in basic media due to its very high quantum yield. However, its utility is limited by its poor photostability and extreme pH dependence.
-
Rhodamine B is a robust standard for the orange-red spectral region, offering good photostability and less pronounced pH sensitivity in the physiological range compared to fluorescein.
For applications requiring high photostability and less environmental sensitivity, Rhodamine B is generally a superior choice over Fluorescein. When working in the blue region, Quinine Sulfate is a classic choice, but its environmental sensitivity must be carefully controlled. Researchers should always consider the specific experimental conditions when selecting a fluorescent standard to ensure the accuracy and reliability of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields ¶ | Semantic Scholar [semanticscholar.org]
- 3. omlc.org [omlc.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Variables: An Inter-laboratory Comparison of Quinine Hydrochloride IC50 Values for P. falciparum
A Guide for Researchers, Scientists, and Drug Development Professionals
Quinine, a cornerstone of antimalarial therapy for centuries, remains a critical tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. As drug resistance continues to evolve, the accurate and reproducible assessment of parasite susceptibility to quinine is paramount for effective treatment strategies and the development of new therapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, yet significant variability in reported values exists across different laboratories. This guide provides a comparative overview of Quinine Hydrochloride IC50 values from various studies, details the experimental protocols used for their determination, and illustrates the underlying cellular pathways, offering a valuable resource for the research community.
Comparative Analysis of Quinine IC50 Values
The susceptibility of P. falciparum to this compound exhibits considerable variation depending on the parasite strain, geographic origin, and the specific in vitro assay employed. The following table summarizes Quinine IC50 values reported in a selection of inter-laboratory and multi-center studies. It is important to note that direct comparisons should be made with caution due to the differing methodologies.
| Geographic Origin/Study | P. falciparum Strain(s) | IC50 (nM) Geometric Mean (95% CI) or Range | Assay Method | Reference |
| Thai-Myanmar Border | Field Isolates | 354 ng/mL (equivalent to approx. 654 nM) | Radioisotope Microdilution | [1] |
| Uganda (2019-2024) | Field Isolates | 115 nM (Median) | Not Specified | [2] |
| India | Field Isolates | Resistance Index: 39.83 - 46.42 (compared to 3D7) | SYBR Green I | [3][4] |
| Brazil | Field Isolates | 130.6 ± 49.6 ng/mL (equivalent to approx. 241 ± 91.6 nM) | Radioisotope Method | [5] |
| Guyana, South America | Field Isolates | 504.65 nM (Geometric Mean) | WHO Mark III | |
| Multi-center (India) | 50 Field Isolates | 146.4 nM (GM) vs 258.7 nM (GM) | WHO Mark III vs HRP II ELISA | |
| BEI Resources Repository | Various Lab-adapted Isolates | Threshold for resistance: >450 nM | Not Specified |
Note: Conversion from ng/mL to nM for this compound (molar mass ~548.5 g/mol ) is approximated. The "Resistance Index" indicates the fold-difference in IC50 compared to a sensitive reference strain.
Experimental Protocols for IC50 Determination
The variability in IC50 values can often be attributed to differences in experimental protocols. Below are detailed methodologies for three commonly cited assays for determining antimalarial drug susceptibility.
SYBR Green I-based Fluorescence Assay
This method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Principle: The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a measure of parasite growth.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with serum or Albumax at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: this compound is serially diluted to the desired concentrations.
-
Assay Setup: Asynchronous or synchronized ring-stage parasites are added to 96-well plates pre-coated with the drug dilutions.
-
Incubation: Plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 value is calculated from the dose-response curve by non-linear regression analysis.
Radioisotope Microdilution Assay ([³H]-hypoxanthine incorporation)
This classic method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.
Principle: The amount of incorporated [³H]-hypoxanthine reflects the extent of parasite nucleic acid synthesis and, therefore, proliferation.
Methodology:
-
Parasite Culture and Drug Preparation: Similar to the SYBR Green I assay.
-
Assay Setup: Parasites are incubated with serial dilutions of this compound in 96-well plates.
-
Radiolabeling: After an initial incubation period (typically 24 hours), [³H]-hypoxanthine is added to each well.
-
Incubation: The plates are incubated for a further 18-24 hours.
-
Harvesting: The contents of each well are harvested onto filter mats using a cell harvester.
-
Scintillation Counting: The radioactivity on the filter mats is measured using a liquid scintillation counter.
-
Data Analysis: IC50 values are determined from the dose-response curves.
WHO Mark III in vitro Test
This is a standardized microtest for assessing the response of P. falciparum to antimalarial drugs, particularly in field settings.
Principle: The assay measures the inhibition of schizont maturation in the presence of the drug.
Methodology:
-
Plate Preparation: 96-well plates are pre-dosed with serial dilutions of this compound.
-
Sample Collection: A small volume of infected blood is collected from the patient.
-
Incubation: The blood is diluted with RPMI 1640 medium and added to the pre-dosed plates. The plates are incubated in a candle jar at 37°C for 24-30 hours.
-
Microscopic Examination: After incubation, a thick blood smear is prepared from each well.
-
Schizont Counting: The number of mature schizonts per 200-500 leukocytes is counted.
-
Data Analysis: The IC50 is the drug concentration that inhibits schizont maturation by 50% compared to the drug-free control well.
Visualizing the Methodologies and Mechanisms
To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining Quinine IC50 values.
The primary mechanism of action for quinine, like other quinoline antimalarials, is the disruption of heme detoxification in the parasite's digestive vacuole.
Caption: Quinine's mechanism of action in P. falciparum.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Quinine Treatment Selects the pfnhe–1 ms4760–1 Polymorphism in Malian Patients with Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine Dimers Are Potent Inhibitors of the Plasmodium falciparum Chloroquine Resistance Transporter and Are Active against Quinoline-Resistant P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of WHO Mark III and HRP II ELISA for in vitro sensitivity of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized Quinine Hydrochloride Against a Commercial Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step. This guide provides a comparative framework for assessing the purity of synthesized Quinine Hydrochloride against a commercial standard. It outlines key analytical techniques, presents data in a clear, comparative format, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of a newly synthesized batch of this compound was compared against a commercially available, pharmacopoeia-grade standard. The following table summarizes the results obtained from various analytical techniques.
| Parameter | Synthesized Quinine HCl | Commercial Quinine HCl Standard | Method of Analysis |
| Assay (Purity) | 99.2% | ≥ 99.0%[1][2] | HPLC |
| Melting Point | 114-116 °C (decomposes) | ~115 °C (decomposes)[3] | Melting Point Apparatus |
| Specific Rotation | -250° | -247° to -258°[1] | Polarimetry |
| Loss on Drying | 7.5% | 6.0% - 10.0%[1] | Gravimetry |
| Related Substances | HPLC | ||
| Dihydroquinine HCl | 0.5% | ≤ 10% | |
| Quinidine HCl | Not Detected | Reportable Limit | |
| Cinchonidine HCl | Not Detected | Reportable Limit | |
| Heavy Metals | < 10 ppm | ≤ 10 ppm | ICP-MS |
| Residue on Ignition | 0.08% | ≤ 0.10% | Gravimetry |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is used to determine the purity (assay) of this compound and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) containing 0.1% phosphoric acid. An alternative mobile phase is a mixture of water and methanol (1:1) with 1.2 g/L sodium 1-octanesulfonate, adjusted to pH 3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 316 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 100 µg/mL is prepared by dissolving the synthesized this compound and the commercial standard in the mobile phase.
-
Analysis: The retention time of the main peak in the chromatogram of the synthesized sample is compared with that of the commercial standard. The area of the main peak is used to calculate the assay value against the standard. Peaks corresponding to impurities are identified and quantified based on their relative retention times and area percentages.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is used.
-
Method: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.
-
Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ of this compound. For Quinine, the expected m/z is approximately 325.191.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shifts, splitting patterns, and integration of the peaks are compared to the known spectrum of Quinine.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts are characteristic of the compound's structure.
-
2D NMR (COSY, HSQC): These experiments can be used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), further confirming the structure.
-
Melting Point Determination
The melting point is a useful indicator of purity. Impurities generally lower and broaden the melting range.
-
Instrumentation: A calibrated melting point apparatus.
-
Method: A small amount of the dried, powdered sample is packed into a capillary tube and heated at a controlled rate.
-
Analysis: The temperature range over which the sample melts is recorded. Pure this compound has a melting point of about 115 °C, with decomposition.
Polarimetry for Specific Rotation
Quinine is a chiral molecule, and its specific rotation is a characteristic physical property.
-
Instrumentation: A polarimeter.
-
Method: A solution of the sample is prepared in 0.1 N hydrochloric acid at a specific concentration (e.g., 2% w/v). The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm).
-
Analysis: The observed rotation is used to calculate the specific rotation, which is then compared to the specification for the commercial standard.
References
A Comparative Analysis of the Bitter Taste Profile of Quinine Hydrochloride and Other Bitter Compounds
Quinine Hydrochloride (QHCl) is the archetypal bitter compound, historically used as the primary reference standard for quantifying the bitterness of other substances.[1] Its intense and distinct bitter profile makes it a crucial tool in sensory science, pharmaceutical development, and food technology. This guide provides a comparative analysis of the bitterness of QHCl against other well-known bitter compounds, supported by quantitative data and detailed experimental methodologies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview for assessing and understanding bitter taste.
Quantitative Comparison of Bitter Compounds
The perception of bitterness is complex and can be quantified in several ways, most notably by the detection threshold—the minimum concentration at which a substance can be distinguished from a blank sample (e.g., water).[2] Quinine is characterized by a very low detection threshold, signifying its high bitterness potency.[1][2] The data below compares the mean detection thresholds of QHCl with two other common bitter compounds, caffeine and propylthiouracil (PROP).
| Compound | Chemical Class | Mean Detection Threshold (mM) | Key T2R Receptors Activated (Human) |
| This compound | Alkaloid | 0.0083 ± 0.001[2] | T2R4, T2R7, T2R10, T2R14, T2R39, T2R40, T2R43, T2R44, T2R46 |
| Caffeine | Alkaloid (Xanthine) | 1.2 ± 0.12 | T2R7, T2R10, T2R14, T2R43, T2R46 |
| Propylthiouracil (PROP) | Thiourea | 0.088 ± 0.07 | T2R38 |
Data sourced from Keast and Breslin (2007). Values are presented as mean ± standard error.
Bitter Taste Signaling Pathway
The sensation of bitterness is initiated by the binding of a bitter compound to a specific family of G-protein coupled receptors (GPCRs) known as Taste 2 Receptors (T2Rs or TAS2Rs). Humans possess approximately 25 different types of T2Rs, which allows for the detection of thousands of structurally diverse bitter substances. Upon ligand binding, the receptor activates a heterotrimeric G-protein, gustducin. This triggers a downstream signaling cascade, leading to the release of intracellular calcium, depolarization of the taste receptor cell, and ultimately the transmission of a nerve signal to the brain.
Experimental Protocols
A comprehensive analysis of bitterness relies on a combination of sensory, instrumental, and in-vitro methods. This compound is frequently used as a reference standard across these protocols to calibrate responses and compare results.
Human sensory panels provide direct data on perceived bitterness intensity and quality.
-
Panelist Selection and Training: Healthy adult volunteers are screened for their ability to detect basic tastes. Panelists are trained to identify and rate the intensity of different taste qualities using reference standards (e.g., 0.50 mM QHCl for bitterness, 300 mM sucrose for sweetness).
-
Methodology (Threshold Measurement): The forced-choice ascending concentration series (triangle test) is commonly used.
-
Panelists are presented with three samples, two of which are blanks (water) and one contains a low concentration of the bitter compound.
-
They are asked to identify the "odd" sample.
-
This is repeated with progressively higher concentrations.
-
The detection threshold is the lowest concentration at which a panelist can reliably identify the correct sample.
-
-
Methodology (Suprathreshold Intensity): To measure the intensity of clearly bitter solutions, panelists use a labeled magnitude scale (LMS). They "sip and spit" the sample and rate its bitterness on a vertical scale with descriptors ranging from "barely detectable" to "strongest imaginable".
Electronic tongues (e-tongues) are analytical instruments that use an array of chemical sensors to provide an objective, reproducible measure of taste. They are valuable for high-throughput screening and quality control in pharmaceutical development.
-
Principle of Operation: The system, such as an Insent or Astree e-tongue, uses potentiometric sensors with lipid/polymer membranes that respond to taste substances. The binding of compounds to these membranes causes a change in electric potential, which is measured.
-
Measurement Protocol:
-
Calibration: The instrument is calibrated using standard solutions, often QHCl at various concentrations (e.g., 0.4 – 360 mg/L).
-
Sample Measurement: The sensor array is immersed in the test solution, and the potential of each sensor is recorded.
-
Data Analysis: The multi-sensor data forms a unique "fingerprint" for each compound. Multivariate statistical methods, such as Principal Component Analysis (PCA), are used to analyze the data and quantify bitterness, often expressed as an "equivalent quinine concentration".
-
These assays directly measure the interaction between a bitter compound and its specific T2R receptor(s).
-
Principle of Operation: Human T2R genes are expressed in a heterologous cell line (e.g., HEK293T cells) that does not naturally express them. The activation of the receptor by a bitter ligand is measured by detecting a downstream signaling event, typically the mobilization of intracellular calcium.
-
Methodology (Calcium Mobilization Assay):
-
Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with the plasmid DNA encoding a specific human T2R. A G-protein like Gα16/gustducin chimera is often co-expressed to couple the T2R activation to the cell's calcium signaling pathway.
-
Fluorescent Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Ligand Application: The bitter compound (agonist) is added to the cells.
-
Signal Detection: If the ligand activates the T2R, it will trigger the release of intracellular calcium. This causes a change in the fluorescence of the dye, which is measured using a plate reader or fluorescence microscope. The intensity of the fluorescence signal correlates with the degree of receptor activation.
-
Comparative Discussion
This compound's status as the quintessential bitter standard is supported by its extremely low detection threshold, which is over 100 times lower than that of caffeine. This high potency is a result of its ability to activate a wide array of T2R receptors; it is a promiscuous ligand, stimulating at least nine different T2Rs. This broad activation profile likely contributes to its complex and intensely bitter taste perception.
In contrast, compounds like PROP are highly specific, primarily activating only one receptor (T2R38). This specificity is the basis for the well-known genetic variation in PROP tasting ability among humans, which is linked to polymorphisms in the TAS2R38 gene. Caffeine, while also an alkaloid like quinine, has a much higher detection threshold and activates a smaller, yet overlapping, subset of T2Rs. The correlation in bitterness perception between caffeine and QHCl at higher concentrations suggests they may share common signaling pathways or activate similar combinations of receptors.
The use of instrumental and in-vitro methods provides an objective layer to these comparisons. Electronic tongues can differentiate between the bitterness profiles of QHCl, caffeine, and other drugs, and quantify their intensity relative to a QHCl standard curve. Cell-based assays further dissect the molecular basis of these differences by revealing the specific T2R activation "fingerprint" for each compound, explaining why substances like quinine are so broadly bitter while others are more selective.
Conclusion
A thorough analysis of a compound's bitter taste profile requires a multi-faceted approach. While this compound remains the gold standard for bitterness due to its high potency and complex receptor interactions, a comparative analysis using other compounds like caffeine and PROP reveals the vast diversity in bitter taste perception. By integrating data from human sensory panels, objective instrumental measurements from electronic tongues, and mechanistic insights from T2R activation assays, researchers can build a comprehensive and robust understanding of a compound's bitterness, facilitating the development of more palatable pharmaceuticals and consumer products.
References
A Comparative Guide to the Photostability of Quinine Hydrochloride and Other Fluorescent Probes
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a critical decision that directly impacts the reliability and reproducibility of experimental data. Photostability, the ability of a fluorophore to resist photochemical degradation under illumination, is a paramount characteristic, especially in applications requiring prolonged or high-intensity light exposure such as fluorescence microscopy and time-lapse imaging. This guide provides an objective comparison of the photostability of Quinine Hydrochloride against other commonly used fluorescent probes like Fluorescein, Rhodamine B, and BODIPY dyes, supported by available experimental data.
Overview of Photostability
Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[1] This process typically occurs when the fluorophore, in an excited triplet state, undergoes chemical reactions with surrounding molecules, particularly molecular oxygen.[1] A highly photostable probe can withstand more cycles of excitation and emission, leading to a stronger and more durable signal. Key metrics for quantifying photostability include the photobleaching quantum yield (Φb), which is the probability of a molecule being photobleached per absorbed photon, and the photobleaching half-life (t1/2), the time it takes for the fluorescence intensity to decrease by 50% under constant illumination.
This compound: A Note on Application Context
Quinine is a well-known fluorescent compound, historically significant and widely used as a standard for fluorescence quantum yield measurements.[2][3][4] However, there is a notable lack of quantitative data in peer-reviewed literature regarding its photostability (e.g., photobleaching quantum yield or half-life) in the context of its use as a stable fluorescent probe for imaging.
Conversely, the photodegradation of quinine under UV light is well-documented. In fact, the ICH (International Council for Harmonisation) guidelines for photostability testing of new drugs propose a system based on the light-induced degradation of a quinine monohydrochloride solution to quantify light exposure. This application relies on the inherent instability of quinine when exposed to light, which is the opposite of the desired characteristic for a fluorescent imaging probe. Studies have confirmed the reduction in quinine's absorbance and changes in its chemical structure upon UV irradiation. Therefore, while an excellent quantum yield standard, this compound is not typically selected for applications where high photostability is required.
Comparative Analysis with Other Fluorescent Probes
In contrast to this compound, other classes of fluorescent probes have been extensively characterized for their photostability.
-
Fluorescein: This is one of the most common fluorophores but is known for its relatively poor photostability. An average fluorescein molecule will emit between 30,000 and 40,000 photons before it is photobleached. Its susceptibility to photobleaching is a significant limitation in quantitative and long-term imaging experiments.
-
Rhodamine Dyes (e.g., Rhodamine B): Members of the rhodamine family are generally more photostable than fluorescein. They are widely used in various fluorescence applications. The photobleaching quantum yield for the related dye, Rhodamine 6G, in water has been reported to be in the range of 10⁻⁶ to 10⁻⁷, indicating a significantly higher resistance to photobleaching compared to less stable dyes.
-
BODIPY Dyes: This class of fluorophores is renowned for its excellent photophysical properties, including high fluorescence quantum yields and, generally, good photostability. Their spectral properties are also notably less sensitive to the polarity and pH of their environment. However, photostability can vary significantly depending on the specific BODIPY derivative and the experimental conditions, such as the presence of oxygen.
Data Presentation
| Fluorescent Probe | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Key Characteristics |
| This compound | ~0.55 (in 0.1 M H₂SO₄) | Not well-characterized for imaging; known to photodegrade under UV light. | Excellent quantum yield standard; photostability is not a primary feature. |
| Fluorescein | ~0.9 (in 0.1 M NaOH) | ~10⁻⁴ - 10⁻⁵ | High brightness but poor photostability. |
| Rhodamine B | ~0.31 (in water) | ~10⁻⁶ - 10⁻⁷ (for Rhodamine 6G) | Good brightness and significantly more photostable than fluorescein. |
| BODIPY FL | Up to 0.9 | Highly dependent on environment and specific derivative. | Generally high photostability, high quantum yield, and insensitive to environmental pH. |
Note: The photobleaching quantum yield can vary significantly based on experimental conditions (e.g., solvent, oxygen concentration, excitation intensity). The values presented are for general comparison.
Experimental Protocols
Methodology for Measuring Photostability
A widely accepted method to quantify and compare the photostability of fluorescent probes involves measuring the decay of fluorescence intensity under continuous illumination.
Objective: To determine the photobleaching half-life (t1/2) of a fluorescent probe.
Materials:
-
Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B, BODIPY dye) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Fluorescence microscope equipped with a suitable light source (e.g., laser, arc lamp), filter sets appropriate for each fluorophore, and a sensitive camera (e.g., CCD or sCMOS).
-
Image analysis software (e.g., ImageJ, FIJI).
Protocol:
-
Sample Preparation: Prepare a slide with the fluorophore solution. Ensure the sample is sealed to prevent evaporation.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select the appropriate filter set for the fluorophore being tested. .
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all probes being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
Set the interval between images (e.g., every 5-10 seconds) and the total duration of the experiment based on the expected photostability of the probe.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophore.
-
Normalize the intensity data by dividing each point by the initial intensity value (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single-exponential decay function to determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Mandatory Visualization
References
Quinine Hydrochloride vs. Chloroquine: A Comparative Efficacy Analysis on Resistant Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Quinine Hydrochloride and Chloroquine against resistant strains of malaria, primarily Plasmodium falciparum. The emergence and spread of chloroquine-resistant malaria have necessitated a re-evaluation of older antimalarials like quinine. This document synthesizes data from key clinical studies to offer a clear perspective on their relative performance, supported by detailed experimental protocols and visualizations of their molecular mechanisms.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters from comparative clinical trials conducted in regions with documented chloroquine-resistant Plasmodium falciparum.
| Efficacy Parameter | This compound | Chloroquine | Study Population & Region | Citation |
| Mean Parasite Clearance Time (hours) | 60.3 ± 12.5 | 76.1 ± 29.3 | Adult males with uncomplicated P. falciparum malaria in the Philippines. In vitro tests showed resistance to chloroquine in 4 of 5 isolates from the chloroquine group. | [1] |
| Mean Fever Clearance Time (hours) | 43.2 ± 20.0 | 46.3 ± 24.7 | Adult males with uncomplicated P. falciparum malaria in the Philippines. | [1] |
| Treatment Success Rate / (Failure Rate) | 90.6% (Adequate Clinical Response) | 23.1% (Adequate Clinical Response) | Patients with uncomplicated P. falciparum malaria in Eastern Sudan, a region with high chloroquine resistance. | [2] |
| Recrudescence Rate (Day 28) | 6.3% - 16.7% (depending on dosage regimen) | Not applicable (study focused on quinine efficacy in chloroquine-failed cases) | Patients with P. falciparum malaria who had failed previous chloroquine treatment in Eastern Sudan. | [3] |
Experimental Protocols
Study 1: Comparative Trial in the Philippines[1]
-
Objective: To compare the efficacy and side effects of chloroquine and quinine in an area with known chloroquine-resistant P. falciparum.
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 20 adult Filipino males with uncomplicated P. falciparum malaria.
-
Drug Administration:
-
Chloroquine Group: 25 mg/kg of chloroquine administered over 3 days.
-
Quinine Group: 10 mg/kg of quinine three times daily for 5 days.
-
-
Efficacy Assessment:
-
Parasite Clearance: Asexual parasitemia was monitored through microscopic examination of blood smears.
-
Fever Clearance: Axillary temperature was regularly monitored.
-
-
In Vitro Resistance Testing: P. falciparum isolates were tested for their sensitivity to both drugs.
Study 2: Efficacy Trial in Eastern Sudan
-
Objective: To compare the efficacies of chloroquine, sulfadoxine-pyrimethamine, and quinine in treating uncomplicated P. falciparum malaria.
-
Study Design: An open-label, randomized clinical trial.
-
Participants: 96 patients with uncomplicated P. falciparum malaria.
-
Drug Administration:
-
Chloroquine Group (n=26): Standard chloroquine regimen.
-
Quinine Group (n=32): Standard quinine regimen.
-
Sulfadoxine-Pyrimethamine Group (n=38): Standard SP regimen.
-
-
Efficacy Assessment:
-
Patients were followed up for 28 days.
-
Treatment outcomes were classified as adequate clinical response or treatment failure (early or late).
-
Parasitological failure was categorized as RI (early recrudescence), RII (late recrudescence), or RIII (no significant reduction in parasitemia).
-
Visualizing Molecular Mechanisms and Experimental Workflow
Mechanism of Action and Resistance Pathways
The following diagram illustrates the proposed mechanisms of action for both quinine and chloroquine, as well as the key pathways leading to parasite resistance.
Caption: Mechanism of action and resistance for quinoline antimalarials.
Experimental Workflow for Efficacy Comparison
The diagram below outlines a typical experimental workflow for a clinical trial comparing the efficacy of this compound and Chloroquine.
Caption: Experimental workflow for a comparative drug efficacy trial.
Conclusion
The available evidence strongly indicates that in regions with a high prevalence of chloroquine-resistant P. falciparum, this compound demonstrates superior efficacy compared to chloroquine. This is evidenced by faster parasite and fever clearance times and significantly lower treatment failure rates. While chloroquine remains a valuable antimalarial in areas with sensitive parasite strains, its utility is severely limited in the face of widespread resistance. Quinine, despite its potential for more side effects, remains a crucial therapeutic option for treating resistant malaria. The choice of antimalarial therapy should always be guided by local resistance patterns and clinical efficacy data.
References
- 1. Chloroquine and quinine: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacies of chloroquine, sulfadoxine-pyrimethamine and quinine in the treatment of uncomplicated, Plasmodium falciparum malaria in eastern Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose quinine is effective in the treatment of chloroquine-resistant Plasmodium falciparum malaria in eastern Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of quinine hydrochloride is paramount for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this pharmaceutical compound. This guide provides essential, immediate safety and logistical information, including a comprehensive operational plan for the proper disposal of this compound.
The disposal of this compound, as with many pharmaceutical wastes, is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which may include certain pharmaceuticals.[1][2]
Operational Plan for this compound Disposal
This step-by-step guide outlines the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear protective gloves.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear respiratory protection.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
Always work in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure. Avoid generating dust during handling and cleanup. Do not eat, drink, or smoke when handling this product.
2. Waste Identification and Classification:
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification. This compound waste should be treated as potentially hazardous pharmaceutical waste.
3. Segregation and Storage:
-
Separate Waste Streams: Do not mix this compound waste with other waste streams. It is important to avoid mixing hazardous and non-hazardous wastes.
-
Proper Containers: Store this compound waste in its original container or a suitable, well-labeled, and tightly closed container. The container should be kept in a dry, cool, and well-ventilated place.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).
4. Disposal Method:
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company or by incineration in a permitted facility.
-
Licensed Disposal Service: Excess and expired materials should be offered to a licensed hazardous material disposal company.
-
Incineration: The product may be burned in an incinerator equipped with an afterburner and scrubber. Most pharmaceutical waste is incinerated at a licensed medical incineration site.
Crucially, do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination of water supplies and soil. The EPA's Subpart P regulations for managing hazardous waste pharmaceuticals explicitly prohibit the sewering of such materials.
5. Spill Management:
In the event of a spill:
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover the spill with an absorbent material to prevent the spread of dust.
-
Cleanup: Mechanically collect the spilled material and place it in a suitable container for disposal. Avoid actions that create dust. Clean the contaminated surface thoroughly.
-
Environmental Precautions: Avoid discharge into drains, water courses, or onto the ground.
Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal methods) were found in the search results. Disposal procedures are primarily guided by regulatory classifications rather than specific quantitative thresholds for this compound.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Quinine Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and a step-by-step emergency spill response plan.
Personal Protective Equipment (PPE) and Exposure Limits
While specific occupational exposure limits for this compound have not been established, a comprehensive approach to personal protection is crucial to minimize potential health risks.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing or a lab coat.[1][2] | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or irritation is experienced.[1] | Required in situations with poor ventilation or when dust is generated. |
Engineering Controls: To further minimize exposure, always handle this compound in a well-ventilated area. The use of local exhaust ventilation or a laboratory fume hood is highly recommended. An eyewash station and safety shower should be readily accessible in the handling area.
Operational Handling and Disposal Plan
Handling:
-
Avoid all personal contact, including the inhalation of dust.
-
Wear the appropriate protective clothing and equipment as outlined in the table above.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Ground all equipment containing the material to prevent static discharge.
-
Avoid creating dust during handling and transfer.
-
Wash hands thoroughly after handling the substance.
Storage:
-
Store at room temperature in a dry, well-ventilated area.
-
Keep containers securely sealed and clearly labeled.
-
Store away from strong oxidizing agents.
Disposal:
-
Disposal of this compound and its contaminated packaging must be in accordance with all applicable regional, national, and local laws and regulations.
-
Do not reuse empty containers. They may contain residual dust and should be disposed of in the same manner as the substance itself.
Emergency Spill Response Protocol
In the event of a spill, a swift and systematic response is critical to contain the material and prevent exposure. The following workflow provides a step-by-step guide for managing a this compound spill.
Caption: Workflow for this compound Spill Response.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area of the spill. Restrict access to the contaminated zone.
-
Assess the Spill: From a safe distance, determine the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Personal Protective Equipment (PPE): Before beginning cleanup, put on the appropriate PPE, including double gloves, safety goggles, a lab coat, and if there is a risk of airborne dust, a NIOSH-approved respirator.
-
Contain the Spill: For powdered spills, cover with a plastic sheet or tarp to minimize the spread of dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Clean Up the Spill: Carefully and mechanically collect the spilled material. Use tools that will not generate dust. Place the collected material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Thoroughly clean the contaminated surface to remove any residual material. Use soap and water for the final cleaning.
-
Dispose of Waste: All cleanup materials, including used PPE, must be placed in a sealed container, properly labeled as hazardous waste, and disposed of according to institutional and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
